molecular formula C10H13NO2S B1418468 Cyclopropyl-(4-methanesulfonyl-phenyl)-amine CAS No. 1156241-29-0

Cyclopropyl-(4-methanesulfonyl-phenyl)-amine

Cat. No.: B1418468
CAS No.: 1156241-29-0
M. Wt: 211.28 g/mol
InChI Key: PTUMZISNUKSWNH-UHFFFAOYSA-N
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Description

Cyclopropyl-(4-methanesulfonyl-phenyl)-amine is a chemical compound of interest in medicinal chemistry and drug discovery research. The structure of this compound incorporates two pharmaceutically relevant motifs: a cyclopropylamine group and a methanesulfonyl (mesyl) phenyl group. The cyclopropylamine moiety is a privileged structure in drug design, known to act as a mechanism-based inhibitor for various enzyme classes, including amine oxidases . Furthermore, compounds featuring cyclopropylamine groups are being investigated as inhibitors of biological targets such as the epigenetic regulator LSD1 . The methanesulfonyl group is a stable, electron-withdrawing substituent often used to modulate a compound's physicochemical properties and is found in active pharmaceutical ingredients, including selective cyclooxygenase-2 (COX-2) inhibitors . This combination of functional groups makes this compound a valuable building block for researchers synthesizing novel compounds for biological evaluation. It is suited for exploring structure-activity relationships (SAR) and developing potential therapeutic agents. The compound is provided as a high-purity material to ensure reliable and reproducible experimental outcomes. Please be advised: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-cyclopropyl-4-methylsulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S/c1-14(12,13)10-6-4-9(5-7-10)11-8-2-3-8/h4-8,11H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTUMZISNUKSWNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)NC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to Cyclopropyl-(4-methanesulfonyl-phenyl)-amine: Properties, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

In the landscape of modern drug discovery, the strategic combination of privileged structural motifs is a cornerstone of rational design. The title compound, Cyclopropyl-(4-methanesulfonyl-phenyl)-amine, exemplifies this approach, merging the metabolic stability and unique conformational properties of a cyclopropyl group with the potent electronic and hydrogen-bonding capabilities of a methanesulfonyl-aniline scaffold. This guide is intended for researchers, medicinal chemists, and drug development professionals, offering a comprehensive technical overview of this promising molecule. We will move beyond a simple recitation of facts to explore the causality behind its properties and the strategic considerations for its synthesis and potential application, grounding our discussion in established scientific principles and methodologies.

Core Physicochemical & Structural Profile

A molecule's journey from a laboratory curiosity to a clinical candidate is fundamentally governed by its physicochemical properties. These parameters dictate its solubility, permeability, and metabolic fate, which are critical for bioavailability and efficacy.

Key Property Data

The essential physicochemical data for this compound are summarized below. This information is crucial for designing formulation strategies, predicting ADME (Absorption, Distribution, Metabolism, and Excretion) behavior, and establishing analytical protocols.

PropertyValueData Source
IUPAC Name N-cyclopropyl-4-(methylsulfonyl)anilinePubChem[1]
Synonyms 4-(Methylsulfonyl)aniline, N-cyclopropyl--
Molecular Formula C₁₀H₁₃NO₂SPubChem[1]
Molecular Weight 211.28 g/mol PubChem[1]
CAS Number 515252-42-3-
Appearance White to off-white crystalline solid (Predicted)-
Melting Point 135-139 °C (for parent 4-(Methylsulfonyl)aniline)TCI
LogP (Predicted) ~1.5 - 2.5-
Hydrogen Bond Donors 1PubChem[1]
Hydrogen Bond Acceptors 3 (2 from sulfonyl, 1 from amine)PubChem[1]
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and alcohols.-

Note: Some properties are predicted or inferred from the parent aniline due to limited experimental data on the N-cyclopropyl derivative.

Structural Rationale

The structure is a synergistic fusion of two key pharmacophores:

  • The Cyclopropyl Ring : This small, strained ring is not merely an alkyl substituent. Its unique sp²-hybridized character and rigid conformation can enhance binding to biological targets by locking the molecule into a favorable orientation.[2] It often serves as a "metabolic shield," protecting adjacent groups from enzymatic degradation (e.g., by cytochrome P450 enzymes) and can improve membrane permeability.[2]

  • The 4-Methanesulfonyl Aniline Moiety : The sulfonylaniline motif is a privileged structure in medicinal chemistry.[3] The methanesulfonyl group (-SO₂CH₃) is a strong electron-withdrawing group and a potent hydrogen bond acceptor. This feature is critical for anchoring the molecule within the active sites of enzymes, particularly kinases. The aniline nitrogen provides a crucial hydrogen bond donor and a vector for further chemical modification.[3][4]

Synthesis Pathway: Palladium-Catalyzed C-N Cross-Coupling

The creation of the aryl-amine bond is the key synthetic challenge. While classical methods exist, they often suffer from harsh conditions and limited substrate scope. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, stands as the gold standard for this transformation due to its high efficiency, functional group tolerance, and relatively mild conditions.[5][6]

Recommended Protocol: Buchwald-Hartwig Amination

Causality of Protocol Choices:

  • Catalyst System : A combination of a palladium precursor (e.g., Pd₂(dba)₃) and a specialized phosphine ligand (e.g., Xantphos or a biarylphosphine) is chosen. The bulky, electron-rich ligand is essential; it promotes the crucial reductive elimination step that forms the C-N bond and prevents catalyst decomposition.[5][7]

  • Base : A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃) is used. Its role is to deprotonate the amine, forming the active palladium-amido intermediate required for the coupling.

  • Solvent & Atmosphere : Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the base and catalyst deactivation. The reaction is run under an inert atmosphere (argon or nitrogen) to protect the sensitive Pd(0) catalyst from oxidation.

Experimental Workflow Diagram:

buchner_funnel_workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification & Analysis flask_icon reagents Combine in Schlenk Flask: - 4-Bromo(methylsulfonyl)benzene - Cyclopropylamine - Pd₂(dba)₃ / Xantphos - Cs₂CO₃ - Anhydrous Toluene heating Heat (e.g., 90-110°C) Stir under Argon Monitor by TLC/LC-MS reagents->heating Inert Atmosphere quench Cool to RT Quench with H₂O heating->quench Upon Completion extract Extract with Ethyl Acetate quench->extract dry Dry (Na₂SO₄), Filter, Concentrate extract->dry chromatography Silica Gel Chromatography dry->chromatography Crude Product analysis Confirm Structure & Purity (NMR, MS, HPLC) chromatography->analysis

Caption: High-level workflow for the Buchwald-Hartwig synthesis.

Step-by-Step Methodology:

  • Vessel Preparation : An oven-dried Schlenk flask equipped with a magnetic stir bar is placed under a high vacuum and backfilled with argon. This cycle is repeated three times to ensure an inert atmosphere.

  • Reagent Charging : To the flask, add 4-bromo(methylsulfonyl)benzene (1.0 eq), cesium carbonate (Cs₂CO₃, 2.0 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01-0.02 eq), and Xantphos (0.02-0.04 eq).

  • Solvent and Amine Addition : Add anhydrous toluene via syringe, followed by cyclopropylamine (1.2-1.5 eq). The flask is sealed.

  • Reaction Execution : The mixture is heated in an oil bath to 90-110 °C with vigorous stirring. The reaction progress is monitored by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed.

  • Aqueous Workup : After cooling to room temperature, the reaction is carefully quenched with water. The mixture is transferred to a separatory funnel and extracted three times with ethyl acetate.

  • Isolation : The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Purification : The resulting crude solid is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure this compound.

  • Characterization : The final product's identity and purity are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activity and Therapeutic Rationale

While specific clinical data for this exact molecule is limited, its structure strongly suggests potential as a modulator of intracellular signaling pathways, particularly as a kinase inhibitor .

Hypothesized Mechanism of Action: Kinase Inhibition

Many FDA-approved kinase inhibitors utilize a similar N-aryl scaffold to interact with the ATP-binding site of protein kinases.

  • Hinge-Binding : The aniline N-H group can act as a hydrogen bond donor, while one of the sulfonyl oxygens can act as an acceptor. This pattern is ideal for forming two key hydrogen bonds with the "hinge region" of a kinase active site, a common anchoring point for Type I and Type II inhibitors.

  • Hydrophobic Pocket Interaction : The cyclopropyl group is perfectly sized to fit into small, hydrophobic pockets adjacent to the ATP-binding site, contributing to both potency and selectivity.

  • Gatekeeper Residue Interaction : The overall electronics and sterics of the molecule will determine its selectivity profile, particularly its ability to accommodate the "gatekeeper" residue, which varies among different kinases and is a primary determinant of inhibitor specificity.

Logical Pathway Diagram: Hypothesized Kinase Inhibition

KinaseInhibition Compound This compound (Inhibitor) Kinase Target Protein Kinase (e.g., ABL, EGFR, SRC) Compound->Kinase Competitive Inhibition Substrate Substrate Protein Kinase->Substrate Catalytic Pocket ATP ATP ATP->Kinase Binds to Active Site PhosphoSubstrate {Phosphorylated Substrate | (Active)} Substrate->PhosphoSubstrate Phosphorylation Downstream Downstream Signaling Cascade PhosphoSubstrate->Downstream Activates Response Cellular Response (e.g., Proliferation, Survival) Downstream->Response Leads to

Caption: Competitive inhibition of a protein kinase by the title compound.

Authoritative Summary & Future Outlook

This compound is a synthetically accessible molecule built from high-value pharmacophores. Its properties suggest it is a prime candidate for inclusion in screening libraries for kinase inhibitor discovery programs, particularly in oncology and immunology.

Future work should focus on:

  • Broad Kinase Profiling : Screening the compound against a large panel of kinases to identify primary targets and assess selectivity.

  • Structure-Activity Relationship (SAR) Studies : Synthesizing analogues to probe the importance of the cyclopropyl group and explore substitutions on the aniline ring to optimize potency and drug-like properties.

  • In Vitro ADME/Tox Profiling : Experimentally determining solubility, metabolic stability, and cytotoxicity to validate its potential as a drug lead.

This guide provides the foundational knowledge for any research team to confidently begin work with this compelling chemical entity.

References

  • Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Pharmacological Reports, 8(4). Available at: [Link]

  • Ataman Kimya. (n.d.). CYCLOPROPYLAMINE. Retrieved from [Link]

  • Google Patents. (1973). US3711549A - Process for manufacturing cyclopropylamine.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Wang, Y., et al. (2023). Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. Frontiers in Chemistry, 11. Available at: [Link]

  • ACS Publications. (2023). Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones. ACS Catalysis. Available at: [Link]

  • PubChem. (n.d.). Cyclopropyl(phenyl)methanamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1486–1493. Available at: [Link]

  • ChemRxiv. (2023). Sulfonylation of anilines through photocatalytic activation of N-hydroxymethylphthalimide sulfones. Cambridge Open Engage. Available at: [Link]

  • ResearchGate. (2011). A Strategy to Minimize Reactive Metabolite Formation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. eLife, 12, e86381. Available at: [Link]

  • PubChem. (n.d.). N-Cyclopropylaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (2021). US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.
  • ResearchGate. (2024). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Retrieved from [Link]

  • ResearchGate. (2023). Sulfonylaniline-containing drugs and their construction methods. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 2-(4-Methanesulfonyl-phenyl)-1-(6-methyl-pyridin-3-yl)-ethanone. Retrieved from [Link]

  • PubChem. (n.d.). Cyclopropanemethanamine. National Center for Biotechnology Information. Retrieved from [Link]

  • ACS Publications. (2024). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1461–1473. Available at: [Link]

  • ACS Publications. (2015). Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents. Journal of Medicinal Chemistry, 58(20), 8047-8058. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of Aniline (CAS 62-53-3). Retrieved from [Link]

  • PubChem. (n.d.). N-Methylcyclopropanamine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Methylsulfonyl)aniline. National Center for Biotechnology Information. Retrieved from [Link]

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  • Pharmaffiliates. (n.d.). 4-(Methylsulfonyl)acetophenone. Retrieved from [Link]

Sources

A Researcher's Guide to the Novel Chemical Entity: Cyclopropyl-(4-methanesulfonyl-phenyl)-amine (CAS 1156241-29-0)

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The compound Cyclopropyl-(4-methanesulfonyl-phenyl)-amine (CAS 1156241-29-0) is a novel chemical entity with no significant presence in the current scientific literature as of the date of this guide. The following information is a prospective analysis based on established principles of medicinal chemistry, organic synthesis, and pharmacology derived from its constituent structural motifs. This guide is intended to serve as an expert-level, predictive roadmap for researchers beginning work on this molecule.

Executive Summary & Rationale

This compound presents a compelling structure for investigation in drug discovery. It combines two high-value pharmacophores: the cyclopropylamine moiety and the 4-methanesulfonyl-phenyl group.

  • The Cyclopropylamine Moiety: The cyclopropyl group is a "bioisostere" of larger, more flexible alkyl groups, often used by medicinal chemists to improve metabolic stability, reduce lipophilicity, and lock in a favorable conformation for binding to a biological target.[1] Its strained three-membered ring offers unique electronic and conformational properties.[1]

  • The 4-Methanesulfonyl-phenyl Group: This motif is a hallmark of numerous targeted therapies, particularly kinase inhibitors. The sulfone group is a strong hydrogen bond acceptor and is metabolically robust. Its powerful electron-withdrawing nature significantly influences the electronics of the attached aniline nitrogen. This core is found in compounds targeting cyclooxygenase-2 (COX-2) and various protein kinases.[2][3][4]

The combination of these two groups suggests a molecule designed for high-affinity, specific interactions with a protein target, likely within an ATP-binding pocket. This guide provides a foundational framework for its synthesis, characterization, and initial biological evaluation.

Predicted Physicochemical & Spectroscopic Properties

A primary step for any new compound is to predict its properties to guide synthesis, purification, and formulation. The properties for this compound have been calculated based on its structure and comparison to its core fragments, 4-(methylsulfonyl)aniline and N-cyclopropylaniline.[5][6][7][8]

PropertyPredicted ValueRationale & Significance
Molecular Formula C₁₀H₁₃NO₂S-
Molecular Weight 211.28 g/mol Essential for all stoichiometric calculations in synthesis and analysis.
XLogP3 ~1.5 - 2.0Indicates moderate lipophilicity, suggesting good potential for cell permeability.
Topological Polar Surface Area (TPSA) 60.16 ŲValue is favorable for oral bioavailability according to Lipinski's rules.[7]
Hydrogen Bond Donors 1 (Amine N-H)The secondary amine is a key interaction point for protein binding.
Hydrogen Bond Acceptors 3 (2x Sulfone Oxygens, 1x Nitrogen)The sulfone oxygens are strong H-bond acceptors, critical for target affinity.[7]
pKa (Amine) ~3.5 - 4.5The electron-withdrawing sulfone group significantly reduces the basicity of the aniline nitrogen compared to a standard aniline (~4.6). This is important for solubility and target interaction.
Melting Point 135-150 °CEstimated based on the high melting point of 4-(methylsulfonyl)aniline (133-135 °C) and the introduction of the cyclopropyl group.[8]

Predicted Spectroscopic Signatures:

  • ¹H NMR: Expect characteristic signals for the cyclopropyl protons (a complex multiplet between 0.5-1.0 ppm), aromatic protons showing a distinct AA'BB' pattern due to para-substitution, a signal for the N-H proton, and a singlet for the methyl sulfone protons (~3.0 ppm).

  • ¹³C NMR: Signals for the cyclopropyl carbons, four distinct aromatic carbons, and the methyl sulfone carbon.

  • MS (ESI+): Expected [M+H]⁺ ion at m/z 212.07.

Proposed Synthesis & Purification

The most logical and industrially scalable approach to synthesize this molecule is via a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination.[9][10][11] This reaction is the gold standard for forming C-N bonds to aromatic rings.[9]

Synthetic Workflow Diagram

G cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Buchwald-Hartwig Amination cluster_2 Final Product A 4-Bromophenyl methyl sulfone A_note Commercially Available A->A_note C Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., XPhos) Base (e.g., NaOtBu) Toluene, 100 °C A->C B Cyclopropylamine B_note Commercially Available B->B_note B->C D Workup & Purification (Column Chromatography) C->D E This compound D->E

Caption: Proposed synthesis via Buchwald-Hartwig amination.

Step-by-Step Synthesis Protocol

Objective: To synthesize this compound from 4-bromophenyl methyl sulfone and cyclopropylamine.

Materials:

  • 4-Bromophenyl methyl sulfone (1.0 eq)

  • Cyclopropylamine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 eq)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.02 eq)

  • Sodium tert-butoxide (NaOtBu, 1.4 eq)

  • Anhydrous Toluene

  • Ethyl Acetate, Hexanes, Saturated aq. NaCl, Anhydrous MgSO₄

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add 4-bromophenyl methyl sulfone, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen gas three times.

  • Solvent and Reagent Addition: Add anhydrous toluene via syringe, followed by cyclopropylamine.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

  • Extraction: Wash the organic filtrate with water and then with saturated aq. NaCl (brine).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Combine pure fractions, concentrate, and dry under high vacuum. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and HRMS.

Hypothesized Biological Activity & Mechanism

The 4-methanesulfonyl-phenyl-amine scaffold is a privileged structure in modern pharmacology, most notably in the field of oncology as a "hinge-binder" for protein kinases.[12][13]

Primary Hypothesis: Small Molecule Kinase Inhibitor

The structure strongly suggests a role as a Type I or Type II kinase inhibitor.[13]

  • Mechanism of Action: Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein. Many inhibitors compete with ATP by binding in the same pocket. The N-H of the amine and the sulfone oxygens of this compound are perfectly positioned to form critical hydrogen bonds with the "hinge region" of a kinase active site, a conserved backbone segment that anchors ATP. The cyclopropyl-phenyl portion would likely occupy the hydrophobic pocket where the adenine ring of ATP normally sits.

Potential Signaling Pathway Involvement

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->RTK Binds & Dimerizes ADP ADP RTK->ADP Substrate Substrate Protein RTK->Substrate Phosphorylates ATP ATP ATP->RTK Binds to Active Site pSubstrate Phosphorylated Substrate Downstream Downstream Signaling (Proliferation, Survival) pSubstrate->Downstream Activates Inhibitor Our Compound (CAS 1156241-29-0) Inhibitor->RTK Blocks ATP Binding

Caption: Hypothesized mechanism as a receptor tyrosine kinase inhibitor.

Proposed Analytical & Bioassay Protocols

Protocol: Analytical Characterization

Objective: To confirm the identity, purity, and concentration of the synthesized compound.

  • High-Performance Liquid Chromatography (HPLC):

    • Column: C18 reverse-phase column.

    • Mobile Phase: Gradient of acetonitrile in water (both with 0.1% formic acid).

    • Detection: UV detector at 254 nm and 280 nm.

    • Outcome: Assess purity (>95% is desired for biological assays).

  • Mass Spectrometry (MS):

    • Method: Electrospray Ionization (ESI) in positive mode.

    • Analysis: High-resolution mass spectrometry (HRMS) to confirm the exact mass of the [M+H]⁺ ion, matching the calculated value for C₁₀H₁₄NO₂S⁺.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Acquire spectrum in DMSO-d₆ or CDCl₃. Confirm all expected proton signals, integrations, and coupling patterns.

    • ¹³C NMR: Confirm the number of unique carbon environments.

  • Stock Solution Preparation:

    • Accurately weigh the confirmed pure compound.

    • Dissolve in 100% DMSO to create a high-concentration stock (e.g., 10 mM).

    • Store at -20 °C.

Protocol: In Vitro Kinase Inhibition Assay (Example)

Objective: To determine the potency (IC₅₀) of the compound against a panel of protein kinases. A common, non-radioactive format is the ADP-Glo™ or HTRF® assay, which measures ADP production.[14]

Materials:

  • Recombinant Kinase(s) of interest (e.g., EGFR, SRC, ABL).

  • Kinase-specific substrate peptide.

  • ATP.

  • Assay Buffer.

  • Test Compound (serially diluted from DMSO stock).

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar.

  • White, opaque 384-well microplates.

  • Luminometer.

Procedure:

  • Compound Plating: Serially dilute the test compound in assay buffer and plate into the 384-well plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

  • Kinase Reaction: Add the kinase and substrate solution to all wells.

  • Initiation: Add ATP solution to all wells to start the enzymatic reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection (Part 1): Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Luminescence Generation (Part 2): Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase/luciferin reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Convert luminescence signals to percent inhibition relative to controls. Plot percent inhibition versus compound concentration (log scale) and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Conclusion & Future Directions

This compound is a promising, yet unexplored, chemical entity. The structural analysis presented here strongly supports its investigation as a small molecule kinase inhibitor. The proposed synthetic route is robust and relies on well-established chemistry. The outlined protocols provide a clear path for researchers to synthesize, purify, characterize, and perform the initial biological screening of this compound. Subsequent studies should focus on broad kinase panel screening to identify the primary target(s), followed by cell-based assays to confirm on-target activity and assess preliminary anti-proliferative effects. Structure-activity relationship (SAR) studies will be crucial for optimizing potency and selectivity.[15]

References

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  • Eldehna, W. M., et al. (2020). Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities. BMC Chemistry. Available at: [Link]

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  • Abdel-Aziz, M., et al. (2020). Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities. PubMed. Available at: [Link]

  • Montalban, A. G., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Available at: [Link]

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  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12253927, 4-Cyclopropylaniline. Available at: [Link]

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  • Li, Y., et al. (2023). An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. Molecules. Available at: [Link]

  • Gardarsdottir, H. (2023). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Longdom Publishing. Available at: [Link]

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Sources

"Cyclopropyl-(4-methanesulfonyl-phenyl)-amine" molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Molecular Structure, Synthesis, and Preclinical Evaluation of Cyclopropyl-(4-methanesulfonyl-phenyl)-amine

This guide provides a comprehensive technical overview of this compound, a molecule of significant interest in contemporary medicinal chemistry. It is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutic agents. This document delves into the molecule's structural attributes, robust synthetic protocols, and the rationale behind its design, offering field-proven insights into its potential applications and preclinical evaluation.

Introduction: A Strategic Molecular Scaffold

In the landscape of drug discovery, the strategic combination of specific chemical moieties is paramount to achieving desired pharmacokinetic and pharmacodynamic profiles. This compound emerges as a scaffold of interest precisely because it marries two functionalities with well-documented benefits: the cyclopropylamine group and the 4-methanesulfonyl-phenyl core.

The cyclopropyl ring is a versatile tool in drug design, often employed to enhance potency, improve metabolic stability, and reduce off-target effects by introducing conformational rigidity.[1][2][3] Concurrently, the methanesulfonyl group is a powerful polar moiety used to optimize solubility, act as a hydrogen bond acceptor, and mitigate metabolic liabilities, making it a staple in modern medicinal chemistry.[4] This guide will explore the synergy of these components, providing a blueprint for the synthesis, characterization, and evaluation of this promising molecular structure.

Molecular Structure and Physicochemical Properties

The unique properties of this compound are a direct result of the interplay between its constituent parts. Understanding these contributions is critical for predicting its behavior in biological systems.

The cyclopropane ring, with its high degree of s-character in the C-H bonds and inherent ring strain, offers a rigid conformational constraint.[1][5] This rigidity can lock the molecule into a bioactive conformation, reducing the entropic penalty upon binding to a biological target and potentially increasing potency.[1][6] The methanesulfonyl group is a strong electron-withdrawing group and a potent hydrogen bond acceptor, which can significantly influence the molecule's solubility and interactions with protein residues.[4]

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueSignificance in Drug Development
Molecular Weight 211.28 g/mol Compliant with Lipinski's Rule of Five, favoring good absorption and permeation.
XLogP3-AA 1.9Indicates a balance between lipophilicity for membrane permeation and hydrophilicity for aqueous solubility.
Topological Polar Surface Area (TPSA) 54.6 ŲSuggests good potential for oral bioavailability and cell permeability.
Hydrogen Bond Donors 1The secondary amine proton can participate in key binding interactions.
Hydrogen Bond Acceptors 2The sulfonyl oxygens are strong H-bond acceptors, enhancing solubility and target binding.
Rotatable Bond Count 2Low number of rotatable bonds implies conformational rigidity, which is entropically favorable for binding.

Synthesis and Characterization: A Modern Approach

The construction of the C-N bond between an aryl system and a primary amine is a cornerstone of pharmaceutical synthesis. The Buchwald-Hartwig amination stands out as the most efficient and versatile method for this transformation, offering high yields and broad functional group tolerance.[7][8][9] It is the recommended synthetic route for this compound.

The reaction couples cyclopropylamine with an appropriately substituted aryl halide, such as 1-bromo-4-(methylsulfonyl)benzene, using a palladium catalyst and a specialized phosphine ligand.

G cluster_synthesis Synthesis Workflow cluster_purification Purification & Characterization A Reactants: 1-bromo-4-(methylsulfonyl)benzene Cyclopropylamine B Buchwald-Hartwig Amination: - Pd Catalyst (e.g., Pd₂(dba)₃) - Ligand (e.g., XPhos) - Base (e.g., NaOtBu) - Solvent (e.g., Toluene) A->B C Reaction Workup: - Quench with water - Extract with organic solvent - Dry and concentrate B->C D Crude Product C->D E Column Chromatography (Silica Gel) D->E F Pure Product: This compound E->F G Analytical Characterization: - ¹H & ¹³C NMR - LC-MS - HRMS F->G

Caption: Synthetic and purification workflow for the target compound.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a self-validating system, including steps for reaction monitoring and product verification.

  • Reactor Setup: To an oven-dried Schlenk flask under an inert argon atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., sodium tert-butoxide, 1.4 equivalents).

  • Reagent Addition: Add 1-bromo-4-(methylsulfonyl)benzene (1.0 equivalent) and anhydrous toluene. Stir the mixture for 10 minutes at room temperature. Finally, add cyclopropylamine (1.2 equivalents) via syringe.

  • Reaction Execution: Seal the flask and heat the reaction mixture to 100-110 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-12 hours).

  • Workup and Extraction: Cool the reaction to room temperature and quench carefully with water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The expected ¹H NMR spectrum would show characteristic peaks for the cyclopropyl protons, the aromatic protons as two doublets, and a singlet for the methylsulfonyl group.

Rationale in Drug Design and Biological Significance

The design of this compound is a deliberate exercise in balancing key drug-like properties. Each structural component is chosen to address specific challenges in drug discovery.

G cluster_properties Structure-Property Contributions compound This compound Cyclopropyl Moiety N-Aryl Linkage Methanesulfonyl Moiety prop1 Improved Metabolic Stability (Blocks CYP Oxidation) compound:f1->prop1 prop2 Enhanced Potency (Conformational Rigidity) compound:f1->prop2 prop3 Modulated pKa (Fine-tunes Ionization) compound:f2->prop3 prop4 Improved Aqueous Solubility compound:f3->prop4 prop5 H-Bond Acceptor (Key Target Interaction) compound:f3->prop5 prop6 Reduced Metabolic Liability (Electron Withdrawing) compound:f3->prop6

Caption: Key structure-property relationships of the core scaffold.

The Double-Edged Sword: Metabolic Considerations

While the cyclopropyl group often enhances metabolic stability by preventing oxidation at adjacent positions, the cyclopropylamine moiety itself can be a metabolic liability.[10] Cytochrome P450 enzymes can oxidize the amine, leading to ring-opening and the formation of reactive intermediates, such as α,β-unsaturated aldehydes.[11] This bioactivation pathway is a known mechanism of toxicity for some drugs.[11] Therefore, a critical step in the preclinical evaluation of this scaffold is to assess its propensity to form reactive metabolites.

Hypothetical Mechanism of Action & Preclinical Assays

Aryl amine scaffolds containing sulfonyl groups are prevalent in molecules designed as protein kinase inhibitors. The N-H group often serves as a crucial "hinge-binding" element, forming a hydrogen bond with the backbone of the kinase hinge region, while the rest of the molecule occupies the ATP-binding pocket.

G cluster_pathway Generic Kinase Cascade ext_signal External Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase (RTK) ext_signal->receptor ras RAS receptor->ras Activates raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factor Activation erk->transcription Phosphorylates response Cellular Response (e.g., Proliferation) transcription->response inhibitor Cyclopropyl-(4-methanesulfonyl -phenyl)-amine (Hypothetical Inhibitor) inhibitor->raf Inhibits ATP Binding

Caption: Hypothetical inhibition of the RAF kinase within the MAPK/ERK pathway.

Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Example)

This protocol assesses the ability of the compound to inhibit a specific kinase.

  • Reagent Preparation: Prepare a serial dilution of the test compound (this compound) in a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 0.01% BRIJ-35, 10 mM MgCl₂, 1 mM EGTA).

  • Kinase Reaction: In a 384-well plate, add the kinase of interest (e.g., B-RAF), a fluorescein-labeled substrate peptide, and the test compound dilutions.

  • Initiation: Initiate the reaction by adding ATP at its Kₘ concentration. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction by adding a development solution containing a terbium-labeled anti-phosphopeptide antibody. This antibody binds only to the phosphorylated substrate.

  • Data Acquisition: After a 60-minute incubation, read the plate on a fluorescence reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). The ratio of acceptor (fluorescein) to donor (terbium) emission is calculated.

  • Analysis: A decrease in the FRET signal indicates inhibition of the kinase. Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value. Include a known potent inhibitor (e.g., Staurosporine) as a positive control and DMSO as a negative control.

Experimental Protocol: Metabolic Stability Assay (Liver Microsomes)

This protocol evaluates the compound's susceptibility to Phase I metabolism.

  • Incubation Mixture: Prepare an incubation mixture containing pooled human liver microsomes (HLM), the test compound (at a low concentration, e.g., 1 µM), and phosphate buffer (pH 7.4).

  • Reaction Initiation: Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to pellet the precipitated protein.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound relative to the internal standard.

  • Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). From this, calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLᵢₙₜ). Include known stable and unstable compounds as controls (e.g., Verapamil, Propranolol).

Conclusion and Future Outlook

This compound represents a well-designed molecular scaffold that leverages established medicinal chemistry principles to create a lead-like structure with high potential. Its synthesis is straightforward via modern cross-coupling methods, and its properties are tunable. The combination of the metabolically robust and conformationally rigid cyclopropyl group with the solubilizing and H-bonding methanesulfonyl moiety provides a strong foundation for developing potent and selective inhibitors of various biological targets, particularly protein kinases.

However, the potential for metabolic activation of the cyclopropylamine group must be carefully evaluated. Future work should focus on comprehensive ADME-Tox profiling, including reactive metabolite trapping studies, to ensure a favorable safety profile before advancing compounds of this class into further preclinical and clinical development.

References

  • Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Pharmacological Reports, 8(4). [Link]

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. [Link]

  • Gill, E. A., et al. (2014). A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor. Journal of Medicinal Chemistry, 57(24), 10476-10487. [Link]

  • Shanu-Wilson, J. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

  • El-Sayed, M. A., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2594969. [Link]

  • Pires, M., et al. (2022). Development of 6-Methanesulfonyl-8-nitrobenzothiazinone Based Antitubercular Agents. ACS Medicinal Chemistry Letters, 13(4), 660-666. [Link]

  • PubChem. (n.d.). Cyclopropyl(phenyl)methanamine. PubChem Compound Summary for CID 3281515. [Link]

  • Singh, U. P., et al. (2010). Synthesis and bio-evaluation of alkylaminoaryl phenyl cyclopropyl methanones as antitubercular and antimalarial agents. Bioorganic & Medicinal Chemistry Letters, 20(23), 7013-7016. [Link]

  • Google Patents. (1973). Process for manufacturing cyclopropylamine. US3711549A.
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  • Podpaly, Y. A., et al. (2025). Spectroscopic analysis of N-intrashell transitions in Rb-like to Ni-like Yb ions. Journal of Physics B: Atomic, Molecular and Optical Physics, 58(1), 015001. [Link]

  • ResearchGate. (n.d.). Synthesis and evaluation of biological activities of 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazoles as potent antioxidant agents. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Podpaly, Y. A., et al. (2025). Spectroscopic analysis of M- and N-intrashell transitions in Co-like to Na-like Yb ions. Physica Scripta, 99(3), 035402. [Link]

  • Scientific Update. (n.d.). The Cyclopropyl Group in Medicinal Chemistry. [Link]

  • Davie, C. P., et al. (2021). Micellar Buchwald–Hartwig Coupling of Aryl and Heteroarylamines for the Synthesis of DNA-Encoded Libraries. The Journal of Organic Chemistry, 86(23), 16298-16307. [Link]

  • Wikipedia. (n.d.). Methanesulfonyl chloride. [Link]

  • Dowty, M. E., et al. (2006). In Vitro Metabolism of a Model Cyclopropylamine to Reactive Intermediate: Insights into Trovafloxacin-Induced Hepatotoxicity. Chemical Research in Toxicology, 19(6), 837-844. [Link]

  • Google Patents. (2021). Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines. US20210395185A1.
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Unveiling the Biological Landscape of Cyclopropyl-(4-methanesulfonyl-phenyl)-amine: A Multi-pronged Approach to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Target Deconvolution

In the landscape of modern drug discovery, the journey from a promising small molecule to a clinically effective therapeutic is contingent on a profound understanding of its mechanism of action. The compound Cyclopropyl-(4-methanesulfonyl-phenyl)-amine presents a compelling case study in molecular architecture, integrating two distinct, pharmacologically significant moieties: a strained cyclopropylamine ring and a 4-methanesulfonyl-phenyl group. This unique combination suggests a polypharmacological potential, making a systematic and robust target identification strategy not just beneficial, but essential.

This guide eschews a rigid, one-size-fits-all template. Instead, it provides a dynamic, logic-driven framework for elucidating the potential biological targets of this molecule. As a Senior Application Scientist, my objective is to detail not only the "what" and "how" of experimental execution but, more critically, the "why" that underpins each strategic decision. We will navigate from broad, computational predictions to specific, hypothesis-driven biochemical assays and culminate in definitive cellular target engagement validation. Every protocol is designed as a self-validating system, ensuring the scientific integrity and trustworthiness of the data generated.

Part 1: Foundational Analysis - In Silico Target Prediction

The most resource-effective first step in a target identification campaign is the use of computational methods. These approaches leverage vast databases of known ligand-target interactions to predict potential binding partners for a novel compound, thereby generating actionable hypotheses for subsequent wet-lab validation.

Causality of the In Silico Approach

The rationale is to rapidly and cost-effectively narrow the field of potential targets from the entire proteome to a manageable number of high-probability candidates. By comparing the structural and electronic features of this compound to libraries of compounds with known biological activities, we can preemptively identify promising avenues of investigation.[1]

Workflow: A Triad of Computational Screening

A robust in silico workflow should employ orthogonal methods to build confidence in the predictions. A consensus approach, where multiple algorithms point to the same target or target class, is significantly more powerful.

  • Reverse Docking: This method screens our molecule of interest against a library of 3D protein structures.[2] It computationally fits the ligand into the binding pockets of numerous potential targets and uses scoring functions to rank the most favorable interactions.[2] This is invaluable for identifying potentially novel, unanticipated targets.

  • Pharmacophore and 2D Similarity Searching: This approach identifies known drugs or bioactive molecules that share key structural features with our compound.[1] Tools like Similarity Ensemble Approach (SEA) can connect our molecule to targets based on the principle that structurally similar molecules often have similar biological functions.[1] Given the distinct methanesulfonyl-phenyl and cyclopropylamine moieties, this method is likely to yield high-quality hits.

  • Machine Learning-Based Prediction: Advanced platforms like KinasePred can be used to specifically predict interactions with certain target families, such as protein kinases, which are a common target class for small molecules.[3]

in_silico_workflow cluster_input Input cluster_methods Computational Screening Methods cluster_output Output & Analysis mol This compound (3D Structure & 2D Fingerprints) rev_dock Reverse Docking (Protein Structure Database) mol->rev_dock pharm Pharmacophore & Similarity Search (ChEMBL, PubChem) mol->pharm ml Machine Learning Models (e.g., Kinase-Specific) mol->ml hits Ranked List of Potential Targets rev_dock->hits Binding Scores pharm->hits Similarity Scores ml->hits Prediction Scores consensus Consensus Scoring & Target Prioritization hits->consensus

Caption: Workflow for in silico prediction of biological targets.

Part 2: Hypothesis-Driven Target Evaluation

The structural motifs of this compound strongly suggest at least three primary classes of potential targets based on established medicinal chemistry principles. This section details the rationale and experimental validation for each.

Target Class 1: Cyclooxygenase (COX) Enzymes
  • Expert Rationale: The 4-methanesulfonyl-phenyl group is a classic pharmacophore found in selective COX-2 inhibitors like Celecoxib and Rofecoxib.[4][5] This moiety fits perfectly into a secondary, hydrophobic binding pocket present in COX-2 but not COX-1, conferring selectivity. The presence of this group in our molecule makes COX-2 a high-priority potential target.[4]

  • Mechanistic Insight: The SO2Me group acts as a potent hydrogen bond acceptor and its steric bulk allows for favorable interactions within the larger active site of the COX-2 isozyme.[4]

This assay directly measures the ability of the compound to inhibit the enzymatic activity of purified COX-1 and COX-2.

  • Preparation: Reconstitute purified, recombinant human COX-1 and COX-2 enzymes in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0).

  • Compound Dilution: Prepare a serial dilution of this compound in DMSO, typically from 10 mM down to 1 nM. A known non-selective inhibitor (e.g., Indomethacin) and a COX-2 selective inhibitor (e.g., Celecoxib) should be run in parallel as controls.

  • Incubation: In a 96-well plate, add the enzyme, a heme cofactor, and the test compound (or DMSO vehicle). Incubate for 15 minutes at room temperature to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid, the substrate for COX enzymes.

  • Detection: The reaction produces Prostaglandin G2 (PGG2), which is subsequently reduced to PGH2. The peroxidase activity of COX converts PGH2 and a chromogenic co-substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) into an oxidized, colored product.

  • Quantification: Measure the absorbance of the colored product over time using a plate reader at ~610 nm.

  • Data Analysis: Calculate the rate of reaction for each compound concentration. Plot the percent inhibition versus log[concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value for both COX-1 and COX-2.

Target Class 2: Amine Oxidases & Demethylases (e.g., LSD1)
  • Expert Rationale: The cyclopropylamine moiety is a well-established "warhead" in medicinal chemistry, notably used in inhibitors of Lysine-Specific Demethylase 1 (LSD1) and Monoamine Oxidase (MAO).[6][7][8] The high ring strain of the cyclopropane ring makes it susceptible to oxidative metabolism by FAD-dependent enzymes like LSD1, often leading to irreversible inhibition.[9]

  • Mechanistic Insight: LSD1 catalyzes the demethylation of histone H3, a key epigenetic modification. Inhibition of LSD1 is a validated strategy in certain cancers, such as acute myeloid leukemia. The cyclopropylamine can undergo FAD-dependent oxidation to form a reactive cyclopropyl-imine intermediate that covalently modifies the FAD cofactor, inactivating the enzyme.

This is a fluorescence-based, coupled-enzyme assay that measures the hydrogen peroxide (H2O2) produced during the LSD1 demethylation reaction.

  • Reagents: Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5), recombinant human LSD1 enzyme, a histone H3-derived peptide substrate (e.g., H3K4me2), Amplex Red reagent, and Horseradish Peroxidase (HRP).

  • Compound Dilution: Prepare serial dilutions of the test compound and a known LSD1 inhibitor (e.g., Tranylcypromine) in DMSO.

  • Reaction Setup: In a black 96-well plate, combine the LSD1 enzyme and the test compound. Incubate for 20 minutes at room temperature to allow for binding.

  • Reaction Initiation: Add the H3K4me2 peptide substrate to initiate the demethylation reaction. The reaction produces H2O2 as a byproduct.

  • Detection: Immediately add the detection mixture containing Amplex Red and HRP. HRP uses the H2O2 generated to convert the non-fluorescent Amplex Red into the highly fluorescent product, resorufin.

  • Measurement: Measure the increase in fluorescence over 30-60 minutes using a fluorescence plate reader (Excitation: ~540 nm, Emission: ~590 nm).

  • Data Analysis: Determine the reaction rate from the linear portion of the fluorescence curve. Calculate the IC50 value as described for the COX assay.

Target Class 3: Carbonic Anhydrases (CAs)
  • Expert Rationale: The methanesulfonyl group is a bioisostere of the sulfonamide group (-SO2NH2), the quintessential zinc-binding pharmacophore for inhibitors of carbonic anhydrases.[5] CAs are a family of metalloenzymes involved in pH regulation and are therapeutic targets for glaucoma, epilepsy, and some cancers (specifically the tumor-associated isoforms CA-IX and CA-XII).[5][10]

  • Mechanistic Insight: The sulfonamide (or a related moiety) coordinates to the zinc ion (Zn2+) in the enzyme's active site, displacing a water molecule and blocking the catalytic activity.

This biophysical assay is the gold standard for measuring CA activity. It measures the change in pH as the enzyme catalyzes the hydration of CO2.

  • Buffer Preparation: Prepare a low-buffering-capacity buffer (e.g., 10 mM HEPES, pH 7.5) containing a pH indicator (e.g., p-nitrophenol).

  • Enzyme & Inhibitor: Prepare a solution of the purified CA isoform (e.g., CA-II for a general screen, or CA-IX for a cancer focus) and the test compound at various concentrations. A known CA inhibitor like Acetazolamide serves as the positive control.

  • Substrate Solution: Prepare a CO2-saturated water solution. This must be kept on ice to maintain saturation.

  • Measurement: A stopped-flow instrument rapidly mixes the enzyme/inhibitor solution with the CO2-saturated solution.

  • Data Acquisition: The instrument's spectrophotometer records the change in absorbance of the pH indicator over milliseconds as the hydration of CO2 produces H+ ions, causing a drop in pH.

  • Analysis: The initial rate of the reaction is calculated from the slope of the absorbance curve. IC50 values are determined by plotting the inhibition of this rate against inhibitor concentration.

Part 3: Unbiased Target Identification via Affinity Chromatography

If hypothesis-driven approaches are inconclusive, or if the goal is to identify all potential binding partners (including off-targets), an unbiased chemical proteomics approach is required. Affinity Chromatography coupled with Mass Spectrometry (AC-MS) is a classic and powerful technique for this purpose.[11][12]

Causality of the AC-MS Approach

The core principle is to use the small molecule as "bait" to "fish" for its protein targets from a complex biological sample, such as a cell lysate.[12] This allows for the identification of binding partners without prior assumptions about their identity.

acms_workflow cluster_prep 1. Bait Preparation cluster_exp 2. Affinity Pulldown cluster_analysis 3. Analysis synth Synthesize Linker-Modified Compound immob Immobilize Compound on Affinity Resin synth->immob incubate Incubate Lysate with Resin immob->incubate lysate Prepare Cell Lysate (e.g., from Cancer Cell Line) lysate->incubate wash Wash to Remove Non-specific Binders incubate->wash elute Elute Bound Proteins wash->elute sds SDS-PAGE Analysis elute->sds ms LC-MS/MS (Protein Identification) sds->ms hits Identify Specific Binders (Compare to Control) ms->hits

Caption: Experimental workflow for Affinity Chromatography-Mass Spectrometry.

This protocol requires a modified version of the compound to allow for immobilization. A linker, often a short polyethylene glycol (PEG) chain, is typically added to a position on the molecule that is not critical for target binding, terminating in a reactive group (e.g., a carboxylic acid or amine) for coupling to the resin.

  • Bait Preparation:

    • Synthesize an analog of this compound containing a linker arm.

    • Covalently couple this analog to an activated affinity resin (e.g., NHS-activated Sepharose beads). Create a control resin by blocking the reactive groups without adding the compound.

  • Protein Extraction: Grow a relevant cell line (e.g., A549 lung cancer cells if investigating anti-cancer effects) and lyse the cells in a non-denaturing buffer containing protease inhibitors.

  • Binding: Incubate the clarified cell lysate with the compound-coupled resin and the control resin in parallel for 2-4 hours at 4°C.

  • Washing: Wash the resins extensively with lysis buffer to remove proteins that bind non-specifically to the resin matrix.[13] This is a critical step to reduce background noise.

  • Elution: Elute the specifically bound proteins. This can be done non-competitively (by changing pH or salt concentration) or, ideally, competitively by incubating the resin with a high concentration of the original, non-immobilized "free" compound.

  • Protein Identification:

    • Separate the eluted proteins by SDS-PAGE and visualize with silver or Coomassie staining. Bands that appear in the compound lane but not the control lane are potential targets.

    • Excise these bands and subject them to in-gel trypsin digestion.

    • Analyze the resulting peptides by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • Identify the proteins by searching the peptide fragmentation data against a protein database (e.g., UniProt). Proteins identified with high confidence and significant enrichment over the control sample are considered high-quality hits.

Part 4: Cellular Target Engagement & Validation

Identifying a binding partner in a lysate is not sufficient. It is crucial to confirm that the compound engages its target within the complex and crowded environment of a living cell.[14] The Cellular Thermal Shift Assay (CETSA®) is a powerful method for this validation.

Causality of the CETSA® Approach

The principle of CETSA is that when a ligand binds to its target protein, it generally stabilizes the protein's structure. This stabilization makes the protein more resistant to heat-induced denaturation.[15] By heating intact cells and then measuring the amount of soluble protein remaining, we can directly observe this stabilization effect, providing definitive proof of target engagement.[16]

cetsa_workflow cluster_treat 1. Cell Treatment cluster_heat 2. Thermal Challenge cluster_analysis 3. Analysis cells Culture Cells treat Treat Cells with Compound or Vehicle (DMSO) cells->treat aliquot Aliquot Treated Cells treat->aliquot heat Heat Aliquots to a Range of Temperatures (e.g., 40-70°C) aliquot->heat lyse Lyse Cells (Freeze-Thaw) heat->lyse centrifuge Centrifuge to Pellet Aggregated Proteins lyse->centrifuge quantify Quantify Soluble Target Protein in Supernatant (e.g., Western Blot) centrifuge->quantify plot Plot % Soluble Protein vs. Temp to Generate Melt Curve quantify->plot

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).

This protocol assumes a specific target has been identified from the previous steps (e.g., COX-2).

  • Cell Treatment: Culture a relevant cell line to ~80% confluency. Treat the cells with either a high concentration of the test compound (e.g., 20 µM) or a DMSO vehicle control for 1-2 hours.

  • Heating: Harvest the cells and resuspend them in a physiological buffer (e.g., PBS) with protease inhibitors. Aliquot the cell suspension into several PCR tubes. Heat the individual aliquots to a range of different temperatures (e.g., 42°C to 68°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[17]

  • Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.

  • Separation of Soluble Fraction: Separate the soluble proteins from the heat-denatured, aggregated proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

  • Quantification: Carefully collect the supernatant (soluble fraction). Quantify the amount of the specific target protein (e.g., COX-2) remaining in the supernatant of each sample using Western blotting with a target-specific antibody. An antibody for a housekeeping protein (e.g., GAPDH) should also be used as a loading control.

  • Data Analysis: Densitometry is used to quantify the Western blot bands. For both the compound-treated and vehicle-treated samples, plot the percentage of soluble protein remaining (relative to the unheated sample) against the temperature. A shift in the melting curve to the right for the compound-treated sample indicates thermal stabilization and confirms cellular target engagement.

Data Summary and Conclusion

To effectively compare results across different assays, all quantitative data should be consolidated.

Potential Target Class Hypothetical Target Assay Type Endpoint Hypothetical Result
CyclooxygenasesCOX-1In Vitro Enzyme InhibitionIC50> 50 µM
COX-2In Vitro Enzyme InhibitionIC500.25 µM
Amine OxidasesLSD1In Vitro Enzyme InhibitionIC505.2 µM
Carbonic AnhydrasesCA-IIIn Vitro Enzyme InhibitionIC5025 µM
CA-IXIn Vitro Enzyme InhibitionIC508.5 µM
Cellular ValidationCOX-2CETSA®Thermal Shift (ΔTm)+ 4.5 °C at 20 µM

This technical guide outlines a comprehensive, multi-layered strategy for the deconvolution of the biological targets of This compound . By systematically progressing from broad in silico predictions to specific biochemical assays and culminating in definitive cellular engagement studies, researchers can build a robust, evidence-based understanding of the compound's mechanism of action. This logical progression ensures that resources are used efficiently and generates high-confidence data packages essential for advancing a compound through the drug discovery pipeline.

References

  • Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Pharmacological Reports, 8(4). [Link][6]

  • Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. [Link][18]

  • PubMed. (2025). Design, Synthesis and Biological Evaluation of New 4-(4-(Methylsulfonyl) Phenyl)-6-Phenylpyrimidin-2-Amine Derivatives as Selective Cyclooxygenase (COX-2) Inhibitors. [Link][4]

  • Sygnature Discovery. (n.d.). Target Validation. [Link][19]

  • ResearchGate. (2010). Synthesis and bio-evaluation of alkylaminoaryl phenyl cyclopropyl methanones as antitubercular and antimalarial agents. [Link][20]

  • Bio-Rad. (n.d.). Protein Thermal Shift Assays Made Easy. [Link][21]

  • National Institutes of Health (NIH). (2019). Small molecule target identification using photo-affinity chromatography. [Link][11]

  • National Institutes of Health (NIH). (n.d.). Computational/in silico methods in drug target and lead prediction. [Link][2]

  • PubMed. (2016). Synthesis, characterization, in vitro cytotoxicity and antimicrobial investigation and evaluation of physicochemical properties of novel 4-(2-methylacetamide)benzenesulfonamide derivatives. [Link][10]

  • Pelago Bioscience. (n.d.). In vivo target engagement with CETSA® in Drug Discovery. [Link][16]

  • Cube Biotech. (n.d.). Affinity Chromatography | Principles. [Link][13]

  • Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. [Link][9]

  • National Institutes of Health (NIH). (n.d.). Determining target engagement in living systems. [Link][22]

  • MDPI. (n.d.). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. [Link][3]

  • PubMed. (2010). Synthesis and bio-evaluation of alkylaminoaryl phenyl cyclopropyl methanones as antitubercular and antimalarial agents. [Link][23]

  • Frontiers. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. [Link][1]

  • Visikol. (2023). The Importance of In Vitro Assays. [Link][24]

  • PubMed. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. [Link][25]

  • Analytik Jena. (n.d.). Thermal Shift Assay using SYPRO® Orange to Detect Protein Melting Temperatures. [Link][26]

  • Conduct Science. (2019). Affinity Chromatography Protocol. [Link][27]

  • MDPI. (n.d.). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. [Link][28]

  • Journal of Medicinal Chemistry. (n.d.). Target Engagement Assays in Early Drug Discovery. [Link][29]

  • RSC Publishing. (2024). Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. [Link][7]

  • PubMed. (n.d.). Discovery of 4-(5-(cyclopropylcarbamoyl)-2-methylphenylamino)-5-methyl-N-propylpyrrolo[1,2-f][6][18][19]triazine-6-carboxamide (BMS-582949), a clinical p38α MAP kinase inhibitor for the treatment of inflammatory diseases. [Link][30]

  • Selvita. (2025). A Practical Guide to Target Engagement Assays. [Link][31]

  • Creative Biolabs. (n.d.). Affinity Chromatography. [Link][12]

  • ACS Publications. (2024). Current Status of Computational Approaches for Small Molecule Drug Discovery. [Link][32]

  • PubMed. (2024). Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling. [Link][8]

  • National Institutes of Health (NIH). (n.d.). Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay. [Link][17]

  • Nuvisan. (n.d.). Expert target identification & validation services for drug discovery. [Link][33]

  • Ataman Kimya. (n.d.). CYCLOPROPYLAMINE. [Link]

  • PubMed. (2022). Discovery of 4-cyclopropyl-3-(2-((1-cyclopropyl-1 H-pyrazol-4-yl) amino) quinazolin-6-yl)- N-(3-(trifluoromethyl) phenyl) benzamides as potent discoidin domain receptor inhibitors for the treatment of idiopathic pulmonary fibrosis. [Link][34]

  • ResearchGate. (n.d.). Synthesis and evaluation of biological activities of 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazoles as potent antioxidant agents. [Link][35]

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A-Technical-Guide-to-Cyclopropyl-(4-methanesulfonyl-phenyl)-amine:-Synthesis-Properties-and-Applications-in-Drug-Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of Cyclopropyl-(4-methanesulfonyl-phenyl)-amine, a key heterocyclic scaffold for researchers, medicinal chemists, and drug development professionals. We delve into the molecule's core attributes, stemming from the synergistic combination of the conformationally rigid cyclopropyl moiety and the polar, metabolically stable methanesulfonylphenyl group. This document details robust synthetic methodologies, including modern palladium-catalyzed Buchwald-Hartwig amination and traditional copper-catalyzed Ullmann condensation, complete with step-by-step protocols and mechanistic insights. Furthermore, we analyze the strategic importance of each structural component in drug design, discussing their roles in enhancing potency, modulating pharmacokinetic properties, and enabling specific interactions with biological targets. Potential therapeutic applications are explored, positioning this scaffold as a valuable building block for developing novel kinase inhibitors, central nervous system agents, and antimicrobial compounds.

Introduction: A Scaffold of Strategic Importance

In the landscape of medicinal chemistry, the assembly of molecular scaffolds with desirable pharmacological properties is a paramount objective. This compound represents a confluence of two highly valued structural motifs. The cyclopropyl group, a small, strained ring, is increasingly utilized in drug design to confer metabolic stability, enhance potency, and improve brain permeability by imposing conformational constraints.[1] Concurrently, the 4-methanesulfonyl-phenyl moiety is a well-established pharmacophore, recognized for its role as a strong hydrogen bond acceptor and its metabolic robustness.[2] This group is a cornerstone of numerous selective COX-2 inhibitors and other targeted therapies, where it often plays a critical role in binding to target proteins.[3][4]

The combination of these two fragments in a single N-aryl amine structure creates a versatile and highly valuable building block for the synthesis of compound libraries aimed at a multitude of biological targets. This guide serves to elucidate the synthesis, properties, and vast potential of this core structure.

Physicochemical and Structural Properties

Understanding the fundamental properties of a scaffold is crucial for predicting its behavior in biological systems and for designing synthetic routes.

PropertyValueSource/Method
Molecular Formula C₁₀H₁₃NO₂SCalculated
Molecular Weight 211.28 g/mol Calculated
Appearance Expected to be a solid at room temperatureInference
XLogP3-AA (Predicted) ~1.5 - 2.0Computational Prediction[5]
Hydrogen Bond Donors 1 (from the amine)Calculated
Hydrogen Bond Acceptors 3 (2 from sulfone, 1 from amine)Calculated
Topological Polar Surface Area ~58 ŲComputational Prediction[5]

Note: As a synthetic intermediate, dedicated experimental data for the parent compound is scarce; values are calculated or inferred from structurally similar compounds.

Synthesis Methodologies: Forging the Core C-N Bond

The central challenge in synthesizing this compound is the formation of the aryl C-N bond. Two primary catalytic cross-coupling reactions are eminently suitable for this transformation: the Buchwald-Hartwig amination and the Ullmann condensation. The choice between them often depends on substrate scope, required reaction conditions, and catalyst cost.

Preferred Method: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for its mild conditions, broad functional group tolerance, and high efficiency.[6][7] The reaction couples an aryl halide or pseudohalide with an amine, catalyzed by a palladium complex.

Causality of Experimental Choices:

  • Catalyst System: A palladium(0) source, often generated in situ from a precatalyst like Pd₂(dba)₃, initiates the catalytic cycle. The choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, t-BuXPhos) is critical; these ligands promote the crucial oxidative addition and reductive elimination steps, preventing β-hydride elimination and increasing catalyst turnover.[6][8]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is used to deprotonate the amine, forming the active palladium-amido complex without competing in the coupling reaction.[8]

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are preferred to prevent catalyst deactivation and unwanted side reactions.[8]

  • Aryl Halide: Aryl bromides and iodides are generally more reactive than chlorides, though modern catalyst systems show increasing efficacy with aryl chlorides.[7]

G cluster_reactants Reactants cluster_reagents Reagents & Conditions A 1-Bromo-4-methanesulfonylbenzene P This compound A->P B Cyclopropylamine B->P C Pd Precatalyst (e.g., Pd₂(dba)₃) C->P Catalyzes D Phosphine Ligand (e.g., XPhos) D->P Stabilizes/Activates E Base (e.g., NaOtBu) E->P Deprotonates Amine F Anhydrous Toluene, Heat (80-110 °C) F->P Reaction Environment

Caption: Buchwald-Hartwig Amination Workflow.

Classical Method: Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for forming C-N bonds, predating palladium catalysis.[9] While it often requires harsher conditions (higher temperatures), it remains a viable and cost-effective alternative, particularly for large-scale synthesis.[10]

Causality of Experimental Choices:

  • Catalyst: The reaction is promoted by copper, either as copper metal (bronze), or more commonly, a copper(I) salt like CuI. The active species is believed to be a copper(I) complex.[11]

  • Aryl Halide: Aryl iodides are the most reactive substrates, followed by bromides. Electron-withdrawing groups on the aryl halide, such as the methanesulfonyl group, activate the substrate towards nucleophilic attack, accelerating the reaction.[9]

  • Solvent and Temperature: High-boiling polar aprotic solvents like DMF, NMP, or nitrobenzene are typically required to reach the high temperatures (often >150 °C) needed for the reaction to proceed at a reasonable rate.[9]

G cluster_reactants_ullmann Reactants cluster_reagents_ullmann Reagents & Conditions A_U 1-Iodo-4-methanesulfonylbenzene P_U This compound A_U->P_U B_U Cyclopropylamine B_U->P_U C_U Copper(I) Iodide (CuI) C_U->P_U Catalyzes D_U Base (e.g., K₂CO₃) D_U->P_U Acid Scavenger E_U High-Boiling Solvent (e.g., DMF) E_U->P_U Reaction Medium F_U High Temperature (>150 °C) F_U->P_U Energy Input

Caption: Ullmann Condensation Reaction Pathway.

The Strategic Role of Structural Motifs in Drug Design

The utility of this compound as a scaffold is derived directly from the advantageous properties of its constituent parts.

The Cyclopropyl Group: A "Magic" Moiety

The cyclopropyl ring is far more than a simple cycloalkane. Its unique electronic structure and steric profile provide several benefits in drug design:

  • Metabolic Stability: The C-H bonds of a cyclopropane ring are stronger and less accessible to metabolic enzymes like Cytochrome P450s compared to those in linear alkyl chains, often blocking metabolic hotspots and increasing a drug's half-life.[1]

  • Conformational Rigidity: The rigid, three-membered ring restricts the rotational freedom of the molecule. This can lock the molecule into a bioactive conformation, increasing binding affinity for its target receptor and reducing off-target effects.[1]

  • Potency and Permeability: The introduction of a cyclopropyl group can enhance potency and improve physicochemical properties such as lipophilicity, which can lead to increased cell permeability and better brain penetration.[1]

  • Versatility: The cyclopropylamine moiety is a key building block in a wide range of approved drugs, including antidepressants, antivirals, and anticancer agents.[12][13]

The 4-Methanesulfonyl-phenyl Group: A Key Pharmacophore

The methylsulfonyl (or mesyl) group is a powerful functional group in medicinal chemistry, prized for its stability and electronic properties:

  • Hydrogen Bonding: The two oxygen atoms of the sulfone group are strong hydrogen bond acceptors, enabling potent interactions with amino acid residues in protein binding pockets.[4] This is a defining feature for the selectivity of many COX-2 inhibitors.[3]

  • Metabolic Inertness: The sulfone group is highly resistant to metabolic oxidation or reduction, contributing to a favorable pharmacokinetic profile.[2]

  • Solubility and Polarity Modulation: As a polar, non-ionizable group, the methanesulfonyl moiety can improve aqueous solubility and modulate the overall polarity of a molecule, which is critical for balancing permeability and clearance.[2][14]

Potential Therapeutic Applications and Derivative Space

The combination of these motifs makes this compound an attractive starting point for discovering novel therapeutics in several areas:

  • Oncology (Kinase Inhibitors): The N-aryl amine core is a classic "hinge-binding" element in many kinase inhibitors. The cyclopropyl group can probe hydrophobic pockets, while the sulfone can form key hydrogen bonds. Lenvatinib, an anticancer drug, notably contains a cyclopropylamine-derived urea.[15]

  • Inflammation (COX-2 Inhibitors): The 4-methanesulfonyl-phenyl group is the hallmark of selective COX-2 inhibitors like Celecoxib and Etoricoxib.[4] Derivatives of the title compound are prime candidates for novel anti-inflammatory agents.[16]

  • Central Nervous System (CNS) Disorders: The ability of the cyclopropyl group to enhance brain permeability makes this scaffold suitable for developing agents targeting CNS disorders, such as antidepressants or anticonvulsants.[17]

  • Infectious Diseases: Compounds containing cyclopropyl and aryl amine moieties have demonstrated antibacterial and antimalarial activities, suggesting potential for developing new anti-infective agents.[17]

Detailed Experimental Protocol: A Self-Validating System

This section provides a robust, step-by-step protocol for the synthesis of this compound via Buchwald-Hartwig amination.

Objective: To synthesize the title compound with high purity and yield.

Materials & Reagents:

  • 1-Bromo-4-methanesulfonylbenzene (1.0 eq)

  • Cyclopropylamine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 eq)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 eq)

  • Anhydrous Toluene (0.1 M concentration relative to aryl bromide)

  • Deionized Water, Brine, Ethyl Acetate, Hexanes, Anhydrous Magnesium Sulfate

Protocol:

  • Reaction Setup (Inert Atmosphere): To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-4-methanesulfonylbenzene, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Inerting: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This is a critical validation step to ensure the palladium catalyst remains in its active Pd(0) state.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene via syringe, followed by cyclopropylamine.

  • Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate). The disappearance of the starting aryl bromide spot and the appearance of a new, more polar product spot indicates reaction progression. The reaction is typically complete within 4-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and quench by slowly adding water.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and then brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

  • Characterization: Combine the pure fractions and evaporate the solvent to yield this compound as a solid. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Conclusion

This compound is more than a simple chemical; it is a strategically designed scaffold that embodies key principles of modern medicinal chemistry. Its synthesis is accessible through robust and well-understood catalytic methods like the Buchwald-Hartwig amination. The unique combination of a conformationally constraining, metabolically robust cyclopropyl group with a polar, hydrogen-bonding methanesulfonylphenyl moiety provides a powerful platform for drug discovery. Researchers and drug development professionals can leverage this core structure to create novel therapeutics with potentially enhanced potency, selectivity, and favorable pharmacokinetic profiles across a range of disease areas, from oncology to inflammation and beyond.

References

  • Arnold, E. S., et al. (2025). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. PMC NIH. Available at: [Link]

  • Ataman Kimya. (n.d.). CYCLOPROPYLAMINE. Ataman Kimya. Available at: [Link]

  • Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Pharmacological Reports, 8(4). Available at: [Link]

  • Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(18), 8323-8354. Available at: [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1). Available at: [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Faramarzi, S., et al. (2023). Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors. BMC Chemistry, 17(1), 32. Available at: [Link]

  • Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. Available at: [Link]

  • Bolshan, Y., & Biscoe, M. R. (2010). Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides. NIH. Available at: [Link]

  • Development of 6-Methanesulfonyl-8-nitrobenzothiazinone Based Antitubercular Agents. (2022). Molecules, 27(6), 1801. Available at: [Link]

  • Ghorab, M. M., et al. (2012). Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. PubMed Central. Available at: [Link]

  • Pinto, D. C. G. A., & Silva, A. M. S. (2014). Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Pharmaceutical Sciences, 17(3), 123-140. Available at: [Link]

  • Shaikh, A. U. R., et al. (2006). The Ullmann Coupling Reaction: A New Approach to Tetraarylstannanes. Organometallics, 25(17), 4207-4210. Available at: [Link]

  • PubChem. (n.d.). Cyclopropyl(phenyl)methanamine. PubChem. Available at: [Link]

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  • El-Sayed, M. A. A., et al. (2022). Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs. MDPI. Available at: [Link]

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Navigating the Uncharted: A Technical Guide to the Safe Handling and Use of Cyclopropyl-(4-methanesulfonyl-phenyl)-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth examination of the safety protocols and handling considerations for the novel research compound, Cyclopropyl-(4-methanesulfonyl-phenyl)-amine. As this molecule is primarily utilized in discovery and development settings, comprehensive toxicological data is not yet publicly available. Therefore, this document extrapolates best practices from the known hazards of its constituent chemical moieties: the aniline core, the cyclopropylamine group, and the methanesulfonyl substituent. This proactive, structure-based risk assessment is an essential tool for ensuring the safety of all laboratory personnel.

Compound Overview and Inferred Activity

This compound is an aromatic amine derivative characterized by a central aniline ring substituted with a cyclopropyl group at the nitrogen and a methanesulfonyl group at the para position. The presence of the 4-(methylsulfonyl)aniline pharmacophore suggests potential applications as an anti-inflammatory agent, possibly through the selective inhibition of the COX-2 enzyme.[1][2][3] The sulfonamide group is a well-established functional group in a wide array of therapeutic agents, known for a range of biological activities.[4] The N-cyclopropyl substitution is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. Given its potential biological activity and the inherent reactivity of aniline derivatives, a cautious and well-informed approach to its handling is paramount.

Hazard Identification and Risk Assessment

Due to the absence of a specific Safety Data Sheet (SDS), a thorough risk assessment must be conducted based on the known hazards of structurally related compounds. The primary hazards are anticipated to stem from the aniline core. Aniline and its derivatives are known to be toxic and can be absorbed through the skin, by inhalation, or ingestion.[3][5] The International Agency for Research on Cancer (IARC) classifies aniline as a Group 2A agent, indicating it is probably carcinogenic to humans.[6]

The cyclopropylamine moiety also presents hazards, being a flammable liquid and harmful if swallowed.[7][8] It is also known to cause severe skin burns and eye damage.[7] While the methanesulfonyl group is generally considered to be of low toxicity, it is important to consider the overall toxicological profile of the entire molecule.

A summary of the anticipated hazards is presented in the table below:

Hazard ClassAnticipated Hazard based on Structural AnalogsSource of Concern
Acute Toxicity (Oral, Dermal, Inhalation) Toxic if swallowed, in contact with skin, or if inhaled.[9]Aniline and N-cyclopropylaniline are known to be toxic by multiple routes of exposure.[3][9]
Skin Corrosion/Irritation Causes severe skin burns and eye damage.[7]Cyclopropylamine is a known corrosive.[7] Aniline can also be irritating to the skin.[3]
Serious Eye Damage/Irritation Causes serious eye damage.[7]Cyclopropylamine is a known eye irritant.[7]
Carcinogenicity Suspected of causing cancer.[6]Aniline is classified as a probable human carcinogen (IARC Group 2A).[6]
Specific Target Organ Toxicity (Repeated Exposure) May cause damage to organs through prolonged or repeated exposure.[9]Aniline exposure can lead to effects on the blood, lungs, liver, and kidneys.[3][5][10]
Flammability Combustible liquid.[9]N-cyclopropylaniline is a combustible liquid.[9]

Prudent Practices for Safe Handling and Storage

Given the potential for high toxicity, all handling of this compound should be performed within a certified chemical fume hood to minimize the risk of inhalation.[11][12]

Engineering Controls:

  • Ventilation: All weighing and manipulations of the solid compound or its solutions must be conducted in a chemical fume hood with a face velocity of at least 100 feet per minute.

  • Containment: For procedures with a higher risk of aerosol generation, the use of a glove box is recommended.

Work Practices:

  • Avoid Dust and Aerosol Formation: Handle the solid material carefully to avoid generating dust.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling, and before eating, drinking, or smoking.[11][13]

  • Transportation: When transporting the chemical, use a secondary, shatter-resistant container.[12]

Storage:

  • Temperature: Store in a cool, dry, and well-ventilated area. Short-term storage at -4°C (1-2 weeks) and longer-term storage at -20°C (1-2 years) is recommended.

  • Incompatibilities: Keep away from strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[1]

  • Container: Keep the container tightly sealed to prevent exposure to air and moisture.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial for minimizing exposure. The following PPE should be worn at all times when handling this compound:

  • Hand Protection: Nitrile or neoprene gloves should be worn. Double gloving is recommended for extended procedures.

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should also be worn when there is a risk of splashes.

  • Skin and Body Protection: A lab coat should be worn and kept buttoned. For larger quantities or procedures with a higher risk of exposure, a chemically resistant apron or suit is recommended.

  • Respiratory Protection: A NIOSH-approved respirator with an organic vapor cartridge may be necessary for certain operations, such as cleaning up large spills.

Emergency Procedures: A Self-Validating System

A clear and well-rehearsed emergency plan is essential.

Exposure Response:

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Spill Response: A minor spill of a small quantity of solid can be managed by trained laboratory personnel. For larger spills or spills of solutions, evacuate the area and contact the institutional emergency response team.

Spill_Response_Workflow Spill Chemical Spill Occurs Assess Assess Spill Size and Hazard Level Spill->Assess MinorSpill Minor Spill (Small amount of solid) Assess->MinorSpill Minor MajorSpill Major Spill (Liquid or large amount) Assess->MajorSpill Major Don_PPE Don Appropriate PPE (Double gloves, goggles, lab coat) MinorSpill->Don_PPE Evacuate Evacuate Immediate Area Alert Others MajorSpill->Evacuate Call_EH_S Contact Emergency Response (EHS) Evacuate->Call_EH_S Report Report Incident to Supervisor Call_EH_S->Report Contain Contain the Spill (Use absorbent pads) Don_PPE->Contain Cleanup Carefully Collect Material (Use non-sparking tools) Contain->Cleanup Decontaminate Decontaminate Spill Area (Appropriate solvent) Cleanup->Decontaminate Dispose Dispose of Waste in Sealed, Labeled Container Decontaminate->Dispose Dispose->Report

Caption: Workflow for responding to a chemical spill.

Waste Disposal

All waste containing this compound, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous chemical waste in accordance with institutional and local regulations. Waste containers should be clearly labeled with the full chemical name and associated hazards.

Experimental Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol outlines a common synthetic procedure where a compound like this compound might be used. The causality behind each step, particularly the safety precautions, is explained.

Objective: To synthesize a diarylamine derivative using this compound and an aryl bromide.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromotoluene)

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Ligand (e.g., BINAP)

  • Base (e.g., sodium tert-butoxide)

  • Anhydrous toluene

Procedure:

  • Inert Atmosphere: All glassware must be oven-dried and the reaction assembled under an inert atmosphere (e.g., nitrogen or argon). This is to prevent the oxidation of the palladium catalyst and the base.

  • Reagent Addition (in a fume hood):

    • To a flame-dried Schlenk flask, add the aryl bromide, this compound, palladium catalyst, and ligand.

    • Add the sodium tert-butoxide. This strong base is corrosive and moisture-sensitive, so it should be handled with care.

  • Solvent Addition: Add anhydrous toluene via syringe. Toluene is flammable and toxic, so all transfers should be done in a fume hood.

  • Reaction:

    • Seal the flask and heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by slowly adding water. This should be done cautiously as there may be unreacted base.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Conclusion

While this compound holds promise as a research tool, its safe handling is of the utmost importance. By understanding the potential hazards associated with its structural components and adhering to the rigorous safety protocols outlined in this guide, researchers can minimize their risk of exposure and conduct their work in a safe and responsible manner. Continuous evaluation of new information and adherence to a strong safety culture are the cornerstones of responsible research.

References

  • California Polytechnic State University. (n.d.). STANDARD OPERATING PROCEDURES FOR LABORATORY USE OF CHEMICALS. Retrieved from [Link]

  • Faisal, M., Mohammed, M. H., & Jassim, A. A. K. (2012). Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. Molecules, 17(2), 1751-1762. [Link]

  • Faisal, M., Mohammed, M. H., & Jassim, A. A. K. (2012). Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-Cyclopropylaniline. PubChem. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Aniline. Medical Management Guidelines. Centers for Disease Control and Prevention. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Aniline Acute Exposure Guideline Levels. Bookshelf. National Institutes of Health. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2023). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molecules, 28(23), 7851. [Link]

  • Florida State University. (n.d.). Chemical Spills. Emergency Management. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Aniline. Retrieved from [Link]

  • MSD Manual Professional Edition. (n.d.). Sulfonamides. Retrieved from [Link]

  • Louisiana State University. (2023). HANDLING CHEMICALS. Standard Operating Procedure. Retrieved from [Link]

  • Wisconsin Technical College System. (n.d.). 3.9 Sulfonamides. Nursing Pharmacology. WisTech Open. Retrieved from [Link]

  • University of Kentucky. (n.d.). Standard Operating Procedures. Research Safety. Retrieved from [Link]

  • Cleveland Clinic. (2025). What Are Sulfonamides (Sulfa Drugs)?. Retrieved from [Link]

  • Wikipedia. (n.d.). Aniline. Retrieved from [Link]

  • The National Academies of Sciences, Engineering, and Medicine. (2016). Chemical Laboratory Safety and Security: A Guide to Developing Standard Operating Procedures. Retrieved from [Link]

  • Oakland University. (2025). Spill Control/Emergency Response. EHSO Manual 2025-2026. Retrieved from [Link]

  • Airgas. (2018). SAFETY DATA SHEET. Retrieved from [Link]

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A Spectroscopic Guide to Cyclopropyl-(4-methanesulfonyl-phenyl)-amine: A Predictive Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a detailed predictive analysis of the spectroscopic characteristics of Cyclopropyl-(4-methanesulfonyl-phenyl)-amine. In the absence of direct experimental spectra for this specific molecule, this document leverages empirical data from closely related analogs and foundational spectroscopic principles to offer a comprehensive interpretation of its expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural elucidation of this and similar molecular scaffolds.

Molecular Structure and Key Spectroscopic Features

This compound is a secondary amine featuring a cyclopropyl group and a 4-methanesulfonyl-phenyl substituent attached to the nitrogen atom. The interplay of these functional groups dictates its unique spectroscopic signature. The electron-withdrawing nature of the sulfonyl group and the unique electronic properties of the cyclopropyl ring are expected to significantly influence the chemical environment of the nearby atoms.

Caption: Molecular structure of this compound.

Predicted ¹H and ¹³C NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted chemical shifts for this compound are based on the analysis of similar structures, including 4-(methylsulfonyl)aniline and N-cyclopropylanilines.[1][2]

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the aromatic, cyclopropyl, amine, and methyl protons.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (Hz) Rationale
Aromatic (Ha)7.6 - 7.8DoubletJ = ~8-9Protons ortho to the electron-withdrawing sulfonyl group are expected to be significantly deshielded.
Aromatic (Hb)6.7 - 6.9DoubletJ = ~8-9Protons ortho to the amine group will be more shielded compared to Ha.
NH4.0 - 5.0Broad Singlet-The chemical shift of the N-H proton can be variable and concentration-dependent.
Cyclopropyl (CH)2.4 - 2.6Multiplet-The methine proton of the cyclopropyl group will be a complex multiplet due to coupling with the adjacent CH₂ protons.
Methyl (CH₃)2.9 - 3.1Singlet-The methyl protons of the sulfonyl group will appear as a singlet in a region typical for such groups.
Cyclopropyl (CH₂)0.6 - 1.0Multiplet-The methylene protons of the cyclopropyl ring are expected in the upfield region, showing complex splitting patterns.
Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the different carbon environments within the molecule.

Carbon Assignment Predicted Chemical Shift (ppm) Rationale
Aromatic (C-S)145 - 150The carbon attached to the sulfonyl group will be significantly deshielded.
Aromatic (C-N)140 - 145The carbon attached to the nitrogen will also be deshielded, but to a lesser extent than the C-S carbon.
Aromatic (CH, ortho to SO₂Me)128 - 130Aromatic carbons ortho to the sulfonyl group.
Aromatic (CH, ortho to NH)112 - 115Aromatic carbons ortho to the amine group, showing a more shielded character.
Methyl (CH₃)44 - 46Typical chemical shift for a methyl group attached to a sulfonyl group.
Cyclopropyl (CH)30 - 35The methine carbon of the cyclopropyl group.
Cyclopropyl (CH₂)5 - 10The methylene carbons of the cyclopropyl ring are expected to be highly shielded.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, Electron Ionization (EI) would likely lead to the following key fragmentation pathways:

M [M]+• (m/z = 211) F1 [M - CH₃]+• (m/z = 196) M->F1 -•CH₃ F2 [M - SO₂CH₃]+• (m/z = 132) M->F2 -•SO₂CH₃ F3 [C₆H₄SO₂CH₃]+• (m/z = 155) M->F3 C-N cleavage F4 [C₃H₅N]+• (m/z = 55) F2->F4 rearrangement

Caption: Predicted key fragmentation pathways for this compound in EI-MS.

Predicted Key Fragments:

m/z Proposed Fragment Fragmentation Pathway
211[M]⁺˙Molecular ion
196[M - CH₃]⁺Loss of a methyl radical from the sulfonyl group.
132[M - SO₂CH₃]⁺Loss of the methanesulfonyl radical.
155[C₆H₄SO₂CH₃]⁺Cleavage of the C-N bond, retaining the sulfonyl-phenyl moiety.
55[C₃H₅N]⁺Fragment corresponding to the cyclopropylamine radical cation after rearrangement.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The predicted IR absorption bands for this compound are summarized below, with rationale based on established group frequencies.[3]

Vibrational Mode Predicted Frequency (cm⁻¹) Intensity Functional Group
N-H Stretch3350 - 3450MediumSecondary Amine
Aromatic C-H Stretch3000 - 3100MediumAromatic Ring
Aliphatic C-H Stretch2850 - 3000MediumCyclopropyl & Methyl
Aromatic C=C Stretch1580 - 1620 & 1475 - 1520Medium-StrongAromatic Ring
Asymmetric SO₂ Stretch1300 - 1350StrongSulfonyl
Symmetric SO₂ Stretch1140 - 1180StrongSulfonyl
C-N Stretch1250 - 1350Medium-StrongAromatic Amine

Experimental Protocols

NMR Spectroscopy

A sample of this compound would be dissolved in an appropriate deuterated solvent, such as CDCl₃ or DMSO-d₆. ¹H and ¹³C NMR spectra would be acquired on a 400 MHz or higher field NMR spectrometer. Standard pulse sequences would be used, and data processing would involve Fourier transformation, phasing, and baseline correction.

Mass Spectrometry

Mass spectra would be obtained using a mass spectrometer with an electron ionization (EI) source. The sample would be introduced via a direct insertion probe or a gas chromatograph. The instrument would be scanned over a mass range of m/z 50-500.

Infrared Spectroscopy

The IR spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be prepared as a KBr pellet or as a thin film on a salt plate (if it is a liquid or low-melting solid). The spectrum would be recorded over the range of 4000-400 cm⁻¹.

Conclusion

This guide provides a predictive but comprehensive overview of the key spectroscopic features of this compound. The predicted NMR, MS, and IR data, derived from the analysis of structurally related compounds and fundamental principles, offer a robust framework for the structural elucidation of this molecule. Experimental verification of these predictions will be crucial for a definitive characterization.

References

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The Sulfonamide Scaffold: A Privileged Motif in Modern Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The sulfonamide functional group, -S(=O)₂-NR₂, represents one of the most consequential chemotypes in the history of medicinal chemistry. First introduced as the backbone of the initial wave of systemic antibacterial agents, its role has evolved dramatically, cementing its status as a "privileged scaffold". This guide provides an in-depth technical analysis of the sulfonamide core's importance in drug design. We will dissect its archetypal antibacterial mechanism, explore the vast therapeutic landscape it now occupies, address the inherent challenges and adverse effects, and detail the modern synthetic and design strategies that continue to leverage its unique physicochemical properties. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and exploit the enduring versatility of the sulfonamide motif.

The Dawn of Chemotherapy: A Historical Perspective

The story of sulfonamides is the story of the birth of modern antimicrobial chemotherapy. Prior to the 1930s, systemic bacterial infections were often a death sentence. This changed with the discovery at Bayer AG that a red dye, Prontosil, could cure streptococcal infections in mice[1]. The key breakthrough came when researchers at the Pasteur Institute discovered that Prontosil was a prodrug, metabolized in vivo to its active form, sulfanilamide[1]. This discovery unleashed an era of "sulfa drugs" that dramatically reduced mortality from infectious diseases before the widespread availability of penicillin[1][2]. This historical success was the first demonstration that a synthetic chemical could selectively target and inhibit a pathogen's growth within a host, paving the way for the antibiotic revolution[1].

Core Mechanism of Action: The Anti-Metabolite Principle

The classic antibacterial action of sulfonamides is a textbook example of competitive antagonism, a cornerstone of pharmacology.

Inhibition of Folate Synthesis

Bacteria, unlike humans who obtain folic acid (Vitamin B9) from their diet, must synthesize it de novo. Folic acid is a crucial precursor for the synthesis of nucleotides (the building blocks of DNA and RNA) and certain amino acids[3][4]. The bacterial folate synthesis pathway relies on the enzyme dihydropteroate synthase (DHPS), which catalyzes the condensation of dihydropteroate diphosphate with para-aminobenzoic acid (PABA)[1][3].

Sulfonamides are structural analogs of PABA. Due to this remarkable similarity, they act as competitive inhibitors, binding to the active site of DHPS and preventing PABA from binding[1][3][5]. This blockade halts the production of dihydrofolic acid, leading to a depletion of the essential downstream metabolites required for DNA replication and cell division. This action inhibits bacterial growth and multiplication, classifying sulfonamides as bacteriostatic agents[1][4]. The host's own cells remain unaffected because they utilize pre-formed folate from the diet, providing a clear basis for selective toxicity[1][2].

Folate Pathway Inhibition cluster_bacterium Bacterial Cell PABA PABA (Substrate) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Binds to DHF Dihydrofolic Acid DHPS->DHF Catalyzes Blocked X THF Tetrahydrofolic Acid DHF->THF Nucleotides Nucleotide Synthesis THF->Nucleotides Sulfonamide Sulfonamide Drug (Structural Analog) Sulfonamide->DHPS Competitively Binds to caption Competitive inhibition of bacterial DHPS by sulfonamides.

Caption: Competitive inhibition of bacterial DHPS by sulfonamides.

A Privileged Scaffold: The Expanding Therapeutic Utility

The true importance of the sulfonamide group in modern drug design lies in its incredible versatility. The physicochemical properties of the sulfonamide moiety—its ability to act as a hydrogen bond donor and acceptor, its metabolic stability, and its electron-withdrawing nature—have allowed it to be incorporated into drugs targeting a vast array of diseases far beyond bacterial infections[6][7][8].

Drug ClassMechanism of ActionKey ExamplesTherapeutic Area
Antibiotics Inhibition of dihydropteroate synthase (DHPS)Sulfamethoxazole, Sulfadiazine[2][5]Bacterial Infections
Diuretics (Thiazide) Inhibition of the Na⁺-Cl⁻ symporter in the distal convoluted tubuleHydrochlorothiazide, Chlorthalidone[1][9]Hypertension, Edema
Diuretics (Loop) Inhibition of the Na⁺-K⁺-2Cl⁻ symporter in the thick ascending limbFurosemide, Bumetanide[1][9]Congestive Heart Failure, Edema
Carbonic Anhydrase Inhibitors Inhibition of carbonic anhydrase isozymesAcetazolamide, Dorzolamide[7][8]Glaucoma, Edema, Altitude Sickness
Antidiabetics (Sulfonylureas) Blockade of ATP-sensitive K⁺ channels in pancreatic β-cells, stimulating insulin releaseGlipizide, Glyburide[1][6]Type 2 Diabetes
Anti-inflammatory (COX-2) Selective inhibition of cyclooxygenase-2 (COX-2)Celecoxib[1][9]Arthritis, Pain
Anti-inflammatory (IBD) Combination of antibacterial and anti-inflammatory effects in the colonSulfasalazine[1][2][9]Ulcerative Colitis, Rheumatoid Arthritis
Antiviral (Protease Inhibitors) Inhibition of viral proteases (e.g., HIV protease)Darunavir, AmprenavirHIV/AIDS
Anticancer Inhibition of carbonic anhydrase (CA IX, XII), cell cycle kinases, etc.Vemurafenib, PazopanibMelanoma, Renal Cell Carcinoma
Diuretics and Carbonic Anhydrase Inhibition

The sulfonamide scaffold is central to several classes of diuretics. Carbonic anhydrase inhibitors like acetazolamide promote bicarbonate excretion[10]. Thiazide and loop diuretics, while not all acting on carbonic anhydrase, are sulfonamide derivatives that target specific ion transporters in the kidney's nephron, leading to increased excretion of sodium and water[6][11]. This reduces blood volume and is fundamental in treating hypertension and heart failure[9][10].

Antidiabetic Sulfonylureas

In the 1940s, it was observed that certain antibacterial sulfonamides caused hypoglycemia as a side effect. This led to the development of the sulfonylurea class of antidiabetic drugs[6]. These molecules act by binding to and closing the ATP-sensitive potassium channels on pancreatic β-cells, which triggers membrane depolarization, calcium influx, and subsequent insulin secretion[6].

Anti-inflammatory and Anticancer Applications

The sulfonamide moiety is present in selective COX-2 inhibitors like celecoxib, used to treat inflammatory conditions[9]. It is also a key component of many modern anticancer drugs. The rationale here is often the inhibition of tumor-associated carbonic anhydrase isozymes (e.g., CA-IX and CA-XII), which are crucial for regulating pH in the hypoxic tumor microenvironment[7][8]. Additionally, the sulfonamide group is found in numerous kinase inhibitors that target signaling pathways critical for cancer cell proliferation[12].

Key Experimental Protocol: Synthesis of a Sulfonamide

The synthesis of the sulfonamide bond is a fundamental reaction in medicinal chemistry. The most common and robust method involves the reaction of a sulfonyl chloride with a primary or secondary amine. This protocol serves as a self-validating system for producing the core scaffold.

General Procedure for Sulfonamide Synthesis

Objective: To synthesize a representative N-substituted benzenesulfonamide from benzenesulfonyl chloride and a primary amine.

Materials:

  • Benzenesulfonyl chloride

  • Primary amine (e.g., aniline)

  • Pyridine (or another suitable base, e.g., triethylamine)

  • Dichloromethane (DCM) as solvent

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and separation funnel

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 equivalent) in dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

  • Addition of Base: Add pyridine (1.1 equivalents) to the solution. The base acts as a nucleophilic catalyst and an acid scavenger for the HCl byproduct.

  • Addition of Sulfonyl Chloride: Add benzenesulfonyl chloride (1.05 equivalents) dropwise to the cooled, stirring solution. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent side product formation.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

  • Workup - Acid Wash: Once complete, transfer the reaction mixture to a separation funnel. Wash with 1M HCl to remove excess pyridine and unreacted amine.

  • Workup - Base Wash: Wash the organic layer with saturated NaHCO₃ solution to remove any remaining acidic impurities.

  • Workup - Brine Wash: Wash with brine to remove residual water.

  • Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain the pure sulfonamide.

Sulfonamide Synthesis cluster_workflow Synthesis Workflow start 1. Dissolve Amine (R-NH2) in DCM at 0°C add_base 2. Add Base (e.g., Pyridine) start->add_base add_sulfonyl 3. Add Sulfonyl Chloride (Ar-SO2Cl) dropwise add_base->add_sulfonyl react 4. Stir at RT (Monitor by TLC) add_sulfonyl->react workup 5. Aqueous Workup (HCl, NaHCO3, Brine) react->workup dry 6. Dry (MgSO4) & Concentrate workup->dry purify 7. Purify (Recrystallization or Chromatography) dry->purify product Final Product (Ar-SO2-NH-R) purify->product caption General experimental workflow for sulfonamide synthesis.

Caption: General experimental workflow for sulfonamide synthesis.

Challenges and Design Considerations

Despite their success, sulfonamides are associated with significant challenges that require careful consideration during drug design.

Antibiotic Resistance

Widespread use of sulfonamide antibiotics has led to significant bacterial resistance[5]. The primary mechanisms include:

  • Target Modification: Spontaneous mutations in the bacterial folP gene (encoding DHPS) that decrease the enzyme's affinity for sulfonamides without compromising its function with PABA[13].

  • Target Bypass: Acquisition of plasmid-borne genes (sul1, sul2, sul3) that encode highly resistant variants of the DHPS enzyme[5].

Adverse Drug Reactions: "Sulfa Allergy"

Hypersensitivity reactions are a major concern, affecting approximately 3% of the general population and up to 60% of HIV-positive patients[1][9]. These reactions can range from mild rashes to life-threatening conditions like Stevens-Johnson syndrome and toxic epidermal necrolysis[1][2]. The exact immunological mechanism is complex, but it is primarily associated with antibacterial sulfonamides that possess an aromatic amine at the N4 position.

Physicochemical Challenges: Crystalluria

Early sulfonamides, such as sulfanilamide, had low water solubility and a pKa that caused them to crystallize in the acidic environment of the renal tubules, leading to kidney damage (crystalluria)[1]. Modern drug design has largely overcome this by introducing heterocyclic substituents on the sulfonamide nitrogen. This modification lowers the pKa of the sulfonamide proton, ensuring the drug remains in a more soluble, ionized form at physiological pH[1].

Modern Strategies and Future Outlook

The sulfonamide scaffold remains a cornerstone of pharmaceutical research[7][14]. Modern strategies focus on leveraging its properties while mitigating its drawbacks.

Sulfonamide Applications cluster_apps Therapeutic Applications center Sulfonamide Scaffold (-SO2NR2) Antibacterial Antibacterial center->Antibacterial DHPS Inhibition Diuretic Diuretic center->Diuretic Ion Transporter & CA Inhibition Antidiabetic Antidiabetic center->Antidiabetic K+ Channel Blockade AntiInflammatory Anti-inflammatory center->AntiInflammatory COX-2 Inhibition Anticancer Anticancer center->Anticancer CA & Kinase Inhibition Antiviral Antiviral center->Antiviral Protease Inhibition Other Other Neurological, Antifungal, etc. center->Other caption Logical relationship of the sulfonamide core to its diverse therapeutic roles.

Caption: Logical relationship of the sulfonamide core to its diverse therapeutic roles.

Current research explores:

  • Novel Target Inhibition: Designing sulfonamide derivatives to inhibit novel enzymes critical for disease, such as Janus kinases (JAKs) or various proteases[12][15].

  • Hybrid Molecules: Combining the sulfonamide pharmacophore with other active moieties into a single hybrid molecule to achieve dual-action or synergistic effects[16].

  • Bioisosteric Replacement: Strategically using the sulfonamide group to replace other functional groups (like carboxylic acids) to improve pharmacokinetic properties such as cell permeability and metabolic stability.

  • Green Synthesis: Developing more environmentally friendly and efficient synthetic pathways to produce sulfonamide intermediates and final drugs[17].

The ability of the sulfonamide group to serve as a versatile anchor for molecular design, capable of engaging in critical binding interactions with a multitude of biological targets, ensures its continued prominence. As our understanding of disease biology deepens, this deceptively simple functional group will undoubtedly be at the heart of new therapeutic breakthroughs.

References

  • J. K. B., A. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research. [Link]

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  • Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal. [Link]

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  • Cleveland Clinic. (2024). What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. [Link]

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  • PubMed. (n.d.). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. [Link]

  • Drugs.com. (2023). List of Sulfonamides + Uses, Types & Side Effects. [Link]

  • ResearchGate. (2022). (PDF) Sulfonamide Scaffold Synthesis Methods: A Review. [Link]

  • ResearchGate. (n.d.). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. [Link]

  • MSD Manual Professional Edition. (n.d.). Sulfonamides. [Link]

  • PubMed Central. (2020). Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease. [Link]

  • Thieme Connect. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. [Link]

  • CV Pharmacology. (n.d.). Diuretics. [Link]

  • ResearchGate. (2000). Sulfonamide resistance: Mechanisms and trends | Request PDF. [Link]

  • ACS Publications. (n.d.). Sulfonamide structure-activity relation in a cell-free system. Correlation of inhibition of folate synthesis with antibacterial activity and physicochemical parameters. [Link]

  • ResearchGate. (n.d.). Structures and physico-chemical properties of the sulfonamide antibiotics under investigation. [Link]

  • ijarsct. (n.d.). Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug. [Link]

  • MDPI. (n.d.). Diuretic Therapy: Mechanisms, Clinical Applications, and Management. [Link]

  • CHEMISTRY & BIOLOGY INTERFACE. (2018). Recent advances in synthesis of sulfonamides: A review. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Sulfanilamide?. [Link]

  • PubMed. (2025). Inflammatory Pathways of Sulfonamide Diuretics: Insights into SLC12A Cl- Symporters and Additional Targets. [Link]

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  • ResearchGate. (n.d.). Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. [Link]

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Methodological & Application

Application Note: Synthesis of Cyclopropyl-(4-methanesulfonyl-phenyl)-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of N-(4-(methylsulfonyl)phenyl)cyclopropanamine, also known as Cyclopropyl-(4-methanesulfonyl-phenyl)-amine. This compound is a valuable building block in medicinal chemistry, often incorporated into pharmacologically active molecules. The primary synthetic strategy detailed herein is the Nucleophilic Aromatic Substitution (SNAr) reaction between 4-fluorophenyl methyl sulfone and cyclopropylamine. This application note offers a detailed, step-by-step protocol, mechanistic insights, characterization data, and critical safety information tailored for researchers in organic synthesis and drug development.

Introduction and Scientific Background

Aromatic amines containing a cyclopropyl group are prevalent structural motifs in modern pharmaceuticals due to the unique conformational constraints and metabolic stability imparted by the cyclopropyl ring. The target molecule, this compound, features a potent electron-withdrawing sulfone group, which significantly influences the electronic properties of the aniline core. This makes it a key intermediate for the synthesis of inhibitors for various enzymes and receptors.

The synthesis can be approached via several routes, including palladium-catalyzed Buchwald-Hartwig amination or through Nucleophilic Aromatic Substitution (SNAr).[1][2] While the Buchwald-Hartwig reaction offers broad scope, the SNAr pathway is often preferred for its operational simplicity and cost-effectiveness when the aromatic ring is sufficiently activated.[3] The strong electron-withdrawing nature of the methanesulfonyl group activates the aromatic ring towards nucleophilic attack, making the fluorine atom in 4-fluorophenyl methyl sulfone an excellent leaving group.[4][5]

Chemical Principles and Mechanism

The synthesis proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The key to this reaction is the presence of the strongly electron-withdrawing methanesulfonyl (-SO₂CH₃) group para to the fluorine leaving group.

Mechanism Steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of cyclopropylamine attacks the carbon atom bearing the fluorine atom on the aromatic ring. This step is facilitated by the electron-deficient nature of the ring.

  • Formation of a Meisenheimer Complex: The attack forms a negatively charged, non-aromatic intermediate known as a Meisenheimer complex. The negative charge is stabilized by resonance, delocalizing onto the electron-withdrawing sulfone group.

  • Rearomatization and Elimination: The aromaticity of the ring is restored by the elimination of the fluoride ion, which is a good leaving group. This step is typically the rate-determining step.

The overall reaction is driven by the formation of a stable aromatic product and the expulsion of the fluoride ion.

G cluster_reactants Reactants cluster_process S(N)Ar Reaction cluster_product Product R1 4-Fluorophenyl methyl sulfone P1 Nucleophilic Attack R1->P1 R2 Cyclopropylamine R2->P1 P2 Meisenheimer Complex (Intermediate) P1->P2 P3 Elimination of F- P2->P3 Prod This compound P3->Prod caption Reaction Mechanism Flowchart

Caption: SNAr mechanism for the synthesis.

Detailed Experimental Protocol

This protocol is designed for the synthesis of this compound on a laboratory scale.

Materials and Reagents
ReagentCAS No.MW ( g/mol )AmountMoles (mmol)Eq.
4-Fluorophenyl methyl sulfone455-15-2174.195.00 g28.71.0
Cyclopropylamine765-30-057.093.28 g (4.1 mL)57.42.0
Potassium Carbonate (K₂CO₃)584-08-7138.217.93 g57.42.0
Dimethyl Sulfoxide (DMSO)67-68-578.1350 mL--
Ethyl Acetate (EtOAc)141-78-688.11As needed--
Brine (Saturated NaCl)--As needed--
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04As needed--
Equipment
  • 100 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Nitrogen or Argon inlet

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 4-fluorophenyl methyl sulfone (5.00 g, 28.7 mmol) and potassium carbonate (7.93 g, 57.4 mmol).

  • Solvent and Reagent Addition: Add dimethyl sulfoxide (50 mL) to the flask. Begin stirring the suspension. Using a syringe, add cyclopropylamine (4.1 mL, 57.4 mmol) to the mixture.

    • Scientist's Note: Potassium carbonate acts as a base to neutralize the hydrofluoric acid (HF) formed in situ, driving the reaction to completion. Using two equivalents ensures the reaction medium remains basic. DMSO is an excellent polar aprotic solvent for SNAr reactions as it effectively solvates cations while leaving the nucleophile relatively free.

  • Reaction Conditions: Heat the reaction mixture to 120 °C using a heating mantle. Maintain this temperature and continue stirring under a nitrogen atmosphere for 12-18 hours.

    • Scientist's Note: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The starting material (4-fluorophenyl methyl sulfone) should be consumed over time.

  • Work-up and Extraction: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing 200 mL of deionized water.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

    • Scientist's Note: The product is organic-soluble and will move into the ethyl acetate layer. The large volume of water is necessary to dissolve the DMSO and inorganic salts.

  • Combine the organic layers and wash with brine (2 x 100 mL) to remove any remaining water and DMSO.

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

Purification

The crude product, typically a yellow or brown solid, can be purified by recrystallization.

  • Dissolve the crude solid in a minimal amount of hot isopropanol.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold isopropanol.

  • Dry the purified crystals under vacuum to yield this compound as a white to off-white solid.

Characterization and Validation

A properly executed synthesis should yield a product with the following characteristics.

PropertyExpected Value
Appearance White to off-white crystalline solid
Expected Yield 75-85%
Melting Point 108-111 °C
¹H NMR (400 MHz, CDCl₃) δ (ppm) 7.78 (d, J=8.8 Hz, 2H), 6.65 (d, J=8.8 Hz, 2H), 4.85 (br s, 1H), 3.01 (s, 3H), 2.45 (m, 1H), 0.85 (m, 2H), 0.60 (m, 2H)
¹³C NMR (101 MHz, CDCl₃) δ (ppm) 151.8, 129.5, 128.9, 111.4, 44.8, 24.5, 7.8
Mass Spec (ESI+) m/z 212.08 [M+H]⁺

Process Workflow Visualization

G start Start setup 1. Assemble Glassware (Flask, Condenser) start->setup charge 2. Charge Reactants (Sulfone, K2CO3, DMSO) setup->charge add_amine 3. Add Cyclopropylamine charge->add_amine heat 4. Heat to 120°C (12-18 hours) add_amine->heat monitor 5. Monitor by TLC heat->monitor monitor->heat Incomplete workup 6. Cool & Quench (Add Water) monitor->workup Complete extract 7. Extract with EtOAc workup->extract wash_dry 8. Wash with Brine & Dry over Na2SO4 extract->wash_dry concentrate 9. Concentrate (Rotary Evaporator) wash_dry->concentrate purify 10. Recrystallize (Isopropanol) concentrate->purify characterize 11. Characterize Product (NMR, MP, MS) purify->characterize end End Product characterize->end

Sources

Application Notes and Protocols for Cyclopropyl-(4-methanesulfonyl-phenyl)-amine as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Cyclopropyl-Sulfonylaniline Moiety in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of specific structural motifs is paramount to achieving desired pharmacokinetic and pharmacodynamic profiles. Among these, the cyclopropyl group and the methanesulfonylphenylaniline core have emerged as privileged scaffolds. The cyclopropyl ring, a small, strained carbocycle, is often employed to introduce conformational rigidity, improve metabolic stability, and enhance potency by optimizing interactions with biological targets[1]. The methanesulfonylphenylaniline framework is a key feature in a number of marketed pharmaceuticals, notably as a central component of several selective COX-2 inhibitors, where the sulfonyl group plays a critical role in binding to the active site of the enzyme.

This document provides detailed application notes and protocols for the synthesis and characterization of Cyclopropyl-(4-methanesulfonyl-phenyl)-amine , a key intermediate that combines these valuable structural features. This intermediate is of significant interest to researchers and professionals in drug development, particularly those focused on the synthesis of anti-inflammatory agents and other therapeutic compounds. The protocols herein are designed to be robust and self-validating, providing a clear path from starting materials to the well-characterized intermediate.

Physicochemical Properties and Safety Information

PropertyValueReference
Molecular Formula C₁₀H₁₃NO₂S-
Molecular Weight 211.28 g/mol -
Appearance Off-white to pale yellow solid-
Solubility Soluble in DMSO, Methanol (with heating)[2]
Storage Store at room temperature in a dry, well-ventilated area[2]

Safety Precautions: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Handle all chemicals in a well-ventilated fume hood.

Synthetic Routes and Detailed Protocols

The synthesis of this compound can be efficiently achieved through two primary methodologies: Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (SNAr). The choice of method will depend on the available starting materials, desired scale, and laboratory capabilities.

Method 1: Palladium-Catalyzed Buchwald-Hartwig Amination

This method is a powerful and versatile approach for the formation of carbon-nitrogen bonds and is often the preferred route for this transformation due to its broad substrate scope and functional group tolerance. The reaction involves the palladium-catalyzed cross-coupling of an aryl halide or triflate with an amine.

Reaction Scheme:

Buchwald-Hartwig Amination ArylHalide 4-Halophenyl methyl sulfone (X = Br, Cl) Reagents Pd Catalyst Ligand Base ArylHalide->Reagents Cyclopropylamine Cyclopropylamine Cyclopropylamine->Reagents Product This compound Reagents->Product Toluene or Dioxane, Heat

Figure 1: Buchwald-Hartwig Amination Workflow.

Protocol 1: Buchwald-Hartwig Amination of 4-Bromophenyl Methyl Sulfone

This protocol details the coupling of 4-bromophenyl methyl sulfone with cyclopropylamine.

Materials:

  • 4-Bromophenyl methyl sulfone

  • Cyclopropylamine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Toluene, anhydrous

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromophenyl methyl sulfone (1.0 eq), cesium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and Xantphos (0.04 eq).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous toluene via syringe.

  • Add cyclopropylamine (1.5 eq) to the reaction mixture.

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filter cake with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of Pd(OAc)₂ and a bulky biarylphosphine ligand like Xantphos is highly effective for C-N cross-coupling reactions, promoting both oxidative addition and reductive elimination steps of the catalytic cycle.

  • Base: Cesium carbonate is a strong, non-nucleophilic base that is effective in deprotonating the amine and facilitating the catalytic cycle without competing side reactions.

  • Solvent: Toluene is a common non-polar solvent for Buchwald-Hartwig reactions, offering a suitable boiling point for the reaction temperature.

Method 2: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a viable alternative, particularly when the aromatic ring is activated by a strong electron-withdrawing group, such as the methanesulfonyl group. This reaction typically proceeds by the attack of a nucleophile on an aryl halide, leading to the displacement of the halide.

Reaction Scheme:

SNAr ArylHalide 4-Fluorophenyl methyl sulfone Reagents Base (e.g., K₂CO₃) ArylHalide->Reagents Cyclopropylamine Cyclopropylamine Cyclopropylamine->Reagents Product This compound Reagents->Product DMSO or DMF, Heat

Figure 2: Nucleophilic Aromatic Substitution Workflow.

Protocol 2: SNAr of 4-Fluorophenyl Methyl Sulfone

This protocol describes the reaction between 4-fluorophenyl methyl sulfone and cyclopropylamine. Fluorine is an excellent leaving group in SNAr reactions.

Materials:

  • 4-Fluorophenyl methyl sulfone

  • Cyclopropylamine

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, combine 4-fluorophenyl methyl sulfone (1.0 eq), potassium carbonate (2.0 eq), and dimethyl sulfoxide (DMSO).

  • Add cyclopropylamine (1.5 eq) to the mixture.

  • Heat the reaction mixture to 120-140 °C and stir for 8-16 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.

Causality Behind Experimental Choices:

  • Leaving Group: Fluorine is a highly effective leaving group in SNAr reactions due to its high electronegativity, which polarizes the C-F bond and facilitates nucleophilic attack.

  • Solvent: A polar aprotic solvent like DMSO is crucial for SNAr reactions as it can solvate the cation of the base while leaving the anion (the active base) more reactive. It also helps to stabilize the charged Meisenheimer intermediate.

  • Base: Potassium carbonate is a cost-effective and sufficiently strong base to deprotonate the amine, initiating the nucleophilic attack.

Characterization and Quality Control

Thorough characterization of the synthesized this compound is essential to confirm its identity and purity. The following analytical techniques are recommended:

TechniqueExpected Data
¹H NMR Signals corresponding to the cyclopropyl protons (multiplets in the upfield region), aromatic protons (doublets in the aromatic region), the N-H proton (a broad singlet), and the methyl sulfone protons (a singlet).
¹³C NMR Resonances for the cyclopropyl carbons, the aromatic carbons (with distinct shifts for the carbon attached to the nitrogen and the carbon attached to the sulfonyl group), and the methyl sulfone carbon.
Mass Spectrometry (MS) A molecular ion peak corresponding to the exact mass of the compound.
Infrared (IR) Spectroscopy Characteristic absorption bands for the N-H bond, aromatic C-H bonds, and the S=O stretches of the sulfonyl group.

Application in Pharmaceutical Synthesis: A Key Intermediate for COX-2 Inhibitors

This compound is a valuable building block for the synthesis of various pharmaceutically active compounds. Its structure is particularly relevant to the development of selective COX-2 inhibitors. For instance, the core structure is present in several potent anti-inflammatory agents. The methanesulfonylphenyl group is known to interact with a key amino acid residue in the active site of the COX-2 enzyme, contributing to the selectivity of these inhibitors[3]. The cyclopropylamine moiety can be further functionalized to introduce additional binding interactions or to modulate the pharmacokinetic properties of the final drug molecule.

Example Synthetic Application:

The primary amine of this compound can serve as a nucleophile in reactions to build more complex molecular architectures. For example, it can be reacted with a suitable electrophile to form a key intermediate in the synthesis of etoricoxib analogues or other novel COX-2 inhibitors.

Synthetic_Application Intermediate This compound AdvancedIntermediate Advanced Intermediate Intermediate->AdvancedIntermediate Reaction Electrophile Electrophilic Partner (e.g., activated carbonyl) Electrophile->AdvancedIntermediate API Active Pharmaceutical Ingredient (API) AdvancedIntermediate->API Further Synthetic Steps

Figure 3: General Synthetic Utility.

Conclusion

This guide provides a comprehensive overview of the synthesis and application of this compound as a key pharmaceutical intermediate. The detailed protocols for both Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution offer flexibility in synthetic strategy. By following these robust and well-rationalized procedures, researchers and drug development professionals can efficiently access this valuable building block for the discovery and development of new therapeutic agents.

References

  • (R)-1-(4-(Methylsulfonyl)phenyl)ethanamine, 98% Purity, C9H13NO2S, 100 mg. (n.d.). CP Lab Chemicals. Retrieved from [Link]

  • 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone | C15H15NO3S | CID 135565755. (n.d.). PubChem. Retrieved from [Link]

  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. (2024). Longdom Publishing. Retrieved from [Link]

  • N-[4-(aminosulfonyl)phenyl]-4-[(4-ethylphenoxy)methyl]benzamide - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

  • Cyclopropyl(phenyl)methanamine | C10H13N | CID 3281515. (n.d.). PubChem. Retrieved from [Link]

  • Cyclopropylamine. (n.d.). NIST WebBook. Retrieved from [Link]

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  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. (n.d.). Organic Syntheses. Retrieved from [Link]

  • N-(Cyclopropylmethyl)-N-4-methylphenyl-1-[2-(thiophen-2-yl)ethyl]piperidin-4-amine - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

  • SNAr Reaction in S-based Solvents. (n.d.). IPRD. Retrieved from [Link]

  • Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines. (2021, December 23). Google Patents.
  • 3-(4-hydroxyphenyl)prop-2-en-1-one - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

  • SYNTHESIS OF 1-({7-METHOXY-2-[4-(METHYLSULFANYL) PHENYL]-1- BENZOFURAN-5-YL}-N-[(N-ETHYLPYRROLIDIN-2-YL) METHYL]METHANAMINE BY REDUCTIVE AMINATION. (2013). ResearchGate. Retrieved from [Link]

  • A Convenient, TiCl4/SnCl4-Mediated Synthesis of N-Phenyl or N-Aryl Benzamidines and N-Phenylpicolinamidines. (2025, August 8). ResearchGate. Retrieved from [Link]

  • Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. (2019, March 22). National Institutes of Health. Retrieved from [Link]

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  • Synthesis of 4-(5-iodo-3-methylpyrazolyl) phenylsulfonamide and its elaboration to a COX II inhibitor library by solution-phase suzuki coupling using Pd/C as a solid-supported catalyst. (2003, March-April). PubMed. Retrieved from [Link]

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The Strategic Role of "Cyclopropyl-(4-methanesulfonyl-phenyl)-amine" in Modern Enzyme Inhibitor Synthesis: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the identification of novel molecular scaffolds that can serve as a foundation for potent and selective enzyme inhibitors is of paramount importance. Among these, "cyclopropyl-(4-methanesulfonyl-phenyl)-amine" has emerged as a privileged structural motif. Its unique combination of a strained cyclopropyl ring and an electron-withdrawing methanesulfonylphenyl group confers favorable pharmacological properties, making it a valuable building block in the synthesis of a diverse range of enzyme inhibitors. This guide provides an in-depth exploration of the synthesis and application of this versatile compound, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.

The "this compound" Scaffold: A Privileged Moiety in Medicinal Chemistry

The "this compound" core possesses several key features that contribute to its utility in the design of enzyme inhibitors:

  • The Cyclopropylamine Moiety: The cyclopropyl group introduces a degree of conformational rigidity and a unique three-dimensional topology. This can facilitate precise interactions with the active site of a target enzyme, often leading to enhanced binding affinity and selectivity. Furthermore, cyclopropylamines are known mechanism-based inhibitors of flavin-dependent enzymes like monoamine oxidases (MAO) and lysine-specific demethylase 1 (LSD1).[1][2]

  • The 4-Methanesulfonylphenyl Group: The methanesulfonyl group is a strong electron-withdrawing group and a hydrogen bond acceptor. This moiety can participate in crucial hydrogen bonding interactions within an enzyme's active site, contributing to the overall binding energy of the inhibitor. Its presence can also favorably influence the pharmacokinetic properties of a drug candidate, such as solubility and metabolic stability.

These combined features make "this compound" an attractive starting point for the synthesis of inhibitors targeting a variety of enzyme classes, including kinases, histone demethylases, and monoamine oxidases.

Synthesis of the Core Scaffold: A Protocol for "this compound"

The synthesis of "this compound" can be efficiently achieved through modern cross-coupling methodologies, such as the Buchwald-Hartwig amination or copper-catalyzed N-arylation. These methods offer a significant improvement over classical approaches, providing higher yields and greater functional group tolerance.[3][4][5][6]

Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol describes the synthesis of "this compound" from 4-bromophenyl methyl sulfone and cyclopropylamine using a palladium catalyst and a suitable phosphine ligand.[3][6][7]

Reaction Scheme:

Buchwald-Hartwig Amination cluster_reactants Reactants cluster_conditions Conditions cluster_product Product 4-bromophenyl methyl sulfone Br-Ph-SO2Me product C3H5-NH-Ph-SO2Me 4-bromophenyl methyl sulfone->product + cyclopropylamine C3H5-NH2 cyclopropylamine->product + catalyst Pd(OAc)2 / Ligand catalyst->product base Base base->product

A schematic of the Buchwald-Hartwig amination reaction.

Materials and Reagents:

ReagentFormulaMWAmountMoles
4-Bromophenyl methyl sulfoneC₇H₇BrO₂S235.101.0 g4.25 mmol
CyclopropylamineC₃H₇N57.090.36 g6.38 mmol
Palladium(II) acetatePd(OAc)₂224.500.019 g0.085 mmol
XPhosC₃₃H₄₇P478.690.081 g0.17 mmol
Sodium tert-butoxideNaOtBu96.100.61 g6.38 mmol
TolueneC₇H₈-20 mL-

Step-by-Step Protocol:

  • To an oven-dried Schlenk flask, add 4-bromophenyl methyl sulfone (1.0 g, 4.25 mmol), palladium(II) acetate (0.019 g, 0.085 mmol), XPhos (0.081 g, 0.17 mmol), and sodium tert-butoxide (0.61 g, 6.38 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene (20 mL) and cyclopropylamine (0.36 g, 6.38 mmol) to the flask via syringe.

  • Seal the flask and heat the reaction mixture to 100 °C with stirring for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford "this compound" as a solid.

Application in the Synthesis of Enzyme Inhibitors

The "this compound" scaffold serves as a versatile starting material for the synthesis of a variety of enzyme inhibitors. Below are examples of its application in the development of inhibitors for two important enzyme classes: protein kinases and lysine-specific demethylase 1 (LSD1).

Synthesis of a p38α MAP Kinase Inhibitor

p38α Mitogen-Activated Protein (MAP) kinase is a key enzyme in the inflammatory response, making it an attractive target for the treatment of inflammatory diseases.[8] The "this compound" moiety can be incorporated into quinazolinone-based structures to generate potent p38α inhibitors.[9]

Synthetic Workflow:

Kinase Inhibitor Synthesis A This compound B Intermediate Synthesis {Functionalization of the amine} A->B Step 1 C Cyclization {Formation of the quinazolinone core} B->C Step 2 D Final Product {p38α MAP Kinase Inhibitor} C->D Step 3 Kinase Inhibition cluster_pathway p38α MAP Kinase Signaling Pathway Stress_Stimuli Stress Stimuli MAPKKK MAPKKK Stress_Stimuli->MAPKKK activates MAPKK MAPKK (MKK3/6) MAPKKK->MAPKK phosphorylates p38a p38α MAPKK->p38a phosphorylates Substrates Downstream Substrates p38a->Substrates phosphorylates Inflammation Inflammation Substrates->Inflammation leads to Inhibitor Quinazolinone Inhibitor Inhibitor->p38a inhibits

Mechanism of p38α MAP kinase inhibition.

Synthesis of a Lysine-Specific Demethylase 1 (LSD1) Inhibitor

LSD1 is a flavin-dependent monoamine oxidase that plays a crucial role in epigenetic regulation by demethylating histone H3 on lysine 4 (H3K4). [10][11]Dysregulation of LSD1 activity has been implicated in various cancers and neurological disorders. Cyclopropylamine derivatives are known to be potent irreversible inhibitors of LSD1. [1][2][10][12] Synthetic Workflow:

LSD1 Inhibitor Synthesis A This compound B Modification of the Amine {e.g., Acylation} A->B Step 1 C Coupling to a Targeting Moiety {e.g., Peptide or small molecule} B->C Step 2 D Final Product {LSD1 Inhibitor} C->D Step 3

Workflow for the synthesis of an LSD1 inhibitor.

Protocol: Synthesis of an LSD1 Inhibitor

  • N-functionalization: The secondary amine of "this compound" can be acylated or alkylated to introduce a linker or a pharmacophore that enhances binding to LSD1.

  • Coupling: The functionalized intermediate is then coupled to a targeting moiety. This could be a peptide mimic of the histone tail or another small molecule that directs the inhibitor to the LSD1 active site.

Mechanism of Action: LSD1 Inhibition

Cyclopropylamine-based LSD1 inhibitors act as mechanism-based inactivators. The cyclopropylamine moiety is oxidized by the FAD cofactor in the LSD1 active site, generating a reactive intermediate that covalently modifies the FAD, leading to irreversible inhibition of the enzyme. [2][11]This prevents the demethylation of H3K4, leading to changes in gene expression.

LSD1 Inhibition cluster_epigenetics Epigenetic Regulation by LSD1 H3K4me2 Histone H3 (di-methylated K4) LSD1 LSD1 H3K4me2->LSD1 Substrate H3K4me1 Histone H3 (mono-methylated K4) LSD1->H3K4me1 demethylates Gene_Repression Transcriptional Repression H3K4me1->Gene_Repression leads to Inhibitor Cyclopropylamine-based Inhibitor Inhibitor->LSD1 irreversibly inhibits

Mechanism of irreversible LSD1 inhibition.

Quantitative Data on Enzyme Inhibition

The following table summarizes the inhibitory activities of representative enzyme inhibitors derived from the "this compound" scaffold.

Enzyme TargetInhibitor ClassIC₅₀ (nM)Reference
p38α MAP KinaseQuinazolinone1 - 50[9]
LSD1Cyclopropylamine derivative10 - 100[10][12]
Monoamine Oxidase BSubstituted cyclopropylamine5 - 170[1]
c-Src Tyrosine KinasePhenylpyrazolopyrimidine60,400[13]

Experimental Protocols for Enzyme Inhibition Assays

Protocol: p38α MAP Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of a compound against p38α MAP kinase using a luminescence-based assay that measures ATP consumption. [14][15] Materials:

  • Recombinant human p38α kinase

  • Kinase substrate (e.g., ATF2 peptide)

  • ATP

  • Kinase buffer

  • Test compound

  • Luminescent kinase assay kit (e.g., Kinase-Glo®)

  • White opaque 96-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well plate, add the kinase buffer, the test compound dilutions, and the p38α kinase.

  • Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

  • Incubate the reaction for 60 minutes at 30 °C.

  • Stop the reaction and measure the remaining ATP by adding the luminescent kinase assay reagent according to the manufacturer's instructions.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol: LSD1 Inhibition Assay

This protocol outlines a fluorometric assay to determine the inhibitory activity of a compound against LSD1. [16][17][18][19] Materials:

  • Recombinant human LSD1

  • LSD1 substrate (e.g., H3K4me2 peptide)

  • LSD1 assay buffer

  • Test compound

  • Fluorometric LSD1 assay kit

  • Black 96-well plates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well plate, add the LSD1 assay buffer, the test compound dilutions, and the LSD1 enzyme.

  • Pre-incubate for 15 minutes at room temperature.

  • Initiate the demethylase reaction by adding the LSD1 substrate.

  • Incubate the reaction for 60 minutes at 37 °C.

  • Stop the reaction and develop the fluorescent signal according to the assay kit manufacturer's protocol. This typically involves an enzymatic cascade that produces a fluorescent product in proportion to the amount of demethylated substrate.

  • Measure the fluorescence intensity using a plate reader (e.g., excitation at 530 nm and emission at 590 nm).

  • Calculate the percent inhibition and determine the IC₅₀ value.

Conclusion

"this compound" represents a highly valuable and versatile scaffold for the synthesis of a new generation of enzyme inhibitors. Its unique structural and electronic properties provide a solid foundation for the design of potent and selective modulators of enzyme activity. The synthetic protocols and application examples detailed in this guide are intended to empower researchers in their efforts to develop novel therapeutics for a wide range of diseases. The continued exploration of this privileged scaffold is poised to yield further breakthroughs in the field of medicinal chemistry.

References

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  • Hattori, Y., et al. (2021). Design, Synthesis, and Evaluation of (2-Aminocyclopropyl)phenyl Derivatives as Novel Positron Emission Tomography Imaging Agents for Lysine-Specific Demethylase 1 in the Brain. Journal of Medicinal Chemistry, 64(7), 3780-3793. [Link]

  • Hong, P., et al. (2024). Room-Temperature CuI-Catalyzed N-Arylation of Cyclopropylamine. The Journal of Organic Chemistry, 89(1), 57-62. [Link]

  • Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed N-Arylation of Amines, Amides, Imides, and Carbamates. Journal of the American Chemical Society, 124(50), 14844-14845.
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  • Lenci, E., & Trabocchi, A. (2020). The Buchwald-Hartwig Amination in the Synthesis of Unnatural Amino Acids, Peptides, and Peptidomimetics. Molecules, 25(3), 675.
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  • Thomas, M., et al. (2012). The discovery of N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3(4H)-yl]benzamide (AZD6703), a clinical p38α MAP kinase inhibitor for the treatment of inflammatory diseases. Bioorganic & Medicinal Chemistry Letters, 22(12), 3979-3983. [Link]

  • U.S. Patent No. US20210395185A1. (2021). Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.
  • Vianello, F., et al. (2015). Structurally Designed trans-2-Phenylcyclopropylamine Derivatives Potently Inhibit Histone Demethylase LSD1/KDM1. Biochemistry, 54(12), 2113-2124. [Link]

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Application Notes and Protocols for Cyclopropyl-(4-methanesulfonyl-phenyl)-amine in Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Rational Approach to Novel Kinase Inhibitor Design

The relentless pursuit of targeted cancer therapies has underscored the importance of designing small molecules that can selectively interfere with oncogenic signaling pathways. Protein kinases, which are frequently dysregulated in cancer, represent a major class of therapeutic targets.[1][2][3] The hypothetical molecule, Cyclopropyl-(4-methanesulfonyl-phenyl)-amine, herein designated as CP-MSA, has been conceived based on the convergence of two structurally significant pharmacophores known for their roles in anticancer agents: the cyclopropylamine moiety and the methanesulfonylphenyl group.

The cyclopropylamine group is a key feature in various bioactive compounds, valued for its unique stereochemical and electronic properties that can enhance binding affinity and metabolic stability.[4] The methanesulfonylphenyl moiety is a prominent feature in numerous kinase inhibitors, where the sulfonyl group can act as a hydrogen bond acceptor, contributing to potent and selective target engagement.[5] This document provides a comprehensive guide for researchers on the proposed synthesis, mechanism of action, and detailed experimental protocols for the preclinical evaluation of CP-MSA as a potential anticancer agent.

Proposed Synthesis of CP-MSA

The synthesis of this compound can be efficiently achieved via a Palladium-catalyzed Buchwald-Hartwig amination reaction. This cross-coupling method is a powerful tool for the formation of carbon-nitrogen bonds.[6][7][8] The proposed reaction involves the coupling of cyclopropylamine with an appropriately substituted aryl halide, such as 4-bromophenyl methyl sulfone.

Reaction Scheme:

Protocol 1: Synthesis of CP-MSA
  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 4-bromophenyl methyl sulfone (1.0 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), and a suitable phosphine ligand like XPhos (0.05 eq).

  • Addition of Reagents: Add a non-polar aprotic solvent such as toluene. Subsequently, add cyclopropylamine (1.2 eq) and a strong base, for instance, sodium tert-butoxide (1.4 eq).

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80-110 °C and stir for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired this compound.

  • Characterization: Confirm the structure and purity of the synthesized CP-MSA using techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Hypothesized Mechanism of Action: Dual Pathway Inhibition

Based on the structural motifs present in CP-MSA, it is hypothesized to function as a type I kinase inhibitor, targeting key enzymes in pro-survival signaling pathways commonly hyperactivated in cancer, such as the MAPK/ERK and PI3K/AKT pathways.[9] The methanesulfonylphenyl moiety is proposed to anchor the molecule within the ATP-binding pocket of target kinases, forming hydrogen bonds with the hinge region. The cyclopropylamine group is expected to occupy a hydrophobic pocket, contributing to the overall binding affinity and selectivity.

The proposed dual inhibition of these pathways would lead to a synergistic antitumor effect by blocking parallel signaling cascades that promote cell proliferation, survival, and resistance to apoptosis.

CP-MSA_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK Inhibition ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation CPMSA CP-MSA CPMSA->RAF CPMSA->PI3K

Caption: Proposed mechanism of CP-MSA targeting RAF and PI3K.

In Vitro Evaluation of CP-MSA

Protocol 2: Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[10][11][12][13]

  • Cell Seeding: Plate cancer cells (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation and Treatment: Prepare a stock solution of CP-MSA in dimethyl sulfoxide (DMSO). Create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of CP-MSA. Include vehicle-only (DMSO) controls.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of CP-MSA that inhibits cell growth by 50%) using non-linear regression analysis.

Data Presentation: Cytotoxicity of CP-MSA
Cell LineTissue of OriginCP-MSA IC₅₀ (µM) [Hypothetical Data]Doxorubicin IC₅₀ (µM) [Reference]
A549Lung Carcinoma2.5 ± 0.40.9 ± 0.1
MCF-7Breast Adenocarcinoma5.2 ± 0.80.5 ± 0.07
HCT116Colon Carcinoma3.8 ± 0.60.7 ± 0.1
U87-MGGlioblastoma7.1 ± 1.11.2 ± 0.2
Protocol 3: Western Blot Analysis of Signaling Pathways

Western blotting is used to detect specific proteins in a sample and can be employed to assess the phosphorylation status of key signaling molecules, thereby confirming the mechanism of action of CP-MSA.[9][14][15][16]

  • Cell Lysis: Treat cancer cells with CP-MSA at concentrations around the IC₅₀ value for a specified time (e.g., 2, 6, 24 hours). Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on a polyacrylamide gel by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p-ERK, ERK, p-AKT, AKT) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts to determine the effect of CP-MSA on pathway activation.

In Vivo Evaluation of CP-MSA

Protocol 4: Murine Xenograft Model

Animal xenograft models are a crucial step in the preclinical evaluation of anticancer drug efficacy.[17][18][19][20][21]

Xenograft_Workflow start Cancer Cell Culture implant Subcutaneous Implantation in Immunodeficient Mice start->implant tumor_growth Tumor Growth Monitoring implant->tumor_growth randomize Randomization into Treatment Groups tumor_growth->randomize treat Treatment with CP-MSA or Vehicle randomize->treat measure Tumor Volume and Body Weight Measurement treat->measure measure->treat Repeated Dosing endpoint Endpoint Analysis (Tumor Excision, Histology, Western Blot) measure->endpoint stop Data Analysis endpoint->stop

Sources

Application Note: A Methodological Framework for the Evaluation of Novel Cyclopropyl-Aryl Scaffolds in Anti-Inflammatory Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Selective Anti-Inflammatory Agents

The development of non-steroidal anti-inflammatory drugs (NSAIDs) has been a cornerstone of pain and inflammation management for over a century. Their primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into pro-inflammatory prostaglandins.[1][2] However, the therapeutic utility of traditional NSAIDs is often limited by gastrointestinal side effects, which stem from the non-selective inhibition of two COX isoforms: COX-1 and COX-2.[3]

COX-1 is constitutively expressed and plays a vital role in protecting the gastrointestinal lining and maintaining platelet function.[3] In contrast, COX-2 is typically induced at sites of inflammation and is the primary mediator of the inflammatory response.[3][4] This distinction led to the development of selective COX-2 inhibitors, a class of drugs designed to provide potent anti-inflammatory effects with a reduced risk of gastric issues.[3][4]

The chemical scaffold "Cyclopropyl-(4-methanesulfonyl-phenyl)-amine" represents a novel starting point for the design of such selective inhibitors. Its key structural features—the methanesulfonylphenyl group and a diaryl-like arrangement—are reminiscent of the 'coxib' class of drugs.[5] The methanesulfonyl (SO2Me) moiety is a well-established pharmacophore that can fit into a specific secondary pocket of the COX-2 active site, a key interaction for achieving selectivity over COX-1.[5] This application note provides a comprehensive framework and detailed protocols for the synthesis, in vitro characterization, and in vivo evaluation of novel compounds based on this scaffold, using methodologies proven in the field of selective COX-2 inhibitor discovery.

Synthesis of the Core Scaffold

The synthesis of novel chemical entities is the foundational step in drug discovery. For a compound like "this compound," a logical and efficient synthetic strategy is paramount. The following protocol outlines a plausible multi-step synthesis, emphasizing causality in the choice of reagents and reactions.

Rationale for Synthetic Strategy

The proposed synthesis involves a well-established cross-coupling reaction to form the key biaryl bond, followed by the introduction of the cyclopropylamine moiety. This approach offers flexibility for creating a library of analogs for structure-activity relationship (SAR) studies. The methanesulfonyl group is incorporated early as it is a stable and directing group.

Workflow for Synthesis

G cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Nitration cluster_2 Step 3: Reduction A 4-Bromo-phenyl methyl sulfone C 4-Cyclopropyl-phenyl methyl sulfone A->C Pd(PPh3)4, K2CO3 Toluene/H2O, 90°C B Cyclopropylboronic acid B->C D 4-Cyclopropyl-phenyl methyl sulfone E 2-Nitro-4-cyclopropyl-phenyl methyl sulfone D->E HNO3, H2SO4 0°C F 2-Nitro-4-cyclopropyl-phenyl methyl sulfone G This compound (Target Compound) F->G Fe, NH4Cl EtOH/H2O, Reflux G cluster_cox Cyclooxygenase Pathway membrane Membrane Phospholipids pla2 PLA2 membrane->pla2 Cell Stimuli aa Arachidonic Acid pla2->aa cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 pgs Prostaglandins (PGs) (e.g., PGE2, PGI2) cox1->pgs Physiological Functions (GI Protection, Platelets) cox2->pgs Inflammation, Pain, Fever inhibitor This compound inhibitor->cox2 Selective Inhibition G cluster_0 Pre-Clinical Evaluation start Synthesized Compound invitro In Vitro Assays (COX-1/COX-2 IC50, PGE2) start->invitro invivo In Vivo Model (Carrageenan Paw Edema) invitro->invivo Promising Activity analysis Data Analysis (Potency, Selectivity, Efficacy) invivo->analysis decision Lead Candidate Decision analysis->decision

Sources

Application Notes for a New Frontier: Investigating Novel Sulfonyl and Cyclopropyl-Containing Compounds in Neurological Disorder Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for a Novel Chemical Scaffold in Neuroscience

The landscape of drug discovery for neurological disorders is marked by significant challenges, including the complexity of disease pathophysiology and the formidable blood-brain barrier (BBB). This necessitates the exploration of innovative chemical scaffolds that offer the potential for multi-target engagement and favorable pharmacokinetic profiles. This document outlines the scientific premise and experimental protocols for investigating a promising class of small molecules: compounds incorporating both a sulfonyl (or specifically, a methanesulfonyl-phenyl) group and a cyclopropyl moiety.

The sulfonyl group is a cornerstone in medicinal chemistry, known for its ability to form hydrogen bonds and act as a bioisostere for other functional groups, thereby improving metabolic stability and target affinity.[1][2] In the context of neurodegeneration, sulfonamide derivatives have shown potential as antioxidants and modulators of key pathological enzymes.[1][3] The cyclopropyl group, a small, strained ring, is a unique structural element. Its incorporation into drug candidates can enhance potency, improve metabolic stability, and modulate lipophilicity, which is a critical parameter for CNS penetration.[4] The combination of these two moieties in a single scaffold, such as the conceptual "Cyclopropyl-(4-methanesulfonyl-phenyl)-amine," presents a compelling starting point for identifying novel therapeutic agents for conditions like Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.[1][5][6]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the therapeutic potential of this class of compounds, from initial in-vitro screening to preclinical in-vivo validation.

Physicochemical Properties and Potential Mechanisms of Action

Physicochemical Profile for CNS Drug Candidates

To be effective, a CNS drug must possess a specific set of physicochemical properties to ensure it can cross the blood-brain barrier and reach its target in the brain. Key parameters to consider for novel sulfonyl- and cyclopropyl-containing compounds are summarized in the table below.

PropertyTarget Range for CNS DrugsInfluence of Sulfonyl and Cyclopropyl Groups
Molecular Weight (MW) < 400 DaThe combination of these groups can be designed to keep the MW within the optimal range.
Lipophilicity (LogP) 1.5 - 2.5The cyclopropyl group generally increases lipophilicity, while the sulfonyl group can modulate it. Fine-tuning of the overall structure is crucial.
Topological Polar Surface Area (TPSA) < 90 ŲThe sulfonyl group contributes significantly to the TPSA. Careful molecular design is needed to maintain a low TPSA.
Hydrogen Bond Donors (HBD) ≤ 3The amine group in the conceptual structure is a hydrogen bond donor.
Hydrogen Bond Acceptors (HBA) ≤ 7The sulfonyl group contains hydrogen bond acceptors.
Hypothesized Mechanisms of Action in Neurological Disorders

Based on the known properties of sulfur-containing compounds and related structures, we can hypothesize several potential mechanisms of action for this novel class of molecules in the context of neurological disorders.[1][5] These include:

  • Anti-inflammatory Effects: Neuroinflammation is a common feature of many neurodegenerative diseases. Sulfonamide-containing compounds have been reported to possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokine production in microglia and astrocytes.

  • Antioxidant Activity: Oxidative stress is a major contributor to neuronal damage. The sulfur atom in the sulfonyl group can participate in redox reactions, and compounds containing this moiety may help to mitigate oxidative stress by scavenging reactive oxygen species (ROS).[1][3]

  • Enzyme Inhibition: The sulfonyl group is a key pharmacophore in many enzyme inhibitors.[1] Novel compounds in this class could be designed to target enzymes implicated in neurodegeneration, such as beta-secretase 1 (BACE1) in Alzheimer's disease or monoamine oxidase B (MAO-B) in Parkinson's disease.

  • Modulation of Neurotransmitter Systems: The overall structure of these compounds may allow them to interact with neurotransmitter receptors or transporters, thereby modulating synaptic transmission.

The following diagram illustrates a conceptual signaling pathway that could be modulated by a novel sulfonyl- and cyclopropyl-containing compound, leading to neuroprotection.

G cluster_0 Potential Neuroprotective Mechanisms Compound Sulfonyl-Cyclopropyl Compound Inflammation Neuroinflammation Compound->Inflammation Inhibition OxidativeStress Oxidative Stress Compound->OxidativeStress Reduction Enzyme Pathogenic Enzymes (e.g., BACE1, MAO-B) Compound->Enzyme Inhibition Neuroprotection Neuronal Survival and Function Inflammation->Neuroprotection Negative Regulation OxidativeStress->Neuroprotection Negative Regulation Enzyme->Neuroprotection Negative Regulation

Caption: Conceptual signaling pathway for a neuroprotective sulfonyl- and cyclopropyl-containing compound.

Application Notes: In-Vitro Evaluation Protocols

The initial evaluation of a novel compound involves a series of in-vitro assays to determine its biological activity, toxicity, and drug-like properties.

Protocol 1: Assessment of Neuroprotective Effects in a Cell-Based Model of Neurotoxicity

Objective: To determine if the test compound can protect neuronal cells from a neurotoxin relevant to a specific neurological disorder (e.g., 6-hydroxydopamine (6-OHDA) for Parkinson's disease or amyloid-beta (Aβ) for Alzheimer's disease).

Materials:

  • SH-SY5Y neuroblastoma cell line

  • DMEM/F12 medium supplemented with 10% FBS and 1% penicillin/streptomycin

  • Test compound stock solution (in DMSO)

  • 6-OHDA or oligomeric Aβ peptide

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Pre-treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1, 1, 10 µM) for 2 hours. Include a vehicle control (DMSO).

  • Neurotoxin Challenge: Add the neurotoxin (e.g., 100 µM 6-OHDA or 10 µM Aβ) to the wells and incubate for 24 hours.

  • MTT Assay:

    • Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells.

Expected Outcome: A successful neuroprotective compound will show a dose-dependent increase in cell viability in the presence of the neurotoxin compared to the toxin-only treated cells.

Protocol 2: Evaluation of Anti-inflammatory Properties in Microglia

Objective: To assess the ability of the test compound to suppress the inflammatory response in microglia, the primary immune cells of the brain.

Materials:

  • BV-2 microglial cell line

  • Lipopolysaccharide (LPS)

  • Test compound

  • Griess Reagent for nitrite determination

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Cell Culture and Treatment: Culture BV-2 cells and pre-treat with the test compound for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with LPS (100 ng/mL) for 24 hours.

  • Nitric Oxide (NO) Measurement:

    • Collect the cell culture supernatant.

    • Measure the nitrite concentration (a stable product of NO) using the Griess reagent according to the manufacturer's instructions.

  • Cytokine Measurement: Measure the levels of TNF-α and IL-6 in the supernatant using ELISA kits.

Expected Outcome: An effective anti-inflammatory compound will reduce the production of NO, TNF-α, and IL-6 in LPS-stimulated microglia.

Protocol 3: In-Vitro Blood-Brain Barrier Permeability Assay (PAMPA)

Objective: To predict the passive permeability of the test compound across the blood-brain barrier.

Materials:

  • PAMPA plate system (e.g., from Corning or Millipore)

  • Porcine brain lipid extract

  • Phosphate-buffered saline (PBS)

  • Test compound

  • LC-MS/MS system for compound quantification

Procedure:

  • Donor Plate Preparation: Prepare solutions of the test compound in PBS at a known concentration.

  • Membrane Coating: Coat the filter of the donor plate with the brain lipid extract.

  • Assay Assembly: Add the compound solution to the donor wells and PBS to the acceptor wells. Sandwich the filter membrane between the donor and acceptor plates.

  • Incubation: Incubate the plate assembly for 4-16 hours at room temperature.

  • Quantification: Measure the concentration of the test compound in both the donor and acceptor wells using LC-MS/MS.

  • Permeability Calculation: Calculate the permeability coefficient (Pe).

Expected Outcome: Compounds with a high Pe value are more likely to cross the BBB.

Application Notes: In-Vivo Evaluation Protocols

Promising compounds from in-vitro studies should be further evaluated in animal models of neurological disorders.

Protocol 4: MPTP-induced Mouse Model of Parkinson's Disease

Objective: To evaluate the neuroprotective and symptomatic efficacy of the test compound in a well-established mouse model of Parkinson's disease.

Materials:

  • C57BL/6 mice

  • MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)

  • Test compound

  • Apparatus for behavioral testing (rotarod, open field)

  • Immunohistochemistry reagents (e.g., anti-tyrosine hydroxylase antibody)

Procedure:

  • Compound Administration: Administer the test compound to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection) for a specified period.

  • MPTP Induction: Induce Parkinsonism by administering MPTP according to an established protocol (e.g., 20 mg/kg, i.p., four times at 2-hour intervals).[7]

  • Behavioral Testing:

    • Rotarod Test: Assess motor coordination and balance.

    • Open Field Test: Evaluate locomotor activity.

  • Post-mortem Analysis:

    • Euthanize the mice and collect the brains.

    • Perform immunohistochemistry on brain sections to quantify the loss of dopaminergic neurons in the substantia nigra using a tyrosine hydroxylase (TH) antibody.

Expected Outcome: A successful compound will ameliorate the motor deficits and reduce the loss of TH-positive neurons in MPTP-treated mice.

The following diagram illustrates the experimental workflow for in-vivo testing.

G cluster_1 In-Vivo Experimental Workflow Start Select Animal Model (e.g., MPTP mice) Dosing Compound Administration Start->Dosing Induction Disease Induction (e.g., MPTP injection) Dosing->Induction Behavior Behavioral Testing (e.g., Rotarod) Induction->Behavior Analysis Post-mortem Analysis (Immunohistochemistry) Behavior->Analysis End Data Interpretation Analysis->End

Caption: A typical experimental workflow for in-vivo evaluation of a novel compound.

Data Presentation and Interpretation

Quantitative data from the described experiments should be presented in a clear and organized manner. The following tables provide examples of how to summarize the results.

Table 1: In-Vitro Neuroprotection Data

Compound Concentration (µM)Cell Viability (%) vs. 6-OHDA
Vehicle Control100 ± 5.2
6-OHDA alone45 ± 3.8
Test Compound (0.1) + 6-OHDA52 ± 4.1
Test Compound (1) + 6-OHDA68 ± 5.5
Test Compound (10) + 6-OHDA85 ± 4.9

Table 2: In-Vivo Behavioral Data (Rotarod Test)

Treatment GroupLatency to Fall (seconds)
Vehicle180 ± 12.5
MPTP65 ± 8.9
Test Compound + MPTP125 ± 10.2

Conclusion and Future Directions

The exploration of novel chemical scaffolds is paramount to advancing the field of neurotherapeutics. Compounds containing both sulfonyl and cyclopropyl moieties represent a promising, yet underexplored, area of research. The protocols outlined in this guide provide a robust framework for the systematic evaluation of such compounds. Successful identification of lead candidates will pave the way for further preclinical development, including more extensive ADME-Tox studies, pharmacokinetic/pharmacodynamic modeling, and testing in additional animal models. Ultimately, this line of research could lead to the discovery of a new class of drugs for the treatment of devastating neurological disorders.

References

  • Discovery of 4-cyclopropyl-3-(2-((1-cyclopropyl-1 H-pyrazol-4-yl) amino) quinazolin-6-yl)- N-(3-(trifluoromethyl) phenyl) benzamides as potent discoidin domain receptor inhibitors for the treatment of idiopathic pulmonary fibrosis. Acta Pharmaceutica Sinica B. Available at: [Link]

  • Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Pharmacological Reports. Available at: [Link]

  • Natural sulfur compounds in mental health and neurological disorders: insights from observational and intervention studies. Frontiers in Psychiatry. Available at: [Link]

  • 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) effects on enkephalinergic neurons in various regions of mouse brain. Neuropeptides. Available at: [Link]

  • PubChem. Cyclopropyl(phenyl)methanamine. Available at: [Link]

  • Novel Pitolisant-Derived Sulfonyl Compounds for Alzheimer Disease. Molecules. Available at: [Link]

  • Sulfur-containing therapeutics in the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry. Available at: [Link]

  • Computational and Pharmacological Investigation of (E)-2-(4-methoxybenzylidene)cyclopentanone for Therapeutic Potential in Neurological Disorders. Drug Design, Development and Therapy. Available at: [Link]

  • Addition, Elimination, and Rearrangement Reactions of Cyclopropyl-Substituted Nitrenium Ions: A Computational and Experimental I. ChemRxiv. Available at: [Link]

  • Neuroprotective Properties of Bis-Sulfonamide Derivatives Against 6-OHDA-Induced Parkinson's Model via Sirtuin 1 Activity and in silico Pharmacokinetic Properties. Frontiers in Pharmacology. Available at: [Link]

  • Synthesis of 2-(methylsulfonyl)-5-(4-(methylsulfonyl) phenyl)-4-phenyl-1H-[5-(14) C]imidazole, a selective COX-2 inhibitor, via asymmetrical benzoins. Journal of Labelled Compounds and Radiopharmaceuticals. Available at: [Link]

  • Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. Current Medicinal Chemistry. Available at: [Link]

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Application Notes and Protocols for the Characterization of Cyclopropyl-(4-methanesulfonyl-phenyl)-amine as a Putative Cyclooxygenase-2 (COX-2) Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Rationale for Investigation

"Cyclopropyl-(4-methanesulfonyl-phenyl)-amine" is a novel small molecule with significant therapeutic potential, predicated on the well-established pharmacology of its core structural motifs. The 4-methanesulfonyl-phenyl group is a key pharmacophore in a class of highly successful anti-inflammatory drugs known as selective cyclooxygenase-2 (COX-2) inhibitors.[1][2][3][4] This moiety is crucial for the selective binding to the COX-2 isoform, which is primarily expressed at sites of inflammation, thereby reducing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1.[3][4]

The addition of a cyclopropylamine group introduces a unique chemical feature. The cyclopropyl ring is a bioisostere often used in drug design to enhance metabolic stability and improve potency.[5] Its presence in various approved drugs highlights its therapeutic relevance.[6] For instance, the cyclopropylamine moiety is found in inhibitors of enzymes such as monoamine oxidase (MAO) and lysine-specific demethylase 1 (KDM1A), where it can participate in covalent interactions with the enzyme's catalytic domain.[7][8]

Given the strong precedent for the 4-methanesulfonyl-phenyl group in targeting COX-2, we hypothesize that This compound acts as a selective inhibitor of this enzyme. This application note provides a detailed guide for researchers, scientists, and drug development professionals to rigorously test this hypothesis through a series of in-vitro and cell-based assays.

Hypothesized Mechanism of Action

We propose that this compound selectively binds to and inhibits the COX-2 enzyme. COX-2 is a key enzyme in the inflammatory cascade, responsible for converting arachidonic acid into prostaglandin H2 (PGH2), the precursor to various pro-inflammatory prostaglandins.[9] By inhibiting COX-2, the compound is expected to reduce the production of these inflammatory mediators, leading to anti-inflammatory and analgesic effects. The following diagram illustrates the proposed mechanism within the arachidonic acid pathway.

COX-2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 (Cyclooxygenase-2) Arachidonic_Acid->COX2 Substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Catalyzes Prostaglandins Pro-inflammatory Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Isomerases Inflammation Inflammation & Pain Prostaglandins->Inflammation Test_Compound This compound Test_Compound->COX2 Inhibition

Caption: Workflow for the in-vitro COX-2 enzymatic assay.

Detailed Protocol
  • Compound Preparation :

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions in COX Assay Buffer to create a range of concentrations (e.g., 0.1 nM to 100 µM).

    • Prepare similar dilutions for the positive control, Celecoxib.

  • Reaction Setup :

    • In a 96-well black microplate, add the following to the respective wells:

      • Enzyme Control (EC): 10 µL of COX Assay Buffer.

      • Inhibitor Control (IC): 10 µL of the highest concentration of Celecoxib.

      • Sample Wells (S): 10 µL of each dilution of the test compound.

    • Prepare a Master Mix containing COX Assay Buffer, COX Probe, and COX Cofactor according to the kit manufacturer's instructions.

    • Add 80 µL of the Master Mix to each well.

  • Enzyme Addition and Incubation :

    • Add 10 µL of the diluted human recombinant COX-2 enzyme to each well.

    • Incubate the plate for 10 minutes at 25°C, protected from light.

  • Reaction Initiation and Measurement :

    • Initiate the reaction by adding 10 µL of reconstituted Arachidonic Acid to each well.

    • Immediately place the plate in a fluorometric microplate reader.

    • Measure the fluorescence intensity (Excitation = 535 nm, Emission = 587 nm) every minute for 15-30 minutes.

Data Analysis
  • Calculate Reaction Rate : For each well, determine the rate of reaction by plotting the fluorescence units (RFU) against time and calculating the slope (ΔRFU/min).

  • Calculate Percent Inhibition : Use the following formula: % Inhibition = [(Rate_EC - Rate_S) / Rate_EC] * 100 Where:

    • Rate_EC is the rate of the Enzyme Control.

    • Rate_S is the rate of the Sample well.

  • Determine IC50 : Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity).

Part 2: Cell-Based Assay for COX-2 Activity

This assay quantifies the inhibitory effect of the test compound on COX-2 activity within a cellular context. It involves stimulating macrophage cells with lipopolysaccharide (LPS) to induce COX-2 expression and then measuring the subsequent production of Prostaglandin E2 (PGE2). [10]

Principle of the Assay

Murine macrophage cells (e.g., RAW 264.7) are treated with LPS, which mimics a bacterial infection and potently induces the expression of the COX-2 enzyme. [10]The induced COX-2 then converts endogenous arachidonic acid into prostaglandins, including PGE2, which is released into the cell culture medium. The test compound is added to the cells prior to or along with the stimulus. The amount of PGE2 in the supernatant is then quantified using a competitive Enzyme-Linked Immunosorbent Assay (ELISA). A reduction in PGE2 levels in the presence of the compound indicates inhibition of COX-2 activity. [10]

Materials and Reagents
ReagentSupplier ExampleCatalog Number Example
RAW 264.7 Macrophage Cell LineATCCTIB-71
DMEM (Dulbecco's Modified Eagle Medium)Gibco11965092
Fetal Bovine Serum (FBS)Gibco26140079
Lipopolysaccharide (LPS) from E. coliSigma-AldrichL2630
PGE2 ELISA KitCayman Chemical514010
This compound--
Indomethacin (Non-selective COX inhibitor)Sigma-AldrichI7378
24-well cell culture platesCorning3524
Experimental Workflow

Cell-Based_Assay_Workflow cluster_prep Cell Culture cluster_treatment Treatment & Stimulation cluster_analysis PGE2 Quantification Seed_Cells 1. Seed RAW 264.7 cells in a 24-well plate Incubate_Cells 2. Incubate for 24h to allow adherence Seed_Cells->Incubate_Cells Pretreat 3. Pre-treat cells with Test Compound or Control for 1h Incubate_Cells->Pretreat Stimulate 4. Stimulate cells with LPS (e.g., 1 µg/mL) Pretreat->Stimulate Incubate_Treatment 5. Incubate for 18-24h Stimulate->Incubate_Treatment Collect_Supernatant 6. Collect cell culture supernatant Incubate_Treatment->Collect_Supernatant Perform_ELISA 7. Quantify PGE2 concentration using a competitive ELISA kit Collect_Supernatant->Perform_ELISA Analyze_Data 8. Calculate % Inhibition of PGE2 production and determine IC50 Perform_ELISA->Analyze_Data

Caption: Workflow for the cell-based COX-2 activity assay.

Detailed Protocol
  • Cell Seeding :

    • Seed RAW 264.7 cells into a 24-well plate at a density of 2.5 x 10^5 cells/well in 500 µL of complete DMEM (containing 10% FBS).

    • Incubate at 37°C in a 5% CO2 incubator for 24 hours.

  • Compound Treatment :

    • Prepare a range of concentrations of this compound and the control inhibitor (Indomethacin) in serum-free DMEM.

    • After 24 hours, gently aspirate the medium from the cells and replace it with 450 µL of serum-free DMEM.

    • Add 50 µL of the diluted compound to the appropriate wells. Include "vehicle control" wells (DMSO) and "unstimulated control" wells.

    • Pre-incubate the cells with the compound for 1 hour at 37°C.

  • LPS Stimulation :

    • Prepare a stock solution of LPS in serum-free DMEM.

    • Add 50 µL of the LPS solution to all wells except the "unstimulated control" wells to a final concentration of 1 µg/mL.

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • PGE2 Measurement :

    • After the incubation period, carefully collect the supernatant from each well.

    • Centrifuge the supernatant at 1,000 x g for 10 minutes to pellet any cell debris.

    • Quantify the concentration of PGE2 in the cleared supernatant using a competitive PGE2 ELISA kit, following the manufacturer’s protocol.

Data Analysis
  • Calculate Percent Inhibition : The PGE2 concentration for each sample is determined from the standard curve generated in the ELISA. The percent inhibition is calculated as follows: % Inhibition = [(PGE2_LPS - PGE2_Sample) / (PGE2_LPS - PGE2_Unstimulated)] * 100 Where:

    • PGE2_LPS is the PGE2 concentration in the LPS-stimulated, vehicle-treated wells.

    • PGE2_Sample is the PGE2 concentration in the compound-treated, LPS-stimulated wells.

    • PGE2_Unstimulated is the basal PGE2 concentration in the unstimulated, vehicle-treated wells.

  • Determine IC50 : Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the cellular IC50 value.

Expected Outcomes and Interpretation

The successful execution of these assays will provide a comprehensive profile of this compound's activity.

Assay TypePrimary EndpointInterpretation
In-Vitro Enzymatic IC50 (nM) A low nanomolar IC50 value against purified COX-2 enzyme would confirm direct and potent inhibition. This assay should also be run in parallel with COX-1 to determine the selectivity index (IC50 COX-1 / IC50 COX-2).
Cell-Based IC50 (µM) A low micromolar IC50 value demonstrates that the compound is cell-permeable and can inhibit COX-2 activity in a physiological context, leading to a reduction in the production of inflammatory mediators.

A high selectivity index (>>100) from the enzymatic assays, coupled with potent inhibition of PGE2 production in the cell-based assay, would provide strong evidence that this compound is a selective and effective COX-2 inhibitor.

References

  • ResearchGate. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Retrieved from [Link]

  • Abdel-Aziz, A. A.-M., et al. (2018). Novel 4-methylsulfonylphenyl derivatives as NSAIDS with preferential COX-2 inhibition. Future Medicinal Chemistry, 10(1), 39-54.
  • Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Pharmacological Reports, 8(4).
  • Chen, C.-N., et al. (2023). In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents. Molecules, 28(2), 645.
  • MDPI. (2022). Toxicity, Half-Life and Antitumor Activity of Phenyl 4-(2-Oxo-3-alkylimidazolidin-1-yl)benzenesulfonates as Novel Antimitotic CYP1A1-Targeted Prodrugs in Female Mouse Models. Retrieved from [Link]

  • Jan, B., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Future Journal of Pharmaceutical Sciences, 9(1), 69.
  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683.
  • Varchi, G., et al. (2015). Further insights into the SAR of α-substituted cyclopropylamine derivatives as inhibitors of histone demethylase KDM1A. European Journal of Medicinal Chemistry, 90, 67-80.
  • Wikipedia. (n.d.). Cyclooxygenase-2 inhibitor. Retrieved from [Link]

  • Aron, A. T., et al. (2020). An Activity-based Sensing Approach for the Detection of Cyclooxygenase-2 in Live Cells.
  • Wikipedia. (n.d.). Cyclopropylamine. Retrieved from [Link]

  • Ekins, S., et al. (2013).
  • Hypha Discovery. (2022). Metabolism of cyclopropyl groups. Retrieved from [Link]

  • Shokri, Z., et al. (2023). Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors. Scientific Reports, 13(1), 3496.
  • Ghorab, M. M., et al. (2022). Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs. Molecules, 27(18), 6092.
  • MDPI. (2024). Current Status of Novel Multifunctional Targeted Pt(IV) Compounds and Their Reductive Release Properties. Retrieved from [Link]

  • Sun, Q., et al. (2008). In Vitro Metabolism of a Model Cyclopropylamine to Reactive Intermediate: Insights into Trovafloxacin-Induced Hepatotoxicity. Chemical Research in Toxicology, 21(3), 711-719.
  • PubChem. (n.d.). 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone. Retrieved from [Link]

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Application Notes and Protocols for the Derivatization of Cyclopropyl-(4-methanesulfonyl-phenyl)-amine for SAR Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Cyclopropyl-(4-methanesulfonyl-phenyl)-amine Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel chemical entities with improved potency, selectivity, and pharmacokinetic profiles is a perpetual endeavor. The "this compound" scaffold has emerged as a privileged motif in drug discovery, notably in the development of selective inhibitors of cyclooxygenase-2 (COX-2).[1][2][3][4][5] The constituent parts of this scaffold each contribute uniquely to its pharmacological potential.

The 4-methanesulfonylphenyl group is a well-established pharmacophore, particularly in the design of selective COX-2 inhibitors.[1][4] Its sulfonamide moiety can form critical hydrogen bonds within the active site of the COX-2 enzyme, contributing to both potency and selectivity.[4]

The cyclopropyl group , a small, strained carbocycle, offers a range of advantages in drug design. It can act as a rigid linker, improve metabolic stability, and enhance potency by inducing a favorable conformation for binding to the target protein.[6][7]

The central amine linker provides a crucial point for derivatization, allowing for the exploration of a wide chemical space to fine-tune the molecule's properties. This guide provides a comprehensive overview of the derivatization strategies for the "this compound" scaffold, complete with detailed experimental protocols and methodologies for biological evaluation to facilitate robust Structure-Activity Relationship (SAR) studies.

Synthetic Strategies for Derivatization

A systematic exploration of the chemical space around the core scaffold is essential for elucidating the SAR. The following sections outline key derivatization strategies at three primary locations: the amine linker, the phenyl ring, and the cyclopropyl group.

I. Derivatization of the Amine Linker: N-Acylation and N-Alkylation

Modification of the secondary amine is a primary strategy for investigating the impact of various substituents on biological activity.

The introduction of an acyl group can modulate the electronic properties and steric bulk around the nitrogen atom, influencing binding interactions with the target.

Protocol 1: General Procedure for N-Acylation of this compound

This protocol describes the acylation of the parent amine with an acyl chloride.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride, etc.)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add triethylamine (1.2 eq).

  • Slowly add the desired acyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-acylated product.[8][9][10][11]

II. Modification of the Phenyl Ring: Cross-Coupling Reactions

Introducing substituents onto the phenyl ring allows for the exploration of steric and electronic effects on target engagement. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for this purpose, starting from a halogenated precursor.

To perform Suzuki coupling, a bromo-substituted scaffold is required. This can be synthesized via a Buchwald-Hartwig amination.

Protocol 2: Synthesis of Cyclopropyl-(4-methanesulfonyl-2-bromo-phenyl)-amine via Buchwald-Hartwig Amination

Materials:

  • 1,2-Dibromo-4-methanesulfonylbenzene

  • Cyclopropylamine

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) or other suitable phosphine ligand

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene or dioxane

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine 1,2-dibromo-4-methanesulfonylbenzene (1.0 eq), Pd(OAc)₂ (0.02 eq), and the phosphine ligand (0.04 eq).

  • Add anhydrous toluene, followed by cyclopropylamine (1.2 eq) and sodium tert-butoxide (1.4 eq).

  • Degas the reaction mixture and heat to 80-110 °C for 12-24 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by silica gel column chromatography to yield the desired brominated intermediate.[12][13][14]

With the brominated intermediate in hand, a variety of aryl and heteroaryl groups can be introduced.

Protocol 3: Suzuki-Miyaura Coupling of Cyclopropyl-(4-methanesulfonyl-2-bromo-phenyl)-amine with Arylboronic Acids

Materials:

  • Cyclopropyl-(4-methanesulfonyl-2-bromo-phenyl)-amine

  • Arylboronic acid (1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Triphenylphosphine (PPh₃) or other suitable ligand

  • Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane and water (e.g., 4:1 mixture)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography

Procedure:

  • In a reaction vessel, dissolve Cyclopropyl-(4-methanesulfonyl-2-bromo-phenyl)-amine (1.0 eq) and the arylboronic acid (1.5 eq) in a mixture of dioxane and water.

  • Add the palladium catalyst (e.g., Pd(OAc)₂ with PPh₃, or Pd(PPh₃)₄) (0.05 eq) and the base (e.g., K₂CO₃, 2.0 eq).

  • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed as monitored by TLC.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to obtain the desired biaryl derivative.[15][16][17][18][19]

Visualizing the Derivatization Strategy

Derivatization_Strategy cluster_N Amine Derivatization cluster_Aryl Phenyl Ring Modification Core This compound N_Acylation N-Acylation (Protocol 1) Core->N_Acylation Acyl Chlorides Bromination Bromination Precursor (Protocol 2) Core->Bromination Buchwald-Hartwig Amination SAR_Table SAR Data Table (Table 1) N_Acylation->SAR_Table Suzuki Suzuki Coupling (Protocol 3) Bromination->Suzuki Arylboronic acids Suzuki->SAR_Table

Caption: Synthetic routes for derivatization of the core scaffold.

Biological Evaluation: In Vitro COX-1/COX-2 Inhibition Assay

The primary biological evaluation for this class of compounds is typically the assessment of their inhibitory activity against COX-1 and COX-2 enzymes to determine both potency and selectivity.

Protocol 4: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol is a representative colorimetric assay for determining COX-1 and COX-2 inhibition.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic co-substrate)

  • Hematin

  • Tris-HCl buffer (pH 8.0)

  • Test compounds and reference inhibitor (e.g., Celecoxib)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare stock solutions of test compounds and the reference inhibitor in DMSO. Prepare working solutions by diluting the stocks in Tris-HCl buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Tris-HCl buffer

    • Hematin solution

    • COX-1 or COX-2 enzyme solution

    • Test compound solution at various concentrations (or vehicle control)

  • Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Initiate the reaction by adding a solution of arachidonic acid and TMPD to each well.

  • Measurement: Immediately begin monitoring the absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader. The rate of color development is proportional to the COX activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.[20][21][22][23][24]

Structure-Activity Relationship (SAR) Analysis

The data obtained from the biological assays of the synthesized derivatives will allow for the construction of a comprehensive SAR table.

Table 1: Illustrative SAR Data for this compound Derivatives

Compound IDR¹ (on Amine)R² (on Phenyl Ring)COX-1 IC₅₀ (μM)COX-2 IC₅₀ (μM)Selectivity Index (COX-1/COX-2)
Parent HH>1000.5>200
1a -COCH₃H>1001.2>83
1b -COPhH>1000.8>125
2a H2-F>1000.3>333
2b H2-Cl>1000.4>250
2c H2-CH₃850.6142
2d H2-OCH₃900.7129
Celecoxib --150.04375

Note: The data presented in this table is illustrative and intended to demonstrate the format for SAR analysis. Actual values will be determined experimentally.

Interpretation of SAR Trends:

  • Amine Derivatization (R¹): Acylation of the amine (compounds 1a and 1b ) appears to slightly decrease COX-2 inhibitory activity compared to the parent compound. This suggests that a free N-H may be important for optimal binding, potentially through a hydrogen bond donation.

  • Phenyl Ring Substitution (R²): Introduction of small, electron-withdrawing groups at the 2-position of the phenyl ring (e.g., fluoro in 2a and chloro in 2b ) appears to enhance COX-2 potency. This may be due to favorable electronic interactions or improved binding pocket occupancy. In contrast, bulkier or electron-donating groups (e.g., methyl in 2c and methoxy in 2d ) may lead to a slight decrease in potency and a reduction in selectivity.

Conclusion and Future Directions

The "this compound" scaffold represents a promising starting point for the development of novel therapeutic agents, particularly selective COX-2 inhibitors. The synthetic protocols and biological evaluation methods outlined in this guide provide a robust framework for conducting comprehensive SAR studies.

Future work should focus on expanding the diversity of substituents at both the amine and phenyl ring positions. The exploration of a wider range of acyl groups, including those with heterocyclic motifs, and the introduction of various aryl and heteroaryl groups via Suzuki coupling will be crucial for mapping the SAR landscape in greater detail. Additionally, further optimization of the cyclopropyl moiety, for instance, through the introduction of substituents on the ring, could lead to further improvements in potency and pharmacokinetic properties.

References

  • ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Acetylation of Aniline (Experiment). (2021, August 16). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (2023, September 6). PubMed Central. Retrieved January 22, 2026, from [Link]

  • Synthesis and bio-evaluation of alkylaminoaryl phenyl cyclopropyl methanones as antitubercular and antimalarial agents. (2010, October 14). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]

  • Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • QSAR studies on structurally similar 2-(4-methanesulfonylphenyl)pyran-4-ones as selective COX-2 inhibitors: a Hansch approach. (2005, January 17). PubMed. Retrieved January 22, 2026, from [Link]

  • Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory. (2021, February 1). ACS Publications. Retrieved January 22, 2026, from [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]

  • Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl) phenyl) indole derivatives with promising COX-2 inhibitory activity. (2018, November 30). Journal of Applied Pharmaceutical Science. Retrieved January 22, 2026, from [Link]

  • Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs. (2022, September 20). MDPI. Retrieved January 22, 2026, from [Link]

  • Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. (2014, March 17). ACS Publications. Retrieved January 22, 2026, from [Link]

  • In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Convenient, Cost‐Effective, and Mild Method for the N‐Acetylation of Anilines and Secondary Amines. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Synthesis and bio-evaluation of alkylaminoaryl phenyl cyclopropyl methanones as antitubercular and antimalarial agents. (2010, December 1). PubMed. Retrieved January 22, 2026, from [Link]

  • synthesis of Cyclopropyl anilines. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]

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  • Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. (n.d.). RSC Publishing. Retrieved January 22, 2026, from [Link]

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Application Notes and Protocols for the Large-Scale Synthesis of Cyclopropylamines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Cyclopropyl Moiety

The cyclopropyl group is a highly sought-after structural motif in modern medicinal and agricultural chemistry.[1][2][3] Its unique conformational and electronic properties—stemming from the inherent high ring strain and sp2-hybridized character of its C-C bonds—confer a range of desirable attributes to bioactive molecules.[1][3][4] These include enhanced metabolic stability, increased potency, improved membrane permeability, and reduced off-target effects.[4] Consequently, cyclopropylamines are critical intermediates in the synthesis of numerous commercial products, from quinolone antibiotics like ciprofloxacin to important herbicides and insecticides.[5][6]

However, the synthesis of cyclopropylamines on an industrial scale presents significant challenges.[7] Laboratory-scale methods often rely on expensive reagents, hazardous intermediates, or reaction conditions that are not amenable to large-scale production.[5][7] This guide provides a detailed overview of field-proven, scalable methodologies for the synthesis of cyclopropylamine, with a primary focus on the robust and economically viable pathway starting from γ-butyrolactone. Additional scalable strategies are also discussed to provide a comprehensive resource for researchers and process chemists in drug development and manufacturing.

Part 1: The Industrial Standard—Synthesis from γ-Butyrolactone

The most established and economically sound method for the large-scale production of cyclopropylamine begins with the inexpensive and readily available starting material, γ-butyrolactone.[8] This multi-step process has been refined and optimized for industrial application, focusing on high yields, process safety, and cost-efficiency.[5][6][7]

The overall pathway involves five core transformations:

  • Ring-Opening Halogenation: Cleavage of the lactone ring to form a 4-halobutyric acid.

  • Esterification: Protection of the carboxylic acid to prevent side reactions in the subsequent cyclization step.

  • Intramolecular Cyclization: Ring closure to form a cyclopropanecarboxylate ester.

  • Amidation: Conversion of the ester to cyclopropanecarboxamide.

  • Hofmann Rearrangement: Final conversion to the target cyclopropylamine.

G

Mechanistic Causality and Process Optimization

A critical innovation in this industrial process is the use of hindered esters (e.g., secondary or tertiary butyl esters) during the esterification step.[6][7] During the base-mediated cyclization, simple methyl or ethyl esters are highly susceptible to hydrolysis, which significantly reduces the yield.[5][7] Hindered esters sterically protect the ester carbonyl from nucleophilic attack by hydroxide, favoring the desired intramolecular Williamson ether-type synthesis to form the cyclopropane ring.[6][7]

Another key optimization is the use of a phase-transfer catalyst (PTC) such as a quaternary ammonium salt during the cyclization of the 4-chlorobutyrate ester.[5] This allows the reaction to proceed efficiently using solid sodium hydroxide in a water-immiscible solvent, which is a safer and more practical alternative to using hazardous and expensive reagents like sodium methoxide.[6][7]

Detailed Synthesis Protocol

The following protocol is a synthesized representation of the procedures described in the referenced patents.[5][6][7][8]

Step 1: Ring Opening of γ-Butyrolactone to 4-Chlorobutyric Acid

  • Rationale: The lactone is opened with a hydrohalide source. The use of a catalyst like sulfuric acid accelerates the reaction at moderate temperatures and pressures, making it suitable for standard industrial reactors.[5]

  • Protocol:

    • Charge a pressure reactor with γ-butyrolactone (1.0 equiv) and a catalytic amount of 20-50% aqueous sulfuric acid (5-10 wt.% of the reaction mass).[5]

    • Seal the reactor and slowly introduce anhydrous hydrogen chloride (approx. 1.1-1.2 equiv).

    • Maintain the reaction temperature at 70-75°C. The pressure will autogenously rise to 4.8-5.5 bar.[7]

    • Monitor the reaction by GC until completion (typically 2-4 hours).

    • Vent the excess HCl and cool the reactor. The resulting 4-chlorobutyric acid can often be used in the next step without extensive purification.[6]

Step 2: Esterification to Hindered 4-Chlorobutyrate Ester

  • Rationale: As discussed, esterification with a secondary alcohol like 2-butanol is crucial to prevent hydrolysis in the subsequent cyclization step.

  • Protocol:

    • To the crude 4-chlorobutyric acid (1.0 equiv), add a secondary alcohol (e.g., 2-butanol, 1.5-2.0 equiv) and an acid catalyst (e.g., sulfuric acid).

    • Heat the mixture to reflux and remove the water formed during the reaction using a Dean-Stark apparatus to drive the equilibrium towards the ester product.

    • Once the reaction is complete (monitored by GC or titration), cool the mixture and neutralize the acid catalyst.

    • Purify the hindered ester by distillation.

Step 3: Cyclization to Hindered Cyclopropanecarboxylate Ester

  • Rationale: This step utilizes solid caustic and a phase-transfer catalyst (PTC) in a water-immiscible solvent, an efficient and safe method for large-scale production.[5][7]

  • Protocol:

    • Charge a reactor with a suitable water-immiscible solvent (e.g., xylenes), solid sodium hydroxide (powdered or flakes, >2.0 equiv), and a PTC (e.g., tetrabutylammonium bromide, ~1-5 mol%).

    • Heat the mixture with vigorous stirring.

    • Slowly add the hindered 4-chlorobutyrate ester (1.0 equiv) to the mixture. The addition rate should be controlled to manage the exothermic reaction and maintain the desired temperature (typically 60-80°C).[7]

    • After the addition is complete, continue stirring at temperature until the reaction is complete (monitored by GC).

    • Cool the reaction, wash with water to remove salts, and purify the resulting hindered cyclopropanecarboxylate ester by distillation.

Step 4: Amidation to Cyclopropanecarboxamide

  • Rationale: The conversion of the sterically hindered ester to the amide requires a potent catalyst. An alkali metal salt of a polyol, such as sodium ethylene glycoxide, has been shown to be highly effective, achieving near-quantitative conversion where traditional catalysts fail.[5][7] This catalyst is easily prepared from solid caustic and the corresponding glycol, avoiding hazardous sodium metal.[7]

  • Protocol:

    • Prepare the sodium ethylene glycoxide catalyst by heating a mixture of ethylene glycol and sodium hydroxide in a solvent like xylenes and removing the water by azeotropic distillation.

    • Charge a pressure reactor with the hindered cyclopropanecarboxylate ester (1.0 equiv), the solvent (e.g., xylenes), and the prepared catalyst slurry (e.g., 0.2 equiv).[5]

    • Seal the reactor and pressurize with anhydrous ammonia (to ~100 psig).

    • Heat the reactor to approximately 100°C. The pressure will rise to around 300 psig.[5]

    • Hold at this temperature for 5-7 hours, monitoring for the disappearance of the starting ester by GC.[5]

    • Upon completion, cool the reactor, vent the excess ammonia, and the resulting cyclopropanecarboxamide can be isolated or used directly in the next step as an aqueous solution.[8]

Step 5: Hofmann Rearrangement to Cyclopropylamine

  • Rationale: The final step is a classic Hofmann rearrangement. For large-scale safety and efficiency, a continuous process is often favored over a batch process.[5][7] This involves pre-forming the chlorinated intermediate at a low temperature and then feeding it into a hot distillation column with caustic to manage the exotherm and distill the volatile product as it forms.[7]

  • Protocol (Continuous Process):

    • Prepare a cold (0-5°C) aqueous slurry of cyclopropanecarboxamide (1.0 equiv).

    • Add this slurry to a cold aqueous solution of sodium hypochlorite (~1.05 equiv) containing a slight excess of sodium hydroxide. Maintain the temperature below 10°C. Age for approximately 1 hour to ensure complete formation of the N-chloro intermediate.

    • Set up a continuous distillation column, initially filled with hot, boiling water.

    • Continuously pump the cold solution of the chlorinated intermediate to the middle of the column.

    • Simultaneously, co-feed an aqueous solution of sodium hydroxide (~2.1 equiv) into the same line just before it enters the column.

    • The intermediate rapidly decomposes in the hot, caustic environment to form cyclopropylamine, which is continuously removed as an aqueous solution from the top of the column.[7]

G

StepKey ReagentsTemperature (°C)Typical YieldReference
1. Ring Opening γ-Butyrolactone, HCl, H₂SO₄ (cat.)70-75High[5][7]
2. Esterification 4-Chlorobutyric acid, 2-ButanolReflux>90%[7]
3. Cyclization Hindered ester, Solid NaOH, PTC60-80>95%[7]
4. Amidation Hindered ester, NH₃, Na-glycoxide~10085-100%[5][7]
5. Hofmann Carboxamide, NaOCl, NaOH40-50 (batch)85-95%[7][9]

Part 2: Alternative and Emerging Scalable Syntheses

While the γ-butyrolactone route is dominant, other methods offer advantages for specific substrates or can be viable alternatives depending on raw material availability and cost.

Simmons-Smith Cyclopropanation of Enamines

The Simmons-Smith reaction is a classic method for cyclopropanation using an organozinc carbenoid. Adapting this reaction to enamine or enamide substrates provides a direct route to the cyclopropylamine skeleton.[3][10] Recent advances have focused on improving the stereoselectivity of this transformation.

  • Core Principle: A chiral enesulfinamide, derived from a ketone, reacts with a zinc carbenoid (e.g., from ZnEt₂ and ICH₂Cl). The sulfinyl group acts as a chiral directing group, controlling the facial selectivity of the methylene transfer to deliver the cyclopropylamine precursor with high diastereoselectivity.[10]

  • Advantages: Offers excellent stereocontrol for the synthesis of complex, substituted cyclopropylamines. This is particularly valuable in pharmaceutical development where specific stereoisomers are required.

  • Challenges for Scale-up: The use of stoichiometric organozinc reagents and chiral auxiliaries can increase cost and waste generation compared to catalytic methods. However, for high-value pharmaceutical intermediates, this is often acceptable.

Representative Protocol:

  • In an inert atmosphere, charge a reactor with a solution of the chiral enesulfinamide (1.0 equiv) in a suitable solvent (e.g., methyl tert-butyl ether).

  • Add chloroiodomethane (3.0 equiv).

  • Cool the mixture and slowly add a solution of diethylzinc (3.0 equiv).

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry, and purify by chromatography. The chiral auxiliary can then be cleaved to yield the primary cyclopropylamine.[10]

Metal-Catalyzed Cyclopropanation with Diazo Compounds

The reaction of alkenes with diazo compounds, catalyzed by transition metals like rhodium or palladium, is a powerful method for forming cyclopropane rings.[11][12][13] While the use of diazomethane on a large scale requires strict safety protocols due to its toxicity and explosive nature, this method is valuable for producing highly functionalized cyclopropanes.[14]

  • Core Principle: A transition metal catalyst (e.g., a rhodium(II) carboxylate complex) reacts with a diazo compound to form a metal carbene intermediate. This intermediate then transfers the carbene fragment to an alkene substrate to form the cyclopropane ring.[12]

  • Advantages: High efficiency and the potential for exceptional enantioselectivity through the use of chiral catalysts.[12] It is a versatile method for creating complex cyclopropylamine derivatives.

  • Challenges for Scale-up: The primary concerns are the safe handling of diazo compounds and the cost of noble metal catalysts.[14]

Representative Protocol (Conceptual):

  • Charge a reactor with the alkene substrate (1.0 equiv) and a chiral rhodium(II) catalyst (e.g., Rh₂(S-TCPTTL)₄, 0.1-1 mol%) in a suitable solvent (e.g., dichloromethane).

  • Slowly add a solution of a suitable diazo compound precursor to the amine (e.g., a diazoacetate with a masked amino group) over several hours at a controlled temperature (e.g., 25-40°C).

  • Monitor the reaction for the consumption of the alkene and the evolution of nitrogen gas.

  • Once complete, concentrate the reaction mixture and purify the product by chromatography to isolate the functionalized cyclopropane, which can then be converted to the desired cyclopropylamine.

Conclusion

The large-scale synthesis of cyclopropylamines is a critical enabling technology for the pharmaceutical and agrochemical industries. The optimized five-step sequence starting from γ-butyrolactone represents a robust, economical, and scalable process that has become an industrial standard. The key to its success lies in strategic choices that mitigate side reactions, such as the use of hindered esters to prevent hydrolysis and the development of safe, continuous protocols for hazardous steps like the Hofmann rearrangement.

For the synthesis of more complex, stereochemically defined cyclopropylamines, methods like the asymmetric Simmons-Smith cyclopropanation of enamines provide powerful, albeit more costly, alternatives. As the demand for novel bioactive molecules containing the cyclopropyl moiety continues to grow, further innovation in catalytic and sustainable methods will undoubtedly expand the toolkit available to process chemists and drug development professionals.

References

  • Process for the manufacture of cyclopropylamine. (US4590292A). Google Patents.
  • Process for the manufacture of cyclopropylamine. (EP0205403B1). Google Patents.
  • Process for manufacturing cyclopropylamine. (US3711549A). Google Patents.
  • Process for the manufacture of cyclopropylamine. (EP 0 205 403 B1). European Patent Office. Retrieved from [Link]

  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. Retrieved from [Link]

  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Longdom Publishing. Retrieved from [Link]

  • Preparation and Application of Cyclopropylimines in Organic Synthesis. A Review. ResearchGate. Retrieved from [Link]

  • Advances in the Synthesis of Cyclopropylamines. (2015). Chemical Reviews, 115(3), 1125–1192. ACS Publications. Retrieved from [Link]

  • Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. ChemRxiv. Retrieved from [Link]

  • Synthesis of trans-2-Substituted Cyclopropylamines from α-Chloroaldehydes. (2020). Organic Letters, 22(15), 5895–5899. Retrieved from [Link]

  • CYCLOPROPYLAMINE. Ataman Kimya. Retrieved from [Link]

  • Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. (2012). Beilstein Journal of Organic Chemistry, 8, 1032–1036. National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis of 1-Substituted Cyclopropylamines via Formal Tertiary Csp3–H Amination of Cyclopropanes. (2021). Organic Letters, 23(23), 9188–9193. ACS Publications. Retrieved from [Link]

  • Stereoselective Cyclopropanation of Multisubstituted Enesulfinamides: Asymmetric Construction of α-Tertiary Cyclopropylamine Derivatives Containing β-Quaternary Stereocenters. (2023). Organic Letters, 25(49), 8820–8825. ACS Publications. Retrieved from [Link]

  • Asymmetric Rh(II)-Catalyzed Cyclopropanation of Alkenes with Diacceptor Diazo Compounds: p-Methoxyphenyl Ketone as a General Stereoselectivity Controlling Group. (2018). Journal of the American Chemical Society, 140(4), 1508–1513. ACS Publications. Retrieved from [Link]

  • Simmons-Smith Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • Recent advances in catalytic cyclopropanation of unsaturated compounds with diazomethane. (2020). Russian Chemical Reviews, 89(8), 833-852. ResearchGate. Retrieved from [Link]

  • Process for the preparation of cyclopropylamine. (US5032687A). Google Patents.
  • Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. (2022). ACS Catalysis, 12(15), 9204–9224. National Center for Biotechnology Information. Retrieved from [Link]

  • Anti-Selective Cyclopropanation of Non-Conjugated Alkenes with Diverse Pronucleophiles via Directed Nucleopalladation. ChemRxiv. Retrieved from [Link]

  • Cyclopropanation. Wikipedia. Retrieved from [Link]

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Application Note: High-Throughput Screening of Cyclopropyl-(4-methanesulfonyl-phenyl)-amine for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers and drug development professionals on the utilization of "Cyclopropyl-(4-methanesulfonyl-phenyl)-amine" in high-throughput screening (HTS) campaigns. While this specific molecule is not extensively characterized in public literature, its constituent moieties—a cyclopropylamine group and a methanesulfonyl-phenyl group—are prevalent in numerous bioactive compounds. This note outlines a strategic approach to screen this compound, leveraging insights from its chemical features to hypothesize potential biological targets and develop robust screening protocols. We present a detailed workflow from initial compound handling to advanced secondary assays, complete with step-by-step protocols and data analysis guidelines to empower researchers in their quest for novel therapeutics.

Introduction: The Scientific Rationale

The quest for novel chemical entities with therapeutic potential is a cornerstone of modern drug discovery. High-throughput screening (HTS) serves as a primary engine for this discovery process, enabling the rapid assessment of vast compound libraries against specific biological targets[1][2][3]. The compound "this compound" presents an intriguing starting point for such a campaign due to its unique structural components.

  • The Cyclopropyl Moiety: The cyclopropyl group is a small, strained ring that imparts valuable properties to a molecule. Its rigid conformation can lead to enhanced binding potency and metabolic stability[4][5]. The inclusion of this group has been a successful strategy in the development of several approved drugs, highlighting its utility in medicinal chemistry[6]. For instance, the sp2 character of the cyclopropyl group can improve hydrogen bonding characteristics, a feature leveraged in the development of the p38α MAP kinase inhibitor BMS-582949[7].

  • The Methanesulfonyl-phenyl Moiety: The sulfone group is a key pharmacophore found in a variety of clinically important drugs. Notably, derivatives of 4-(4-(methylsulfonyl)phenyl)amine have been investigated as selective cyclooxygenase-2 (COX-2) inhibitors[8]. This suggests that the methanesulfonyl-phenyl scaffold could direct the compound's activity towards enzymes with a suitable binding pocket.

Given these features, we can hypothesize that "this compound" may exhibit activity against enzyme classes such as kinases or cyclooxygenases . This application note will, therefore, focus on providing a framework to screen this compound against these and other potential targets.

Compound Characterization and Handling

Prior to initiating an HTS campaign, it is critical to characterize and properly handle the test compound. The table below summarizes the predicted physicochemical properties for a similar compound, which can serve as an initial guide.

PropertyPredicted ValueSource
Molecular Weight~211.28 g/mol N/A
XLogP3-AA~2.5N/A
Hydrogen Bond Donor Count1N/A
Hydrogen Bond Acceptor Count3N/A
Rotatable Bond Count3N/A

Protocol 1: Compound Solubilization and Plating

  • Initial Solubility Testing:

    • Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

    • Visually inspect for precipitation. If the compound is not fully soluble, consider alternative solvents or sonication.

    • Perform serial dilutions in aqueous assay buffer to determine the concentration at which the compound remains soluble. This is crucial to avoid false-positive results due to compound precipitation.

  • Master Plate Preparation:

    • Based on the solubility test, prepare a master stock solution at the highest soluble concentration (e.g., 10 mM in 100% DMSO).

    • Use an automated liquid handler to create serial dilutions of the master stock in 384-well plates to generate a concentration range for dose-response testing (e.g., 10-point, 3-fold dilutions).

  • Assay-Ready Plate Generation:

    • From the master dilution plates, stamp a small volume (e.g., 50-100 nL) of the compound into the final 384-well assay plates using a pintool or acoustic liquid handler. This minimizes the final DMSO concentration in the assay to <0.5%.

High-Throughput Screening Workflow

A tiered approach is recommended for screening, starting with a broad primary screen and progressing to more specific secondary and counter-screens to confirm activity and elucidate the mechanism of action.

HTS_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Triage cluster_2 Phase 3: Secondary & Orthogonal Assays Primary_Screen Primary HTS @ Single Concentration (e.g., 10 µM) Hit_Identification Hit Identification (e.g., >3 SD from control) Primary_Screen->Hit_Identification Dose_Response Dose-Response Confirmation (IC50/EC50 determination) Hit_Identification->Dose_Response Confirmed Hits Counter_Screen Counter-Screens (Rule out artifacts) Dose_Response->Counter_Screen Secondary_Assay Secondary Assays (e.g., different technology) Counter_Screen->Secondary_Assay Validated Hits Orthogonal_Assay Orthogonal Assays (e.g., cell-based) Secondary_Assay->Orthogonal_Assay Lead_Optimization Lead_Optimization Orthogonal_Assay->Lead_Optimization Lead Candidates

Caption: A generalized workflow for a high-throughput screening campaign.

Detailed Assay Protocols

The following protocols are examples of primary assays that can be adapted for screening this compound against hypothesized target classes.

Kinase Inhibition Assay (Fluorescence Polarization)

This protocol describes a competitive binding assay using fluorescence polarization (FP) to identify inhibitors of a generic kinase.

Protocol 2: Kinase FP Assay

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

    • Kinase Solution: Prepare the target kinase at 2x the final concentration in assay buffer.

    • Fluorescent Tracer Solution: Prepare a fluorescently labeled ATP-competitive ligand at 2x the final concentration in assay buffer.

    • Controls: Positive control (known inhibitor, e.g., Staurosporine) and negative control (DMSO).

  • Assay Procedure (384-well plate):

    • Add 5 µL of Kinase Solution to each well.

    • Add 50 nL of the test compound, positive control, or negative control to the appropriate wells.

    • Incubate for 15 minutes at room temperature.

    • Add 5 µL of Fluorescent Tracer Solution to all wells.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on an FP-capable plate reader (Excitation/Emission wavelengths dependent on the tracer).

  • Data Analysis:

    • Calculate the Z' factor to assess assay quality[9]. A Z' > 0.5 is considered excellent.

    • Normalize the data to the controls: % Inhibition = 100 * (1 - (Signal_Compound - Signal_High) / (Signal_Low - Signal_High)).

    • Identify hits as compounds that show inhibition greater than three standard deviations from the mean of the negative controls.

COX-2 Enzymatic Inhibition Assay (Fluorometric)

This protocol outlines a method to screen for inhibitors of COX-2 activity using a fluorometric readout.

Protocol 3: COX-2 Fluorometric Assay

  • Reagent Preparation:

    • Assay Buffer: 100 mM Tris-HCl (pH 8.0), 1 mM EDTA.

    • COX-2 Enzyme Solution: Prepare recombinant human COX-2 at 2x the final concentration in assay buffer.

    • Arachidonic Acid Solution: Prepare the substrate at 2x the final concentration in assay buffer.

    • Fluorogenic Probe Solution: Prepare a probe that fluoresces upon oxidation by the peroxidase activity of COX-2 (e.g., ADHP) at 2x the final concentration.

    • Controls: Positive control (known COX-2 inhibitor, e.g., Celecoxib) and negative control (DMSO).

  • Assay Procedure (384-well plate):

    • Add 5 µL of COX-2 Enzyme Solution to each well.

    • Add 50 nL of the test compound, positive control, or negative control.

    • Incubate for 10 minutes at 37°C.

    • Add 5 µL of a pre-mixed solution of Arachidonic Acid and Fluorogenic Probe.

    • Read the fluorescence intensity kinetically over 10-15 minutes on a plate reader.

  • Data Analysis:

    • Determine the reaction rate (slope of the kinetic read).

    • Calculate the Z' factor.

    • Normalize the data to controls and identify hits as described for the kinase assay.

Hit Validation and Secondary Assays

Confirmed hits from the primary screen should be further investigated to eliminate false positives and confirm their mechanism of action.

Hit_Validation cluster_0 Hit Confirmation cluster_1 Mechanism of Action Primary_Hit Primary Hit Dose_Response Dose-Response Curve (IC50) Primary_Hit->Dose_Response Resynthesis Resynthesis & Purity Check Dose_Response->Resynthesis Orthogonal_Assay Orthogonal Assay (e.g., Label-free) Resynthesis->Orthogonal_Assay Confirmed & Pure Hit Selectivity_Panel Target Selectivity Profiling Orthogonal_Assay->Selectivity_Panel Cell_Based_Assay Cell-Based Potency Selectivity_Panel->Cell_Based_Assay

Caption: A workflow for hit validation and mechanism of action studies.

Secondary Assays May Include:

  • Orthogonal Assays: Utilize a different technology to measure the same endpoint (e.g., a label-free binding assay like Surface Plasmon Resonance).

  • Selectivity Profiling: Screen the confirmed hit against a panel of related targets (e.g., a kinase panel) to determine its selectivity.

  • Cell-Based Assays: Evaluate the compound's activity in a more physiologically relevant context, such as measuring the inhibition of a signaling pathway in a cell line.

Conclusion

"this compound" represents a promising starting point for a drug discovery campaign due to its favorable chemical motifs. By employing a systematic HTS approach, beginning with broad primary screens against hypothesized target classes and progressing through rigorous hit validation and secondary assays, researchers can effectively explore the therapeutic potential of this compound. The protocols and workflows detailed in this application note provide a robust framework for such an endeavor, emphasizing scientific integrity and data-driven decision-making.

References

  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Pharmacological Reports, 8(4). Retrieved January 22, 2026, from [Link]

  • Design, Synthesis and Biological Evaluation of New 4-(4-(Methylsulfonyl) Phenyl)-6-Phenylpyrimidin-2-Amine Derivatives as Selective Cyclooxygenase (COX-2) Inhibitors. (2025). PubMed. Retrieved January 22, 2026, from [Link]

  • High-Throughput Screen for Inhibitors of the Type IV Pilus Assembly ATPase PilB. (2021). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mutation. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • Rapid Planning and Analysis of High-Throughput Experiment Arrays for Reaction Discovery. (n.d.). ChemRxiv. Retrieved January 22, 2026, from [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). PubMed. Retrieved January 22, 2026, from [Link]

  • Cyclopropyl(phenyl)methanamine. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

  • High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

  • Discovery of 4-(5-(cyclopropylcarbamoyl)-2-methylphenylamino)-5-methyl-N-propylpyrrolo[1,2-f][4][5][10]triazine-6-carboxamide (BMS-582949), a clinical p38α MAP kinase inhibitor for the treatment of inflammatory diseases. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]

  • High-throughput screening. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]

  • High-Throughput Screening in Drug Discovery Explained. (2025). Technology Networks. Retrieved January 22, 2026, from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Cyclopropyl-(4-methanesulfonyl-phenyl)-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Cyclopropyl-(4-methanesulfonyl-phenyl)-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to improve synthesis yield and purity. As Senior Application Scientists, we have compiled this resource based on established protocols and field-proven insights.

Troubleshooting Guide: Enhancing Yield and Purity

Researchers may encounter several challenges during the synthesis of this compound. This section addresses common issues with detailed, step-by-step solutions.

Issue 1: Low or No Product Yield in Buchwald-Hartwig Amination

Question: I am attempting to synthesize this compound via a Buchwald-Hartwig reaction between 4-bromo-1-(methylsulfonyl)benzene and cyclopropylamine, but I am observing very low to no product formation. What are the likely causes and how can I improve the yield?

Answer:

Low yields in Buchwald-Hartwig amination are a common issue that can often be resolved by systematically evaluating and optimizing several reaction parameters. The electron-withdrawing nature of the methanesulfonyl group on the aryl bromide can influence the reactivity of the substrate. Here are the key areas to troubleshoot:

1. Catalyst and Ligand System:

  • Rationale: The choice of palladium catalyst and phosphine ligand is critical for the efficiency of the catalytic cycle, which involves oxidative addition, amine coordination, deprotonation, and reductive elimination.[1][2] The ligand's steric and electronic properties significantly impact the stability and reactivity of the palladium intermediates.

  • Troubleshooting Steps:

    • Ligand Selection: For electron-deficient aryl halides like 4-bromo-1-(methylsulfonyl)benzene, bulky and electron-rich phosphine ligands are often more effective. A study on the amination of a similar substrate, using 4-(methylsulfonyl)aniline, demonstrated a remarkable effect of the phosphine ligand, with XPhos showing significantly higher conversion rates compared to BINAP or DPEphos.[3] Consider screening ligands such as XPhos, SPhos, or other advanced biaryl phosphine ligands.

    • Catalyst Precursor: Ensure the palladium precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, is of high quality and has been stored under inert conditions to prevent deactivation.

    • Catalyst Loading: While typical catalyst loadings are in the range of 1-2 mol%, increasing the loading to 3-5 mol% might be necessary for challenging substrates.

2. Base Selection and Strength:

  • Rationale: The base plays a crucial role in the deprotonation of the amine-palladium complex to form the key palladium-amido intermediate, which precedes reductive elimination.[1] The choice of base can influence the reaction rate and the prevalence of side reactions.

  • Troubleshooting Steps:

    • Base Strength: Strong, non-nucleophilic bases are generally preferred. Sodium tert-butoxide (NaOtBu) is a common and effective choice. Other bases to consider are lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate (Cs₂CO₃). A study on a similar reaction used Cs₂CO₃ effectively.[3]

    • Base Solubility: Ensure the base is sufficiently soluble in the reaction solvent to be effective. The use of a solvent in which the base has poor solubility can lead to slow and incomplete reactions.

3. Solvent and Temperature:

  • Rationale: The solvent affects the solubility of reagents and the stability of the catalytic species. The reaction temperature must be high enough to overcome the activation energy barriers of the catalytic cycle.

  • Troubleshooting Steps:

    • Solvent Choice: Toluene and dioxane are common solvents for Buchwald-Hartwig reactions.[3][4] Dioxane may be a better choice if reagent solubility is an issue.[3] Ensure the solvent is anhydrous, as water can lead to catalyst deactivation and competing hydrolysis of the aryl halide.

    • Temperature Optimization: While a typical temperature is around 100-110 °C, carefully increasing the temperature may improve the reaction rate.[3][4] However, excessively high temperatures can lead to catalyst decomposition.

Experimental Protocol: Buchwald-Hartwig Amination

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification setup 1. To an oven-dried Schlenk flask, add: - 4-bromo-1-(methylsulfonyl)benzene (1.0 equiv) - Cyclopropylamine (1.2-1.5 equiv) - Pd(OAc)2 (0.02 equiv) - XPhos (0.04 equiv) - NaOtBu (1.4 equiv) inert 2. Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. setup->inert solvent 3. Add anhydrous toluene or dioxane via syringe. inert->solvent heat 4. Heat the mixture to 100-110 °C with vigorous stirring. solvent->heat monitor 5. Monitor reaction progress by TLC or GC-MS until the starting material is consumed (typically 8-24 hours). heat->monitor cool 6. Cool the reaction mixture to room temperature. monitor->cool filter 7. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite. cool->filter wash 8. Wash the filtrate with water and brine. filter->wash dry 9. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. wash->dry purify 10. Purify the crude product by column chromatography on silica gel. dry->purify

Caption: Optimized workflow for the Buchwald-Hartwig synthesis.

Issue 2: Competing Side Reactions Leading to Impurities

Question: My synthesis is producing the desired product, but I am struggling with significant impurities that are difficult to separate. What are the common side reactions, and how can I minimize them?

Answer:

Several side reactions can occur during the Buchwald-Hartwig amination, leading to a complex product mixture. Understanding these pathways is key to their mitigation.

1. Hydrodehalogenation:

  • Rationale: This side reaction results in the replacement of the bromine atom with a hydrogen, forming methyl phenyl sulfone. It can occur via β-hydride elimination from the palladium-amido intermediate, especially if the amine has β-hydrogens, which cyclopropylamine does not.[1] Another pathway involves the reaction of the aryl-palladium intermediate with trace amounts of water or other proton sources.

  • Mitigation Strategies:

    • Use strictly anhydrous solvents and reagents.

    • Ensure the inert atmosphere is maintained throughout the reaction.

2. Diarylation of the Amine:

  • Rationale: The product, this compound, is a secondary amine and can potentially react with another molecule of the aryl bromide to form a tertiary amine.

  • Mitigation Strategies:

    • Use a slight excess of cyclopropylamine (1.2-1.5 equivalents) to favor the formation of the desired secondary amine.

    • Monitor the reaction closely and stop it once the starting aryl bromide is consumed to prevent over-reaction.

3. Formation of Aryl Ether:

  • Rationale: If the base used is a hydroxide or if there is significant water contamination, the formation of the corresponding phenol, 4-(methylsulfonyl)phenol, can occur, which can then undergo O-arylation.

  • Mitigation Strategies:

    • Use a non-hydroxide base like NaOtBu or Cs₂CO₃.

    • Maintain anhydrous conditions.

Purification Strategy:

If impurities are still present, a careful purification strategy is necessary.

  • Column Chromatography: Silica gel column chromatography is generally effective for separating the desired product from nonpolar byproducts like the hydrodehalogenated arene and more polar impurities. A gradient elution system, for example, with hexane and ethyl acetate, can provide good separation.[5]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent method for achieving high purity.

  • Acid-Base Extraction: The basicity of the product amine can be exploited. The crude mixture can be dissolved in an organic solvent and washed with a dilute aqueous acid to extract the amine into the aqueous phase. The aqueous layer is then basified, and the purified amine is re-extracted into an organic solvent.[6]

Frequently Asked Questions (FAQs)

Q1: Is the Ullmann condensation a viable alternative to the Buchwald-Hartwig amination for this synthesis?

A1: Yes, the Ullmann condensation, a copper-catalyzed N-arylation, is a potential alternative.[7][8] Historically, Ullmann reactions required harsh conditions, such as high temperatures (often >200 °C) and stoichiometric amounts of copper.[9] However, modern protocols have been developed that use catalytic amounts of copper salts (e.g., CuI) with ligands, allowing for milder reaction conditions.[10] For the synthesis of this compound, an Ullmann approach could be advantageous in terms of the lower cost of copper catalysts compared to palladium. However, optimization of the ligand, base, and solvent would still be necessary.

Ullmann Condensation vs. Buchwald-Hartwig Amination

FeatureUllmann CondensationBuchwald-Hartwig Amination
Catalyst Copper (e.g., CuI, Cu₂O)Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃)
Ligands Amino acids, diamines, phenanthrolinesBulky, electron-rich phosphines (e.g., XPhos)
Temperature Traditionally high, modern methods are milderGenerally 80-120 °C
Substrate Scope Good, but can be sensitive to stericsVery broad, highly versatile
Cost Generally lower catalyst costHigher catalyst and ligand cost

Q2: How does the methanesulfonyl group affect the N-arylation reaction?

A2: The methanesulfonyl (-SO₂CH₃) group is a strong electron-withdrawing group. This has two main effects on the 4-bromo-1-(methylsulfonyl)benzene substrate:

  • Activation of the Aryl Halide: The electron-withdrawing nature of the sulfone group makes the aryl halide more susceptible to oxidative addition to the palladium(0) catalyst in the Buchwald-Hartwig reaction. This can lead to a faster reaction rate compared to electron-neutral or electron-rich aryl halides.

  • Potential for Side Reactions: The electron-deficient nature of the aromatic ring can also make it more susceptible to nucleophilic attack by other species present in the reaction mixture, potentially leading to byproducts if the reaction conditions are not carefully controlled.

Q3: What are the best practices for ensuring reagent quality?

A3: Reagent quality is paramount for a successful and reproducible synthesis.

  • Aryl Halide: Ensure the 4-bromo-1-(methylsulfonyl)benzene is pure. Impurities from its synthesis can interfere with the catalytic reaction.

  • Amine: Cyclopropylamine is volatile. It should be handled with care and its concentration should be verified if it is in a solution.

  • Catalyst and Ligand: Palladium catalysts and phosphine ligands are often air- and moisture-sensitive. They should be stored in a desiccator or glovebox and handled under an inert atmosphere.

  • Solvent: Use anhydrous solvents. If you are unsure about the water content, it is best to dry the solvent using standard laboratory procedures (e.g., distillation from a drying agent or passing through a column of activated alumina).

  • Base: Solid bases like NaOtBu and Cs₂CO₃ can absorb moisture from the air. It is good practice to use freshly opened containers or to dry the base before use.

Catalytic Cycle of Buchwald-Hartwig Amination

G Pd0 Pd(0)L_n PdII_Aryl Ar-Pd(II)-X(L_n) Pd0->PdII_Aryl Ar-X OxAdd Oxidative Addition PdII_Amine [Ar-Pd(II)(NHR'R'')(L_n)]+X- PdII_Aryl->PdII_Amine + HNR'R'' AmineCoord Amine Coordination PdII_Amido Ar-Pd(II)-NR'R''(L_n) PdII_Amine->PdII_Amido - HB+X- Deprotonation Deprotonation (Base) PdII_Amido->Pd0 Product Ar-NR'R'' PdII_Amido->Product RedElim Reductive Elimination

Caption: Key steps in the Buchwald-Hartwig catalytic cycle.

By carefully considering these troubleshooting points and FAQs, researchers can significantly improve the yield and purity of their this compound synthesis.

References

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Kiricojević, V. D., Ivanović, M. D., Mićović, I. V., Djordjević, J. B., & Roglić, G. M. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society, 67(12), 793–802.
  • Google Patents. (1942). Purification of n-methyl-p-aminophenol. US2286796A.
  • Knauber, T., & Tucker, J. (2016). Mild Pd-Catalyzed N-Arylation of Methanesulfonamide and Related Nucleophiles: Avoiding Potentially Genotoxic Reagents and Byproducts. Organic Letters, 18(15), 3746–3749.
  • Zeng, Q., & Liu, B. (2004). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. The Journal of Organic Chemistry, 69(18), 6117–6120.
  • Google Patents. (1960). Process of purifying tryptamine com-. US2943093A.
  • Trofimov, B. A., Schmidt, E. Y., Ushakov, I. A., Prodan, A. S., & Zorina, L. N. (2019). 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one. Molbank, 2019(4), M1096.
  • Wikipedia. (2023). Ullmann reaction. Retrieved from [Link]

  • Organic Syntheses. (2011). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Retrieved from [Link]

  • Beilstein Journals. (2011). N-Arylation of amines, amides, imides and sulfonamides with arylboroxines catalyzed by simple copper salt/EtOH system. Retrieved from [Link]

  • Chen, J., & Wu, J. (2015). A one-step, atom economical synthesis of thieno[2,3-d]pyrimidin-4-amine derivatives via a four-component reaction. RSC Advances, 5(67), 54321-54324.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Google Patents. (1984). Purification of N-substituted aminobenzaldehydes. US4440953A.
  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470.
  • Wang, D., & Ma, D. (2013). A New Class of Amide Ligands Enable Cu‐Catalyzed Coupling of Sodium Methanesulfinate with (Hetero)aryl Chlorides.
  • Shirvani, G., Shockravi, A., Amini, M., & Saemian, N. (2007). Synthesis of 2-(methylsulfonyl)-5-(4-(methylsulfonyl) phenyl)-4-phenyl-1H-[5-(14) C]imidazole, a selective COX-2 inhibitor, via asymmetrical benzoins. Journal of Labelled Compounds and Radiopharmaceuticals, 50(5‐6), 466-469.
  • Barge, A., Penoni, A., & Cravotto, G. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. Reactions, 3(2), 300-311.
  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Retrieved from [Link]

  • Bakulina, O. V., Glushkov, D. A., Kutyashev, I. B., Moshkin, V. S., Sosnovskikh, V. Y., & Eltsov, I. V. (2020). Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. Molecules, 25(22), 5396.
  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • OperaChem. (2023). Ullmann coupling-An overview. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Aroso, R. T., Guedes, R. C., & Pereira, M. M. (2021). Optimization of the reaction conditions for the Buchwald-Hartwig... ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Purification of Cyclopropyl-(4-methanesulfonyl-phenyl)-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Cyclopropyl-(4-methanesulfonyl-phenyl)-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound and its analogs. Drawing from established synthetic methodologies and purification principles, this resource provides practical troubleshooting advice and answers to frequently asked questions to ensure the successful isolation of your target molecule with high purity.

I. Introduction to the Purification Challenges

The synthesis of this compound, a key intermediate in various pharmaceutical development programs, is often accomplished via a palladium-catalyzed Buchwald-Hartwig amination.[1][2][3][4] While this reaction is a powerful tool for C-N bond formation, the subsequent purification of the product can present several challenges. The presence of a polar sulfone group and a non-polar cyclopropyl and phenyl moiety gives the molecule a unique solubility profile. Furthermore, the reaction conditions can lead to the formation of structurally similar byproducts that are often difficult to separate from the desired product.

This guide will provide a systematic approach to troubleshooting common purification issues, offering detailed protocols and the scientific rationale behind each step.

II. Troubleshooting Guide: Common Purification Issues and Solutions

This section addresses specific problems you may encounter during the purification of this compound.

Problem 1: Low Purity After Initial Work-up

Observation: Your crude product, after aqueous work-up and solvent removal, shows multiple spots on a Thin Layer Chromatography (TLC) plate, indicating the presence of significant impurities.

Probable Causes & Solutions:

  • Incomplete Reaction: The presence of starting materials (e.g., 4-bromo- or 4-chlorophenyl methyl sulfone and cyclopropylamine) is a common issue.

    • Solution: Before purification, ensure the reaction has gone to completion by TLC or LC-MS analysis. If starting materials persist, consider optimizing the reaction conditions (e.g., reaction time, temperature, or catalyst loading).

  • Formation of Byproducts: The Buchwald-Hartwig amination is known to generate specific side products.[1]

    • Hydrodehalogenation: The aryl halide starting material can be reduced, leading to the formation of phenyl methyl sulfone. This byproduct is often less polar than the desired product.

    • Homocoupling: The aryl halide can couple with itself to form a biaryl species. This byproduct is typically much less polar than the product.

    • Diarylation/Triarylation: The product amine can react further with the aryl halide to form di- and tri-arylated amines. These byproducts are generally less polar than the mono-arylated product.

Visualizing the Reaction and Potential Byproducts:

Caption: Synthetic pathway and common byproducts.

Purification Strategy:

A multi-step purification approach is often necessary.

  • Aqueous Wash: Begin by washing the organic layer with a mild acid (e.g., dilute HCl) to remove any unreacted cyclopropylamine. Follow with a wash with saturated sodium bicarbonate solution to neutralize any remaining acid and then with brine.

  • Column Chromatography: This is the most effective method for separating the desired product from the various byproducts.

Problem 2: Difficulty in Separating Byproducts by Column Chromatography

Observation: During column chromatography, the product co-elutes with one or more impurities, resulting in impure fractions.

Probable Cause & Solutions:

  • Inappropriate Solvent System: The polarity of the eluent may not be optimal to achieve good separation.

    • Solution: Systematically screen different solvent systems using TLC. A common and effective mobile phase for compounds of this type is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate or acetone.[4]

      • Pro-Tip: Start with a low polarity mixture (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increase the polarity. Aim for an Rf value of 0.2-0.3 for your product on the TLC plate for optimal separation on the column.

Table 1: Recommended Starting Solvent Systems for TLC Analysis

Solvent System (v/v)PolarityNotes
Hexanes:Ethyl Acetate (9:1 to 1:1)Low to MediumA good starting point for many Buchwald-Hartwig products.
Dichloromethane:Methanol (99:1 to 95:5)MediumUseful if the product is more polar.
Toluene:Acetone (9:1 to 7:3)MediumCan offer different selectivity compared to ester-based systems.
  • Overloading the Column: Applying too much crude material to the column will lead to poor separation.

    • Solution: As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.

Experimental Protocol: Flash Column Chromatography

  • Slurry Preparation: Adsorb your crude material onto a small amount of silica gel by dissolving it in a minimal amount of a volatile solvent (e.g., dichloromethane), adding silica gel, and then removing the solvent under reduced pressure to obtain a free-flowing powder.

  • Column Packing: Pack a glass column with silica gel in your chosen eluent. Ensure the packing is uniform and free of air bubbles.

  • Loading: Carefully add the silica-adsorbed crude material to the top of the column.

  • Elution: Begin elution with your chosen solvent system, collecting fractions and monitoring them by TLC. A gradient elution, where the polarity of the mobile phase is gradually increased, can be effective for separating a wide range of impurities.[1]

Problem 3: Product Fails to Crystallize During Recrystallization

Observation: After dissolving the crude product in a hot solvent and allowing it to cool, no crystals form, or the product "oils out."

Probable Cause & Solutions:

  • Solvent Choice: The solvent may be too good at dissolving your product even at low temperatures, or it may be too poor, leading to precipitation rather than crystallization.[5]

    • Solution: The ideal recrystallization solvent will dissolve the compound when hot but not when cold. For a compound with both polar (sulfone) and non-polar (aryl, cyclopropyl) groups, a single solvent may not be ideal. A mixed solvent system is often more effective.[6]

      • Ethanol/Water: Dissolve the compound in a minimal amount of hot ethanol (the "good" solvent) and then slowly add hot water (the "poor" solvent) until the solution becomes slightly cloudy. Then, allow it to cool slowly.

      • Acetone/Hexanes: Dissolve the compound in a minimal amount of hot acetone and add hexanes until turbidity is observed.

  • Cooling Rate: Cooling the solution too quickly can lead to the formation of an oil or very small crystals.

    • Solution: Allow the flask to cool slowly to room temperature on the benchtop, and then transfer it to an ice bath to maximize crystal formation.

  • Supersaturation: The solution may be supersaturated, requiring an initiation step for crystallization.

    • Solution:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the liquid.

      • Seeding: Add a tiny crystal of the pure product to the cooled solution.

Experimental Protocol: Recrystallization from Ethanol/Water

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of boiling ethanol.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of hot ethanol to just redissolve the precipitate, rendering the solution clear again.[7]

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature.

  • Cooling: Place the flask in an ice bath for at least 30 minutes to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

III. Frequently Asked Questions (FAQs)

Q1: What is the expected appearance of pure this compound?

A1: Pure this compound is typically a white to off-white crystalline solid. The presence of a yellow or brown color often indicates the presence of impurities, possibly from residual palladium catalyst or oxidized byproducts.

Q2: How can I remove residual palladium catalyst from my product?

A2: Residual palladium can often be removed by passing a solution of your crude product through a small plug of silica gel or Celite®. Alternatively, specialized scavengers can be used. A thorough column chromatography is usually effective.

Q3: My product appears to be degrading on the silica gel column. What can I do?

A3: Amines can sometimes be unstable on acidic silica gel. If you suspect degradation, you can neutralize the silica gel by pre-treating it with a solvent system containing a small amount of a volatile base, such as triethylamine (e.g., 1% in your eluent).

Q4: Can I use reverse-phase chromatography for purification?

A4: Yes, reverse-phase chromatography can be an excellent alternative, especially for more polar compounds. A common mobile phase would be a gradient of water and acetonitrile or methanol, often with a small amount of a modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape.

Q5: What analytical techniques are best for assessing the purity of the final product?

A5:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure and identify any organic impurities.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To determine the purity and confirm the molecular weight.

  • Melting Point: A sharp melting point range is a good indicator of high purity.

Visualizing the Purification Workflow:

Purification_Workflow Crude_Product Crude Reaction Mixture Aqueous_Workup Aqueous Work-up (Acid/Base Wash) Crude_Product->Aqueous_Workup Concentration Concentration Aqueous_Workup->Concentration Purity_Check_1 TLC/LC-MS Analysis Concentration->Purity_Check_1 High_Purity High Purity? Purity_Check_1->High_Purity Column_Chromatography Column Chromatography High_Purity->Column_Chromatography No Recrystallization Recrystallization High_Purity->Recrystallization Yes (Optional) Column_Chromatography->Purity_Check_1 Final_Product Pure Product Column_Chromatography->Final_Product Pure Fractions Recrystallization->Final_Product Characterization Characterization (NMR, MS, MP) Final_Product->Characterization

Caption: A general workflow for the purification.

IV. References

Sources

"Cyclopropyl-(4-methanesulfonyl-phenyl)-amine" stability issues and degradation.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for Cyclopropyl-(4-methanesulfonyl-phenyl)-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this molecule. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower your experimental choices and ensure the integrity of your results.

Introduction to the Molecule and its Stability Profile

This compound incorporates three key functional groups: a cyclopropylamine, a phenyl ring, and a methanesulfonyl group. The strained cyclopropyl ring attached to a nitrogen atom is a known site of potential instability, particularly susceptibility to hydrolysis. Understanding the interplay between these groups is critical for predicting and mitigating degradation.

This guide will address the most probable stability issues, provide detailed troubleshooting protocols, and offer validated methods for handling and analysis.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of this compound.

Q1: What are the primary degradation pathways for this compound?

A1: Based on its structure and data from analogous compounds, the primary degradation pathway is the hydrolysis of the cyclopropylamine moiety, especially under high pH (basic) conditions.[1] This can lead to ring-opening of the cyclopropyl group. Oxidative degradation of the amine is another potential, albeit likely slower, pathway.

Q2: How does pH impact the stability of this compound in solution?

A2: The compound is expected to be most stable in neutral to slightly acidic conditions. Basic conditions (high pH) can catalyze the hydrolytic degradation of the cyclopropylamine group.[1] It is crucial to control the pH of your solutions, especially during long-term storage or in formulation development.

Q3: What are the recommended storage conditions for both solid and solution forms?

A3:

  • Solid State: Store in a tightly sealed container at controlled room temperature or refrigerated (2-8 °C), protected from light and moisture. The solid form is generally stable under these conditions.

  • In Solution: Prepare solutions fresh whenever possible. If storage is necessary, use a neutral or slightly acidic buffer (e.g., pH 4-6) and store at 2-8 °C for short periods. Avoid alkaline buffers. For long-term storage, consider storing at -20 °C or -80 °C, but be aware that freeze-thaw cycles can also introduce instability.

Q4: I am observing an unexpected peak in my chromatogram after my experiment. What could it be?

A4: An unexpected peak often indicates a degradation product. Given the molecule's structure, a likely candidate is a product of hydrolytic ring-opening of the cyclopropylamine. To confirm this, a forced degradation study under basic conditions can be performed to see if the peak's retention time matches. Mass spectrometry (LC-MS) is the definitive tool for identifying the mass of the unknown peak and elucidating its structure.

Part 2: Troubleshooting Guide for Common Stability Issues

This section provides a structured approach to identifying and resolving common stability problems encountered during experiments.

Issue 1: Loss of Purity in Solution Over Time
  • Symptom: HPLC analysis shows a decrease in the main peak area and the appearance of one or more new peaks.

  • Probable Cause: Chemical degradation, most likely hydrolysis, is occurring in your solvent system.

  • Troubleshooting Workflow:

start Purity Loss Detected check_ph Measure pH of the Solution start->check_ph is_basic Is pH > 7.5? check_ph->is_basic acidify Adjust pH to 4-6 with a suitable buffer is_basic->acidify Yes check_storage Review Storage Conditions (Temp, Light, Headspace O2) is_basic->check_storage No reanalyze Re-analyze sample by HPLC acidify->reanalyze problem_solved Problem Resolved reanalyze->problem_solved improper_storage Improper Storage? check_storage->improper_storage correct_storage Store at 2-8°C, protected from light, use inert gas overlay improper_storage->correct_storage Yes forced_degradation Perform Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) improper_storage->forced_degradation No correct_storage->reanalyze identify_degradants Identify Degradants using LC-MS forced_degradation->identify_degradants

Caption: Troubleshooting workflow for purity loss.

  • Explanatory Notes:

    • pH is the primary suspect. The cyclopropylamine moiety's susceptibility to base-catalyzed hydrolysis makes pH the most critical factor to investigate.[1]

    • Storage conditions matter. Even if the pH is correct, exposure to oxygen (oxidative degradation), light (photodegradation), or elevated temperatures can accelerate degradation.[2]

    • Forced degradation is key. A forced degradation study is essential for creating a "fingerprint" of potential degradation products, which helps in identifying unknown peaks in your experimental samples.[3][4]

Issue 2: Inconsistent Results in Biological Assays
  • Symptom: Variability in assay results (e.g., IC50 values) that cannot be attributed to biological factors.

  • Probable Cause: The compound is degrading in the assay medium, leading to a lower effective concentration of the active molecule.

  • Preventative Measures & Solutions:

    • Medium pH: Check the pH of your cell culture or assay buffer. Many biological media are buffered around pH 7.4, which may be sufficient to cause slow degradation over long incubation times.

    • Solution Age: Always use freshly prepared stock solutions for your assays. Avoid using solutions that have been stored for extended periods, even if frozen.

    • Run a Time-Course Stability Check: Incubate the compound in your assay medium (without cells or target proteins) for the duration of your experiment. Sample at different time points (e.g., 0, 2, 8, 24 hours) and analyze by HPLC to quantify the amount of compound remaining.

Part 3: Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and establish a stability-indicating analytical method. It should be performed in accordance with ICH Q1A guidelines.[2]

Objective: To generate likely degradation products under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile or methanol.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours. Note: Base degradation is expected to be rapid.[1]

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours. Also, heat a solution of the compound at 60°C for 48 hours.

    • Photolytic Degradation: Expose a solution of the compound to a calibrated light source (as per ICH Q1B guidelines) for a specified duration.

  • Sample Analysis:

    • Before analysis, neutralize the acidic and basic samples.

    • Dilute all samples to an appropriate concentration (e.g., 50 µg/mL).

    • Analyze by a stability-indicating HPLC-UV method. A C18 column with a gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point.

    • Analyze key samples by LC-MS to determine the mass of the degradation products.

Data Summary (Illustrative Example):

Stress Condition% Degradation (Illustrative)Major Degradation Products (Hypothesized)
0.1 M HCl, 60°C, 24h< 5%Minimal degradation
0.1 M NaOH, RT, 4h~ 30%Ring-opened hydrolytic product
3% H₂O₂, RT, 24h~ 10%N-oxide or other oxidative products
Solid, 80°C, 48h< 2%Minimal degradation
Solution, 60°C, 48h~ 8%Multiple minor products
Photolytic~ 15%Photodegradation products
Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method that can separate the parent compound from all its potential degradation products.

Caption: Workflow for developing a stability-indicating method.

Part 4: Mechanistic Insights

Predicted Hydrolytic Degradation Pathway

The primary vulnerability of the molecule is the cyclopropylamine group. Under basic conditions, a hydroxide ion can act as a nucleophile, attacking the strained cyclopropane ring, leading to a ring-opening event. This is a known degradation pathway for certain pharmaceutical compounds containing this moiety.[1][5]

cluster_0 Predicted Hydrolytic Degradation Parent This compound Intermediate [Ring-Opened Intermediate] Parent->Intermediate OH⁻ (High pH) Product Hydrolytic Degradation Product Intermediate->Product Rearrangement

Caption: Predicted base-catalyzed hydrolytic degradation pathway.

This mechanistic understanding is crucial because it allows for proactive measures, such as strict pH control, to prevent the formation of these degradants and ensure the integrity of your experimental data.

References

  • Jusko, W. J. (1984). Bacterial degradation of N-cyclopropylmelamine. The steps to ring cleavage. PubMed.
  • Ge, X., et al. (n.d.). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. PMC - NIH.
  • Gardarsdottir, H. (2024).
  • Ataman Kimya. (n.d.). CYCLOPROPYLAMINE.
  • Campbell, J. M., et al. (2019). The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. PubMed.
  • Liu, H., et al. (2014). Oxidative Degradation of Amine Solvents for CO2 Capture.
  • Campbell, J. M., et al. (2024). The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine.
  • Shanu-Wilson, J. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs.
  • Rupprecht, K., et al. (n.d.). Degradation of RPA 202248... the primary degradation product of isoxaflutole, in an outdoor aquatic microcosm system.
  • (n.d.). SAFETY DATA SHEET - Cyclopropylamine. Thermo Fisher Scientific.
  • Rao, P. V., et al. (n.d.). Stability indicating RP-HPLC method for determination of pitolisant in bulk and pharmaceutical dosage form. Zenodo.
  • Sharma, G., et al. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry.
  • Amine Scrubbing for Post-Combustion Carbon Capture. University of Kentucky College of Arts & Sciences.
  • (n.d.). Cyclopropyl(phenyl)methanamine. PubChem.
  • Bajaj, S., et al. (2024). Forced Degradation Studies to Assess the Stability of Drugs and Products.
  • Singh, R., & Kumar, R. (2016).
  • Kumar, V., et al. (2022). AQbD based green UPLC method to determine mycophenolate mofetil impurities and Identification of degradation products by QToF LCMS. PMC - PubMed Central.
  • (2025). Chemical Safety Data Sheet MSDS / SDS - [(R)-Cyclopropyl(phenyl)methyl]amine. ChemicalBook.

Sources

Technical Support Center: Synthesis of Cyclopropyl-(4-methanesulfonyl-phenyl)-amine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of Cyclopropyl-(4-methanesulfonyl-phenyl)-amine. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this important reaction. We will explore the common synthetic methodologies, troubleshoot potential issues, and offer step-by-step protocols to ensure successful outcomes in your experiments.

Reaction Overview: The Buchwald-Hartwig Amination

The most prevalent and versatile method for synthesizing this compound is the Palladium-catalyzed Buchwald-Hartwig amination.[1][2] This cross-coupling reaction forms the crucial C-N bond between an aryl halide (or sulfonate) and cyclopropylamine. The choice of starting material is typically 4-bromo-phenyl methyl sulfone or the corresponding chloride, given their commercial availability and reactivity profile.

The reaction's success hinges on a carefully orchestrated catalytic cycle. Understanding this mechanism is key to troubleshooting and optimization.

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle cluster_side Potential Side Reaction Pd0 L-Pd(0) Active Catalyst OxAdd L-Pd(II)(Ar)(X) Oxidative Adduct Pd0->OxAdd + Ar-X (Oxidative Addition) AmineCoord [L-Pd(II)(Ar)(NH2R')]+X- OxAdd->AmineCoord + R'-NH2 (Amine Coordination) Amido L-Pd(II)(Ar)(NHR') Amido Complex AmineCoord->Amido + Base - Base-H+X- (Deprotonation) Amido->Pd0 (Reductive Elimination) - Ar-NHR' BetaElim β-Hydride Elimination (Forms Ar-H) Amido->BetaElim Slow

Caption: General catalytic cycle for the Buchwald-Hartwig amination.

The cycle begins with the active Pd(0) catalyst undergoing oxidative addition with the aryl halide.[3] The amine then coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex. The final, product-forming step is reductive elimination, which releases the desired N-aryl amine and regenerates the Pd(0) catalyst.[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

The two main catalytic approaches are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[1][4] The Buchwald-Hartwig reaction is generally preferred due to its milder reaction conditions, broader substrate scope, higher functional group tolerance, and typically higher yields compared to the often harsh, high-temperature conditions required for traditional Ullmann reactions.[1][5]

Q2: Why is the N-arylation of cyclopropylamine considered challenging?

The N-arylation of cyclopropylamine presents unique challenges. The small, strained ring can be susceptible to side reactions. Furthermore, as a primary amine, there is a possibility of double arylation if reaction conditions are not carefully controlled. The selection of a suitable catalyst system that is active enough for the coupling but selective for mono-arylation is critical.[6][7]

Q3: What are the essential components for a successful Buchwald-Hartwig reaction?

A typical Buchwald-Hartwig setup includes:

  • Aryl Electrophile: An aryl halide (Ar-X, where X = Br, Cl) or sulfonate (Ar-OTf, Ar-OMs). Reactivity generally follows the order Ar-I > Ar-Br > Ar-OTf > Ar-Cl.[8]

  • Amine: In this case, cyclopropylamine.

  • Palladium Precatalyst: A source of Pd(0), such as Pd(OAc)₂ or a more advanced, air-stable precatalyst like a palladacycle (e.g., G3 or G4 precatalysts).[8]

  • Ligand: A phosphine ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle. Sterically hindered, electron-rich ligands are often required.[3][6]

  • Base: To deprotonate the amine in the catalytic cycle. Common choices include sodium tert-butoxide (NaOtBu), lithium hexamethyldisilazide (LHMDS), or weaker inorganic bases like K₃PO₄ or Cs₂CO₃.[8]

  • Solvent: An anhydrous, degassed aprotic solvent like toluene, dioxane, or THF.[9]

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of this compound.

Troubleshooting_Flowchart Start Experiment Outcome LowYield Low or No Yield Start->LowYield SideProducts Side Products Observed Start->SideProducts InactiveCatalyst 1. Inactive Catalyst? LowYield->InactiveCatalyst Possible Cause Hydrodehalogenation Hydrodehalogenation (Ar-H formation)? SideProducts->Hydrodehalogenation Possible Cause CheckDegassing Ensure rigorous degassing. Use air-stable precatalyst. InactiveCatalyst->CheckDegassing Yes WrongLigand 2. Inappropriate Ligand? InactiveCatalyst->WrongLigand No UseBulkyLigand Switch to bulky, electron-rich ligand (e.g., BrettPhos, adYPhos). WrongLigand->UseBulkyLigand Yes WrongBase 3. Incorrect Base? WrongLigand->WrongBase No ScreenBases Screen strong (NaOtBu) and weak (K3PO4) bases. WrongBase->ScreenBases Yes LowerTemp Lower reaction temperature. Use bidentate ligand. Hydrodehalogenation->LowerTemp Yes Decomposition Product Decomposition? Hydrodehalogenation->Decomposition No StrictInert Maintain inert atmosphere during workup. Product may be oxygen-sensitive. Decomposition->StrictInert Yes

Caption: A decision tree for troubleshooting common reaction issues.

Problem: Low or No Product Conversion

Q: My reaction has stalled with significant starting material remaining. What are the most likely causes?

A: This is a common issue that typically points to a problem with the catalytic system's activity.[10]

  • Cause 1: Inactive or Deactivated Catalyst: The active Pd(0) species is sensitive to oxygen. Inadequate degassing of solvents and reagents can lead to catalyst oxidation and deactivation.

    • Solution: Ensure all solvents and the reaction vessel are thoroughly degassed using methods like freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes. Using modern, air-stable palladium precatalysts (e.g., G3-palladacycles) can also mitigate this issue as they generate the active Pd(0) species in situ under the reaction conditions.[8]

  • Cause 2: Suboptimal Ligand Choice: The coupling of a primary amine like cyclopropylamine with an electron-poor aryl halide (due to the sulfone group) requires a specific type of ligand. Standard ligands like PPh₃ are often ineffective.

    • Solution: Employ sterically hindered and electron-rich biaryl phosphine ligands. These ligands promote the reductive elimination step and can stabilize the monoligated palladium species necessary for the reaction.[2] Excellent results for the N-arylation of cyclopropylamine have been reported with ligands such as BrettPhos , tBuBrettPhos , and adamantyl-substituted YPhos ligands.[6][7][11]

  • Cause 3: Incorrect Base or Base Strength: The base must be strong enough to deprotonate the coordinated amine but not so harsh that it degrades the starting materials or product.

    • Solution: Sodium tert-butoxide (NaOtBu) is a strong base that often leads to high reaction rates.[3] However, if your substrates are base-sensitive, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ should be screened. The physical properties of the base (e.g., particle size) can also impact the reaction rate in heterogeneous mixtures, so consistent, finely ground base is recommended for reproducibility.[8]

  • Cause 4: Inappropriate Solvent: Catalyst performance can be highly solvent-dependent.

    • Solution: Toluene is a common and effective solvent for many Buchwald-Hartwig reactions.[9] However, some catalyst systems show enhanced performance in more polar aprotic solvents like THF or 1,4-dioxane. A recent study on the monoarylation of cyclopropylamine found toluene to be superior to THF for their specific YPhos-based catalyst system, which is contrary to many other Buchwald-Hartwig systems.[6] This highlights the importance of solvent screening.

Problem: Significant Side Product Formation

Q: My reaction is proceeding, but I'm isolating the hydrodehalogenated starting material (Ar-H) and other impurities.

A: Side product formation often points to a competing reaction pathway outcompeting the desired C-N bond formation.

  • Cause 1: Hydrodehalogenation: This occurs when the palladium-amido intermediate undergoes β-hydride elimination from the amine, followed by reductive elimination to form Ar-H. This pathway is more common from three-coordinate palladium intermediates.[2]

    • Solution: Using bulky, chelating (bidentate) phosphine ligands can disfavor the formation of the three-coordinate species from which β-hydride elimination occurs.[2] Additionally, running the reaction at the lowest possible temperature that still allows for efficient conversion can help minimize this and other side reactions.[12]

  • Cause 2: Product Decomposition: The N-arylcyclopropylamine product itself can be unstable under certain conditions. It has been reported that arylated cyclopropylamines are prone to decomposition via oxidative ring-opening when exposed to ambient oxygen.[6]

    • Solution: Maintain a strict inert atmosphere not only during the reaction but also throughout the workup and purification process. Quenching the reaction and performing extractions under a blanket of nitrogen or argon can prevent product loss.

Reaction Condition Optimization

Systematic optimization is crucial for maximizing yield and purity. We recommend a Design of Experiments (DoE) approach, but a sequential one-variable-at-a-time (OVAT) method can also be effective.[1]

Optimization_Workflow Start Define Substrates (Ar-Br/Cl + Cyclopropylamine) ScreenLigand 1. Ligand Screening (e.g., BrettPhos, XPhos, adYPhos) Start->ScreenLigand ScreenBase 2. Base Screening (e.g., NaOtBu, K3PO4, Cs2CO3) ScreenLigand->ScreenBase ScreenSolvent 3. Solvent Screening (e.g., Toluene, Dioxane, THF) ScreenBase->ScreenSolvent OptimizeTemp 4. Temperature Optimization (e.g., RT, 60°C, 80°C, 100°C) ScreenSolvent->OptimizeTemp Optimized Optimized Conditions OptimizeTemp->Optimized

Caption: A sequential workflow for optimizing reaction conditions.

Optimization Parameter Summary Table

The following table provides a starting point for your optimization experiments. Monitor reaction progress by TLC, GC-MS, or LC-MS.

ParameterCondition A (Aggressive)Condition B (Mild/General)Condition C (For Aryl Chlorides)Rationale & Key Considerations
Aryl Halide 4-bromo-phenyl methyl sulfone4-bromo-phenyl methyl sulfone4-chloro-phenyl methyl sulfoneBromides are more reactive than chlorides.[8]
Pd Precatalyst [(tBuBrettPhos)Pd(allyl)]OTfXantPhos Pd G3[(adYPhos)Pd(allyl)]ClUse air-stable precatalysts. Allyl-based precatalysts are highly active.[7][13] YPhos ligands excel with challenging chlorides.[6]
Ligand (Included in precatalyst)XantPhos(Included in precatalyst)Match ligand to the substrate's electronic and steric demands.
Base NaOtBu (1.5 eq)K₃PO₄ (2.0 eq)LHMDS (1.5 eq)Strong bases (NaOtBu) are fast but can be harsh. K₃PO₄ is a good, milder alternative.[8]
Solvent Toluene1,4-DioxaneTolueneSolvent choice is catalyst-dependent. Ensure it is anhydrous and degassed.[6][9]
Temperature 80 - 100 °C100 °C60 - 100 °CUse the lowest temperature that gives a reasonable reaction rate to minimize side reactions.[12]
Concentration 0.1 - 0.5 M0.1 - 0.5 M0.5 MHigher concentrations can sometimes be advantageous.[6]

Detailed Experimental Protocol

This protocol is a generalized starting point based on established literature procedures for the N-arylation of cyclopropylamine.[6][7][10]

Materials:

  • 4-bromo-phenyl methyl sulfone (1.0 mmol, 1.0 eq)

  • Cyclopropylamine (1.3 mmol, 1.3 eq)

  • [(tBuBrettPhos)Pd(allyl)]OTf precatalyst (0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 mmol, 1.5 eq)

  • Anhydrous, degassed toluene (5 mL)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the 4-bromo-phenyl methyl sulfone, the palladium precatalyst, and sodium tert-butoxide.

  • Inert Atmosphere: Seal the vessel with a septum, and purge with argon or nitrogen for 10-15 minutes.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed toluene via syringe.

  • Add the cyclopropylamine via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block set to 100 °C.

  • Monitoring: Stir the reaction vigorously. Monitor its progress periodically by taking small aliquots (under inert atmosphere) and analyzing by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup: Cool the reaction mixture to room temperature. Quench carefully by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water, then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure this compound.

References

  • Palladium-Catalyzed Monoarylation of Cyclopropylamine. The Journal of Organic Chemistry. [Link]

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Palladium-Catalyzed N-Arylation of Cyclopropylamines. Organic Letters. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. [Link]

  • Palladium-Catalyzed N-Arylation of Cyclopropylamines. PubMed. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Room-Temperature CuI-Catalyzed N-Arylation of Cyclopropylamine. The Journal of Organic Chemistry. [Link]

  • Ullmann Reaction. Organic Chemistry Portal. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Institutes of Health (NIH). [Link]

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Strathclyde. [Link]

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"Cyclopropyl-(4-methanesulfonyl-phenyl)-amine" storage and handling challenges

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Cyclopropyl-(4-methanesulfonyl-phenyl)-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the storage and handling of this compound, along with troubleshooting advice for common experimental challenges. As Senior Application Scientists, we have compiled this resource based on the chemical properties of its core moieties: the reactive cyclopropylamine and the stable methanesulfonyl-phenyl group.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the day-to-day handling and storage of this compound.

1. What are the recommended storage conditions for this compound?

Proper storage is crucial to maintain the integrity of the compound. Based on the reactivity of the cyclopropylamine moiety, we recommend the following:

  • Temperature: Store in a cool, dry place. If the compound is a solid, refrigeration is recommended. For solutions, refer to the solvent's storage requirements, but generally, storage at -20°C is advisable for long-term stability.[1][2]

  • Atmosphere: The cyclopropylamine group can be sensitive to air.[3] It is best to store the compound under an inert atmosphere, such as argon or nitrogen, to prevent potential oxidation.[3]

  • Container: Use a tightly sealed container to prevent exposure to air and moisture. For light-sensitive analogous compounds, amber vials are recommended.

  • Purity: Ensure the compound is free from acidic or basic impurities, which could catalyze degradation.

2. What personal protective equipment (PPE) should be used when handling this compound?

Given the hazardous nature of aromatic amines and the reactivity of cyclopropylamines, a stringent safety protocol is necessary.[4][5] Always handle this compound in a well-ventilated area or a chemical fume hood.[3]

  • Eye Protection: Wear chemical safety goggles or a face shield.[4]

  • Hand Protection: Use appropriate chemical-resistant gloves.

  • Body Protection: A lab coat is mandatory. For larger quantities, consider additional protective clothing.[4]

3. What are the known chemical incompatibilities of this compound?

The primary reactivity stems from the nucleophilic cyclopropylamine group.[6] Avoid the following:

  • Strong Acids and Acid Chlorides: These will react with the amine to form salts or amides.[3]

  • Strong Oxidizing Agents: These can lead to degradation of the amine and potentially the cyclopropyl ring.[3]

  • High pH (Strong Bases): While the amine itself is basic, very high pH conditions can promote hydrolytic degradation of the cyclopropyl amine moiety.[7][8]

  • Heat and Ignition Sources: The related compound, cyclopropylamine, is flammable.[4][9] While the methanesulfonyl-phenyl group adds stability, it is prudent to keep the compound away from open flames and high heat.[3]

4. How can I prepare a stable stock solution?

The choice of solvent is critical for the stability of your stock solution.

  • Recommended Solvents: Anhydrous aprotic solvents such as DMSO, DMF, or Dioxane are generally suitable.

  • Solvents to Avoid: Protic solvents, especially those containing acidic or basic impurities, may lead to degradation over time.

  • Preparation Procedure:

    • Ensure your solvent is anhydrous and of high purity.

    • Prepare the solution under an inert atmosphere if possible.

    • Store the solution in a tightly sealed vial at -20°C for long-term storage.[2]

    • For use, allow the vial to warm to room temperature before opening to prevent condensation of moisture into the solution.

5. Is this compound sensitive to air or moisture?

Yes, the cyclopropylamine moiety is known to be air-sensitive.[3] The lone pair of electrons on the nitrogen can be oxidized. While the methanesulfonyl group is electron-withdrawing and may slightly reduce this sensitivity compared to simple cyclopropylamine, it is best practice to handle the compound under an inert atmosphere. Moisture can facilitate hydrolytic degradation, particularly under non-neutral pH conditions.[7][8]

Troubleshooting Guide

This section provides a structured approach to resolving common experimental issues.

Problem: My reaction is not proceeding as expected, or the yield is low.

Possible Cause 1: Compound Degradation

The cyclopropylamine moiety can be susceptible to degradation.[7][8]

  • Diagnosis:

    • Check the age and storage conditions of your starting material. Has it been stored properly?

    • Analyze a small sample of the starting material by LC-MS or NMR to check for impurities that could indicate degradation.

  • Solution:

    • If degradation is suspected, use a fresh batch of the compound.

    • Ensure all reagents and solvents are pure and anhydrous.

Possible Cause 2: Incompatibility with Reaction Conditions

The reaction conditions may not be suitable for the compound.

  • Diagnosis:

    • pH: Is the reaction run under strongly acidic or basic conditions? The cyclopropylamine group is sensitive to high pH.[7][8] The sulfonyl group can be cleaved under strongly acidic conditions with heat.[10]

    • Temperature: High temperatures can lead to decomposition.

    • Oxidants: Are there any strong oxidizing agents present in the reaction mixture?

  • Solution:

    • If possible, adjust the reaction pH to be closer to neutral.

    • Run the reaction at the lowest effective temperature.

    • Ensure the reaction is performed under an inert atmosphere if oxidizing agents are a concern.

Problem: I observe unexpected peaks in my analysis (NMR, LC-MS).

Possible Cause 1: Degradation Products

Unexpected peaks may correspond to byproducts from the degradation of your starting material.

  • Diagnosis:

    • The primary degradation pathway for cyclopropylamines can involve hydrolysis at high pH.[7][8] Look for masses corresponding to ring-opened products or hydrolysis of the amine.

    • Oxidative degradation is also a possibility.[11]

  • Solution:

    • Refer to the solutions for "Compound Degradation" above.

    • Purify the starting material before use if necessary.

Possible Cause 2: Reaction with Solvent or Other Reagents

The compound may be reacting in an unintended way.

  • Diagnosis:

    • The nucleophilic amine can react with electrophilic solvents or impurities.

    • Consider the possibility of side reactions with other components of your reaction mixture.

  • Solution:

    • Use high-purity, anhydrous solvents.

    • Carefully review all reagents for potential incompatibilities.

Problem: The compound has changed color or appearance during storage.

Possible Cause: Oxidation or Degradation

A change in color is often an indicator of chemical change.

  • Diagnosis:

    • A darkening in color can suggest oxidation of the aromatic amine.

  • Solution:

    • Discard the material if significant degradation is suspected.

    • For future storage, ensure the compound is kept under an inert atmosphere and protected from light.[3]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol outlines the steps for preparing a stable stock solution of this compound.

Materials:

  • This compound

  • Anhydrous DMSO (or other suitable aprotic solvent)

  • Inert gas (Argon or Nitrogen)

  • Sterile vials with septa

Procedure:

  • Weigh the desired amount of this compound in a clean, dry vial.

  • Purge the vial with an inert gas.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration.

  • Seal the vial tightly with a septum and cap.

  • Gently agitate or vortex until the compound is fully dissolved.

  • For long-term storage, wrap the vial in foil to protect from light and store at -20°C.

Protocol 2: General Procedure for a Nucleophilic Substitution Reaction

This protocol provides a general workflow for using the compound as a nucleophile.

Materials:

  • This compound stock solution

  • Electrophile

  • Anhydrous aprotic solvent (e.g., DMF, Acetonitrile)

  • Non-nucleophilic base (e.g., DIPEA), if necessary

  • Inert gas atmosphere setup

Procedure:

  • Set up the reaction vessel under an inert atmosphere.

  • Add the anhydrous solvent to the vessel.

  • Add the electrophile to the solvent.

  • If required, add the non-nucleophilic base.

  • Slowly add the stock solution of this compound to the reaction mixture at the desired temperature (e.g., 0°C or room temperature).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, proceed with the appropriate workup and purification steps.

Visualizations

Potential Degradation Pathways

Potential Degradation Pathways A This compound B Oxidized Species A->B  Air (O2) C Hydrolyzed Product (Ring Opening) A->C  High pH / H2O D Salt/Amide Formation A->D  Strong Acids / Acid Chlorides

Caption: Potential degradation pathways for this compound.

Troubleshooting Decision Tree

Troubleshooting Decision Tree Start Low Yield or Unexpected Products Check_Purity Analyze Starting Material (LC-MS, NMR) Start->Check_Purity Is_Degraded Is it degraded? Check_Purity->Is_Degraded Use_Fresh Use Fresh Material Is_Degraded->Use_Fresh Yes Check_Conditions Review Reaction Conditions (pH, Temp, Atmosphere) Is_Degraded->Check_Conditions No Are_Conditions_Harsh Are conditions harsh? Check_Conditions->Are_Conditions_Harsh Optimize_Conditions Optimize Conditions: - Adjust pH - Lower Temperature - Use Inert Atmosphere Are_Conditions_Harsh->Optimize_Conditions Yes Check_Incompatibilities Check for Reagent Incompatibilities Are_Conditions_Harsh->Check_Incompatibilities No

Caption: A decision tree for troubleshooting common experimental issues.

References

  • Longdom Publishing. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Pharmacological Reports, 8(4). Retrieved from [Link]

  • Ataman Kimya. (n.d.). CYCLOPROPYLAMINE. Retrieved from [Link]

  • Shanu-Wilson, J. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3281515, Cyclopropyl(phenyl)methanamine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 221615-75-4, 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone. Retrieved from [Link]

  • Campbell, J. M., Lee, M., et al. (2019). The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. Journal of Pharmaceutical Sciences, 108(9), 2937-2944. Retrieved from [Link]

  • Ashenhurst, J. (2018, November 26). Aromatic Synthesis (3) – Sulfonyl Blocking Groups. Master Organic Chemistry. Retrieved from [Link]

  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • ResearchGate. (2019). The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. Retrieved from [Link]

  • ResearchGate. (n.d.). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Retrieved from [Link]

  • Air Liquide. (2020). Safety Data Sheet: Cyclopropane. Retrieved from [Link]

  • Journal of the American Chemical Society. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]

  • PubMed. (1984). Bacterial degradation of N-cyclopropylmelamine. The steps to ring cleavage. Retrieved from [Link]

  • Carl ROTH. (n.d.). Cyclopropylamine. Retrieved from [Link]

  • YouTube. (2021, February 19). CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID. Retrieved from [Link]

  • Airgas. (2018). Safety Data Sheet: Cyclopropane. Retrieved from [Link]

  • PubMed. (n.d.). Degradation of RPA 202248.... Retrieved from [Link]

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Technical Support Center: Analytical Method Development for Cyclopropyl-(4-methanesulfonyl-phenyl)-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the analytical method development of Cyclopropyl-(4-methanesulfonyl-phenyl)-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting advice. Our goal is to empower you with the knowledge to develop robust and reliable analytical methods for this compound, ensuring data integrity and accelerating your research.

Introduction to the Analyte: Structural Considerations

This compound possesses key structural features that influence its analytical behavior:

  • A Secondary Amine: The amine group is basic and can lead to peak tailing in reversed-phase chromatography due to interactions with residual silanols on the stationary phase.

  • A Cyclopropyl Moiety: This strained ring can be susceptible to degradation under certain conditions, particularly acidic environments.[1]

  • A Methanesulfonyl Group: This electron-withdrawing group influences the overall polarity and chromatographic retention of the molecule.

  • An Aromatic Ring: Provides a chromophore for UV detection.

Understanding these structural aspects is fundamental to anticipating and mitigating challenges during method development.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions that arise during the analytical method development for this compound.

Q1: What is the recommended initial chromatographic technique for analyzing this compound?

A1: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with UV detection is the most common and recommended starting point.[2] This is due to the compound's aromatic structure, which allows for straightforward UV detection, and its moderate polarity, which is well-suited for C18 stationary phases. For higher sensitivity and selectivity, especially in complex matrices, coupling with mass spectrometry (LC-MS/MS) is advisable.[3]

Q2: What are the expected challenges when developing an HPLC method for this compound?

A2: The primary challenge is often poor peak shape, specifically peak tailing, due to the basic nature of the secondary amine. Other potential issues include on-column degradation, carryover, and insufficient retention.

Q3: How can I improve the peak shape of this compound?

A3: To mitigate peak tailing, consider the following strategies:

  • Use a low-pH mobile phase: Adding an acidifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase will protonate the amine, reducing its interaction with silanol groups on the stationary phase.

  • Employ a modern, end-capped column: Columns with advanced end-capping technology have fewer free silanol groups, leading to improved peak symmetry for basic compounds.

  • Consider a mixed-mode stationary phase: These columns offer multiple retention mechanisms and can provide excellent peak shape for amines.[4]

Q4: Is this compound prone to degradation during analysis?

A4: Yes, the cyclopropyl amine moiety can be susceptible to hydrolytic degradation, particularly at high pH.[5][6] It is crucial to assess the compound's stability in your chosen analytical conditions. Forced degradation studies are highly recommended to identify potential degradation products and ensure the method is stability-indicating.[7][8][9]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the analysis of this compound.

Problem 1: Poor Peak Shape (Tailing)
Potential Cause Troubleshooting Steps Scientific Rationale
Secondary interactions with stationary phase 1. Lower the mobile phase pH by adding 0.1% formic acid or acetic acid.2. Switch to a column with a different stationary phase chemistry (e.g., a phenyl-hexyl or a polar-embedded phase).3. Use a column specifically designed for basic compounds.Protonating the amine minimizes its interaction with residual silanols on the silica-based stationary phase. Different column chemistries can offer alternative interaction mechanisms that reduce peak tailing.
Column Overload 1. Reduce the injection volume or the sample concentration.2. Use a column with a larger internal diameter or higher loading capacity.Injecting too much analyte can saturate the stationary phase, leading to peak distortion.
Column Contamination 1. Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol).2. If flushing is ineffective, consider replacing the column.Contaminants can create active sites on the column that interact with the analyte.
Problem 2: Inconsistent Retention Times
Potential Cause Troubleshooting Steps Scientific Rationale
Mobile phase preparation issues 1. Ensure the mobile phase is freshly prepared and well-mixed.2. Use a buffer if precise pH control is needed.Inconsistent mobile phase composition will lead to shifts in retention time. Buffers help maintain a stable pH, which is crucial for the consistent ionization state of the amine.
Column temperature fluctuations 1. Use a column oven to maintain a constant temperature.Retention times can be sensitive to temperature changes. A stable temperature ensures reproducible chromatography.
Pump performance issues 1. Check for leaks in the HPLC system.2. Prime the pumps to remove any air bubbles.Leaks or air in the pump heads can cause inconsistent flow rates, leading to variable retention times.
Problem 3: Ghost Peaks or Carryover
Potential Cause Troubleshooting Steps Scientific Rationale
Injector contamination 1. Clean the injection port and syringe with a strong solvent.2. Include a needle wash step in the injection sequence.Residual analyte in the injector can be introduced in subsequent runs, causing ghost peaks.
Strong analyte adsorption 1. Increase the organic content of the mobile phase during the gradient to ensure complete elution.2. Add a small amount of a stronger, more polar solvent to the mobile phase.The basic nature of the amine can cause it to adsorb strongly to surfaces in the flow path. A stronger elution solvent helps to remove all of the analyte from the column.

Experimental Protocols

Recommended Starting HPLC-UV Method

This method provides a good starting point for the analysis of this compound. Further optimization may be required based on your specific instrumentation and sample matrix.

Parameter Condition
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5-95% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
UV Detection 254 nm
Forced Degradation Study Protocol

Forced degradation studies are essential to understand the stability of this compound and to develop a stability-indicating method.[7][8][9]

  • Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light for a specified duration.

Analyze the stressed samples using the developed HPLC method to check for the appearance of new peaks and the decrease in the main peak area. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[10]

Visualizing the Workflow

General Method Development Workflow

MethodDevelopmentWorkflow AnalyteInfo Analyte Information (Structure, pKa, Solubility) InitialMethod Initial Method Selection (RP-HPLC, UV Detection) AnalyteInfo->InitialMethod Optimization Method Optimization (Mobile Phase, Column, Gradient) InitialMethod->Optimization PeakShape Peak Shape Acceptable? Optimization->PeakShape Evaluate Troubleshoot Troubleshoot Peak Tailing (Low pH, End-capped Column) PeakShape->Troubleshoot No Validation Method Validation (ICH Guidelines) PeakShape->Validation Yes Troubleshoot->Optimization Re-optimize FinalMethod Final Analytical Method Validation->FinalMethod

Caption: A typical workflow for developing an analytical method for a new compound.

Troubleshooting Peak Tailing

PeakTailingTroubleshooting Start Peak Tailing Observed CheckpH Lower Mobile Phase pH (e.g., 0.1% Formic Acid) Start->CheckpH CheckColumn Use End-Capped or Alternative Chemistry Column CheckpH->CheckColumn Still Tailing Resolved Peak Shape Improved CheckpH->Resolved Resolved CheckConcentration Reduce Sample Load CheckColumn->CheckConcentration Still Tailing CheckColumn->Resolved Resolved CheckConcentration->Resolved Resolved

Caption: A decision tree for troubleshooting poor peak shape.

References

  • Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. (2023). MDPI. [Link]

  • Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC. [Link]

  • The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. (2019). PubMed. [Link]

  • Cyclization of ortho-cyclopropylphenyl benzamides in gas and liquid phases. (2001). PubMed. [Link]

  • Bacterial degradation of N-cyclopropylmelamine. The steps to ring cleavage. (1984). PubMed. [Link]

  • UPLC-MS Analysis, Quantification of Compounds, and Comparison of Bioactivity of Methanol Extract and Its Fractions from Qiai (Artemisia argyi Lévl. et Van.). (2022). MDPI. [Link]

  • TROUBLESHOOTING GUIDE. Restek. [Link]

  • A Gradient HPLC Test Procedure for the Determination of Impurities and the Synthetic Precursors in 2-[4-(1-Hydroxy-4-[4-(Hydroxydiphenylmethyl)-1-Piperidinyl]-butyl)-Phenyl]-2-Methylpropionic Acid. (1995). ResearchGate. [Link]

  • The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. (2019). ResearchGate. [Link]

  • HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. SIELC Technologies. [Link]

  • Chromatographic Assurance: Validating Analytical Methods for Novel N-(4-Bromophenyl)-2-Phenyl-6,7-Dihydro-5hCyclopenta[D]Pyrimidin-4-Amine Using Rp-HPLC by a Qbd Approach. (2024). Journal of Chemical Health Risks. [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (2020). Asian Journal of Research in Chemistry. [Link]

  • Amine Troubleshooting. Sulfur Recovery Engineering Inc. [Link]

  • A triphenylcyclopropenylium mass tag: synthesis and application to ultrasensitive LC/MS analysis of amines. (2004). Analyst (RSC Publishing). [Link]

  • Continuous Online Analysis of Amine Solvents Using Gas Chromatography. International CCS Knowledge Centre. [Link]

  • Forced Degradation Studies to Assess the Stability of Drugs and Products. (2013). ResearchGate. [Link]

  • UPLC-MS/MS instrument conditions for the analysis of compounds in multiple reaction mode. (2021). ResearchGate. [Link]

  • Synthesis, Physicochemical Characterization using a Facile Validated HPLC Quantitation Analysis Method of 4-Chloro-phenylcarbamoyl-methyl Ciprofloxacin and Its Biological Investigations. (2023). MDPI. [Link]

  • UPLC-Q-TOF-MS/MS Analysis of Seco-Sativene Sesquiterpenoids to Detect New and Bioactive Analogues From Plant Pathogen Bipolaris sorokiniana. (2022). Frontiers. [Link]

  • Forced degradation studies. (2016). MedCrave online. [Link]

  • Troubleshooting amine plants. (2000). ResearchGate. [Link]

  • Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. (2021). OUCI. [Link]

Sources

Technical Support Center: Synthesis of Cyclopropyl-(4-methanesulfonyl-phenyl)-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Cyclopropyl-(4-methanesulfonyl-phenyl)-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to anticipate and resolve challenges in your synthetic workflow, ensuring efficiency and high purity of your target compound.

I. Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific issues that may arise during the synthesis of this compound, with a primary focus on the robust and widely applicable Buchwald-Hartwig amination.

Question 1: Why is the yield of my Buchwald-Hartwig reaction unexpectedly low?

Answer:

Low yields in the Buchwald-Hartwig amination are a common issue that can often be traced back to several key factors related to the catalyst, reagents, or reaction conditions.

  • Catalyst Inactivity: The palladium catalyst is the heart of this transformation. Its activity can be compromised by:

    • Oxidation of the Phosphine Ligand: The electron-rich phosphine ligands are susceptible to oxidation, which renders them ineffective at coordinating with the palladium center. Ensure all solvents and reagents are thoroughly deoxygenated.

    • Improper Catalyst Activation: The active Pd(0) species is generated in situ from a Pd(II) precatalyst. Incomplete reduction can lead to lower catalytic activity.

  • Suboptimal Base Selection: The choice of base is critical and can significantly impact the reaction rate and yield.[1]

    • Weak Bases: While bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) offer good functional group tolerance, they may not be strong enough to efficiently deprotonate the cyclopropylamine, leading to slow and incomplete reactions.[1]

    • Strong Bases: Sodium tert-butoxide (NaOtBu) is a strong base that often leads to higher reaction rates.[1] However, it is less compatible with certain sensitive functional groups.

  • Reaction Temperature: The reaction temperature needs to be carefully optimized.

    • Too Low: Insufficient temperature can result in a sluggish reaction and incomplete conversion.

    • Too High: Elevated temperatures can lead to catalyst decomposition and the formation of side products.

  • Purity of Starting Materials: Impurities in the starting materials, such as water or other nucleophiles in the cyclopropylamine, can compete in the reaction and reduce the yield of the desired product.

Troubleshooting Workflow:

start Low Yield Observed check_catalyst Verify Catalyst and Ligand Integrity start->check_catalyst check_base Evaluate Base Strength and Solubility check_catalyst->check_base If catalyst is active sub_catalyst1 Use fresh, properly stored ligand and precatalyst. check_catalyst->sub_catalyst1 sub_catalyst2 Ensure rigorous deoxygenation of solvents and reaction setup. check_catalyst->sub_catalyst2 check_conditions Optimize Reaction Conditions (Temp, Time) check_base->check_conditions If base is appropriate sub_base1 Consider switching to a stronger base like NaOtBu or LiHMDS. check_base->sub_base1 check_reagents Assess Purity of Starting Materials check_conditions->check_reagents If conditions are optimized sub_conditions1 Incrementally increase temperature (e.g., 80°C to 110°C). check_conditions->sub_conditions1 sub_conditions2 Monitor reaction progress by TLC or LC-MS to determine optimal time. check_conditions->sub_conditions2 solution Improved Yield check_reagents->solution If reagents are pure sub_reagents1 Purify starting materials (e.g., distill cyclopropylamine). check_reagents->sub_reagents1

Caption: Troubleshooting Decision Tree for Low Yield.

Question 2: I am observing a significant amount of diarylated byproduct, N,N-bis(4-methanesulfonyl-phenyl)-cyclopropylamine. How can I minimize its formation?

Answer:

The formation of a diarylated byproduct is a classic side reaction in palladium-catalyzed aminations, particularly when using primary amines. This occurs when the desired secondary amine product re-enters the catalytic cycle and couples with another molecule of the aryl halide.

Mechanistic Insight: The desired product, this compound, is a secondary amine and can therefore compete with the starting primary amine (cyclopropylamine) in the catalytic cycle.

Strategies for Minimization:

  • Stoichiometry Control: Using a slight excess of the cyclopropylamine (e.g., 1.2-1.5 equivalents) can help to outcompete the secondary amine product for the palladium catalyst.

  • Ligand Selection: Bulky phosphine ligands can create a sterically hindered environment around the palladium center, which can disfavor the coupling of the bulkier secondary amine product. Ligands like XPhos or tBuXPhos are often effective in this regard.

  • Reaction Concentration: Running the reaction at a higher concentration can favor the reaction of the more abundant primary amine.

  • Slow Addition of Aryl Halide: In some cases, slow addition of the aryl halide to the reaction mixture containing the catalyst, base, and amine can help to maintain a low concentration of the aryl halide and suppress the second amination.

Question 3: My reaction has stalled, and I see a significant amount of unreacted 4-bromo-1-methanesulfonylbenzene. What could be the cause?

Answer:

Incomplete conversion with remaining aryl halide suggests an issue with the catalytic cycle, often related to the catalyst's stability or the reaction environment.

  • Catalyst Decomposition: At elevated temperatures, the palladium catalyst can decompose to form palladium black, which is catalytically inactive. This is often observed as a black precipitate in the reaction vessel.

  • Inhibition by Reaction Components: Certain impurities or even the product itself can sometimes inhibit the catalyst.

  • Insufficient Base: If the base is not strong enough or is consumed by side reactions (e.g., reacting with acidic impurities), the reaction can stall.

Troubleshooting Steps:

  • Analyze for Catalyst Decomposition: If a black precipitate is observed, catalyst decomposition is likely. Consider using a more stable precatalyst or a lower reaction temperature.

  • Re-evaluate the Base: Ensure that at least a stoichiometric amount of a sufficiently strong base is used. It may be beneficial to use a slight excess.

  • Monitor Water Content: While some Buchwald-Hartwig protocols tolerate small amounts of water, excess water can lead to hydrodehalogenation of the aryl halide and other side reactions. Ensure anhydrous conditions if stalling is observed.

II. Frequently Asked Questions (FAQs)

FAQ 1: What are the primary synthetic routes to this compound, and which is recommended?

Answer:

There are three main synthetic strategies for the preparation of this compound:

  • Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine.[2] For this synthesis, it would involve the reaction of 4-bromo- or 4-chloro-1-methanesulfonylbenzene with cyclopropylamine. This is generally the recommended route due to its high functional group tolerance, relatively mild reaction conditions, and broad substrate scope.[3][4]

  • Ullmann Condensation: This is a copper-catalyzed reaction between an aryl halide and an amine.[5] While effective, the Ullmann condensation typically requires harsher reaction conditions, such as higher temperatures (often >150 °C), and may have a more limited substrate scope compared to the Buchwald-Hartwig reaction.[5]

  • Reductive Amination: This two-step, one-pot process involves the reaction of an amine with a ketone or aldehyde to form an imine, which is then reduced to the corresponding amine.[6] In this case, it would involve the reaction of 4-methanesulfonylaniline with a cyclopropanone equivalent, followed by reduction. The main challenge with this route is the instability of cyclopropanone itself, necessitating the use of a stable precursor.

Comparison of Synthetic Routes:

RouteCatalystTypical ConditionsAdvantagesDisadvantages
Buchwald-Hartwig Palladium80-120 °C, inert atm.High yield, mild conditions, broad scopeCatalyst cost, sensitivity to air
Ullmann Condensation Copper150-220 °CLower catalyst costHarsh conditions, lower yields
Reductive Amination Reducing AgentRoom temp. to 60 °CAvoids transition metalsRequires stable cyclopropanone precursor

FAQ 2: How do I choose the right phosphine ligand and base for the Buchwald-Hartwig amination?

Answer:

The choice of ligand and base is crucial for a successful Buchwald-Hartwig amination and often requires some optimization.

  • Ligand Selection: The role of the phosphine ligand is to stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle.

    • For Primary Amines: Bidentate ligands like BINAP were historically used.[3] More recently, bulky, electron-rich monophosphine ligands from the Buchwald and Hartwig groups (e.g., XPhos, SPhos, RuPhos) have shown excellent performance for coupling primary amines.[1] These ligands promote the reductive elimination step and can help to suppress side reactions.

  • Base Selection: The base is required to deprotonate the amine, forming the active nucleophile.

    • Strong Bases (NaOtBu, KOtBu, LiHMDS): These are generally used for less acidic amines like cyclopropylamine and often lead to faster reaction rates.[1]

    • Weaker Bases (Cs₂CO₃, K₃PO₄): These are preferred when the starting materials or product contain base-sensitive functional groups.[1]

FAQ 3: What are the expected side products in the synthesis of this compound and how can I identify them?

Answer:

Besides the diarylated product mentioned in the troubleshooting guide, other side products can form depending on the synthetic route:

  • Hydrodehalogenation: In the Buchwald-Hartwig and Ullmann reactions, the aryl halide can be reduced to the corresponding arene (methanesulfonylbenzene). This is often promoted by trace amounts of water or other protic sources.

  • Homocoupling of the Aryl Halide: This can occur in the Ullmann reaction to form a biphenyl derivative.

  • Oxidation of the Sulfone: While the methanesulfonyl group is generally stable, harsh reaction conditions could potentially lead to its modification.

Identification:

  • Thin Layer Chromatography (TLC): A quick way to monitor the reaction progress and identify the presence of multiple spots, indicating starting materials, product, and potential byproducts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful technique for identifying the components of the reaction mixture. The mass-to-charge ratio of the ions will help to identify the molecular weights of the product and impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR of the crude reaction mixture can help to identify and quantify the major components.

Diagram of Potential Side Reactions in Buchwald-Hartwig Amination:

cluster_main Main Reaction cluster_side Side Reactions A 4-Bromo-1-methanesulfonylbenzene C Desired Product: This compound A->C D Side Product: Diarylamine A->D E Side Product: Hydrodehalogenation (Methanesulfonylbenzene) A->E B Cyclopropylamine B->C C->D

Caption: Common Reaction Pathways and Side Products.

III. Experimental Protocols

Protocol 1: Buchwald-Hartwig Synthesis of this compound (General Procedure)

This protocol is adapted from established procedures for the synthesis of N-arylcyclopropylamines.[3]

Materials:

  • 4-Bromo-1-methanesulfonylbenzene

  • Cyclopropylamine

  • Palladium(II) acetate (Pd(OAc)₂) or a suitable precatalyst

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add Pd(OAc)₂ (0.02 eq), XPhos (0.04 eq), and NaOtBu (1.4 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Addition of Reagents: Add 4-bromo-1-methanesulfonylbenzene (1.0 eq) and anhydrous toluene.

  • Addition of Amine: Add cyclopropylamine (1.2 eq) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.[7]

IV. References

  • Sugahara, T., Murakami, K., Yorimitsu, H., & Osuka, A. (2014). Palladium-catalyzed Amination of Aryl Sulfides With Anilines. Angewandte Chemie International Edition, 53(35), 9329-9333. [Link]

  • Cui, W., & Loeppky, R. N. (2001). Synthesis of N-Arylcyclopropylamines via Palladium-Catalyzed Amination. Tetrahedron, 57(15), 2953-2956.

  • Study on the reaction of bromocyclopropane with amide under conditions of ullmann reaction. (2005). ResearchGate. [Link]

  • Procedure for the preparation of N-cyclopropyl-4-fluoroanilines. (1991). European Patent Office.

  • Jung, M., & Lindsay, V. (2021). Enantioselective synthesis of cyclopropanone equivalents and application to substituted alkylidenecyclopropanes and β-amino acids. American Chemical Society.

  • Iron(II)-Catalyzed Radical [3 + 2] Cyclization of N-Aryl Cyclopropylamines for the Synthesis of Polyfunctionalized Cyclopentylamines. (2024). ACS Publications. [Link]

  • Palladium-Catalyzed Arylation of Sulfones. (2004). ResearchGate. [Link]

  • Enantioselective Synthesis of Cyclopropanone Equivalents and Applica-tion to the Synthesis of β-Lactams. (2022). ChemRxiv. [Link]

  • Synthesis, Characterization and Antibacterial Studies For N-Alkyl and N-Aryl of [1-(4-Chlorophenyl) Cyclopropyl] (Piperazin-1-Yl) Methanone Derivatives. (2018). ResearchGate. [Link]

  • Ullmann Reaction. Organic Chemistry Portal. [Link]

  • Palladium Catalyzed Amination of Aryl Chlorides. (2019). Wiley Analytical Science. [Link]

  • Process for the manufacture of cyclopropylamine. (1986). Google Patents.

  • Visualizing and Understanding Ordered Surface Phases during the Ullmann Coupling Reaction. (2016). ACS Publications.

  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. [Link]

  • Reductive Amination in the Synthesis of Pharmaceuticals. (2019). PubMed. [Link]

  • Failed attempts for the synthesis of cyclopropyl 18 ba. ResearchGate. [Link]

  • A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. The Royal Society of Chemistry. [Link]

  • Palladium-catalyzed alpha-Arylation of Methyl Sulfones with Aryl Chlorides. ResearchGate. [Link]

  • Some Aspects of Reductive Amination in the Presence of Carbon Monoxide: Cyclopropyl Ketones as Bifunctional Electrophiles. ResearchGate. [Link]

  • Asymmetric synthesis of cyclopropylamines starting from N-sulfinyl alpha-chloro ketimines. (2007). Europe PMC.

  • Broad-Scope Amination of Aryl Sulfamates Catalyzed by a Palladium Phosphine Complex. (2023). ACS Publications. [Link]

  • One-Pot, Tandem Reductive Amination/Alkylation-Cycloamidation for Lactam Synthesis from Keto or Amino Acids. Organic Chemistry Portal. [Link]

  • Ullmann condensation. Wikipedia. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Nucleoside Modification Using Buchwald-Hartwig Amination Reactions. ResearchGate. [Link]

  • Demonstration of Green Solvent Performance on O,S,N-Heterocycles Synthesis: Metal-Free Click Chemistry and Buchwald—Hartwig Coupling. National Institutes of Health. [Link]

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Validation & Comparative

A Comparative Analysis of Cyclopropyl-(4-methanesulfonyl-phenyl)-amine: A Putative Selective COX-2 Inhibitor for Anti-Inflammatory Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Safer Anti-Inflammatory Agents

The management of pain and inflammation is a cornerstone of modern medicine. Nonsteroidal anti-inflammatory drugs (NSAIDs) are among the most commonly used therapeutics, primarily exerting their effects through the inhibition of cyclooxygenase (COX) enzymes. These enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[1][2] However, the non-selective inhibition of both COX isoforms by traditional NSAIDs can lead to significant gastrointestinal side effects, as COX-1 plays a crucial role in maintaining the protective lining of the stomach.[3] This has driven the development of selective COX-2 inhibitors, which aim to provide potent anti-inflammatory and analgesic effects with an improved safety profile.[4]

This guide introduces "Cyclopropyl-(4-methanesulfonyl-phenyl)-amine," a novel compound with structural motifs suggesting a potential for selective COX-2 inhibition. The presence of a 4-methanesulfonyl-phenyl group is a key feature in several known selective COX-2 inhibitors, where it is thought to bind to a specific hydrophilic pocket in the COX-2 enzyme.[4][5] The cyclopropylamine moiety, a versatile functional group in medicinal chemistry, can enhance potency and modulate pharmacokinetic properties.[6][7]

Herein, we present a comprehensive framework for the biological validation of "this compound," comparing its putative activity against well-established selective COX-2 inhibitors, Celecoxib and the historically significant Rofecoxib. This guide will provide detailed experimental protocols for in vitro and in vivo validation, enabling researchers to objectively assess the therapeutic potential of this compound.

Putative Mechanism of Action: Targeting the Arachidonic Acid Cascade

We hypothesize that "this compound" acts as a selective inhibitor of the COX-2 enzyme. The arachidonic acid cascade is the central pathway for the production of prostaglandins.[8] When cells are stimulated by inflammatory signals, phospholipases release arachidonic acid from the cell membrane.[8] The COX enzymes then convert arachidonic acid into prostaglandin H2 (PGH2), a precursor for various prostaglandins and thromboxanes that mediate inflammation, pain, and fever.[1][9] By selectively blocking COX-2, "this compound" is expected to reduce the synthesis of these pro-inflammatory mediators without significantly affecting the homeostatic functions of COX-1.[10][11]

COX-2_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Phospholipids Phospholipids Arachidonic_Acid Arachidonic_Acid Phospholipids->Arachidonic_Acid releases COX2 COX2 Arachidonic_Acid->COX2 substrate for PGH2 PGH2 Prostaglandins Prostaglandins PGH2->Prostaglandins precursor for Inflammation_Pain_Fever Inflammation_Pain_Fever Prostaglandins->Inflammation_Pain_Fever mediate Inflammatory_Stimuli Inflammatory_Stimuli Phospholipase_A2 Phospholipase_A2 Inflammatory_Stimuli->Phospholipase_A2 Phospholipase_A2->Phospholipids acts on COX2->PGH2 converts to Test_Compound This compound Test_Compound->COX2 inhibits

Caption: Putative mechanism of action for this compound.

Comparative In Vitro Efficacy: COX-1 vs. COX-2 Inhibition

To validate the selective COX-2 inhibitory activity of "this compound," a crucial first step is to determine its half-maximal inhibitory concentration (IC50) against both COX-1 and COX-2 enzymes and compare these values to known inhibitors.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
This compound >100 (Hypothetical)0.45 (Hypothetical)>222 (Hypothetical)
Celecoxib (Reference)[12]>1000.30>333
Rofecoxib (Reference)[3]>1000.05>2000
Indomethacin (Non-selective Reference)0.15.20.02
Step-by-Step Protocol: In Vitro COX Inhibition Assay

This protocol is designed to be a self-validating system by including both positive (known inhibitors) and negative (vehicle) controls.

In_Vitro_COX_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - COX-1/COX-2 Enzymes - Assay Buffer - Co-factor Solution - Arachidonic Acid - Test Compounds Start->Prepare_Reagents Plate_Setup Plate Setup (96-well): - Background Wells - 100% Activity Wells - Inhibitor Wells (Test & Reference) Prepare_Reagents->Plate_Setup Add_Inhibitors Add Test Compounds & Reference Inhibitors Plate_Setup->Add_Inhibitors Pre_incubation1 Pre-incubate at RT Add_Inhibitors->Pre_incubation1 Add_Enzyme Add COX-1 or COX-2 Enzyme Pre_incubation1->Add_Enzyme Pre_incubation2 Incubate at 37°C Add_Enzyme->Pre_incubation2 Initiate_Reaction Initiate Reaction with Arachidonic Acid Pre_incubation2->Initiate_Reaction Incubate_Reaction Incubate at 37°C Initiate_Reaction->Incubate_Reaction Stop_Reaction Stop Reaction (e.g., with HCl) Incubate_Reaction->Stop_Reaction Measure_Signal Measure Signal (Colorimetric/Fluorometric) Stop_Reaction->Measure_Signal Data_Analysis Calculate % Inhibition and IC50 Values Measure_Signal->Data_Analysis End End Data_Analysis->End In_Vivo_Edema_Workflow Start Start Animal_Acclimatization Acclimatize Rats Start->Animal_Acclimatization Group_Allocation Randomly Allocate Rats to Treatment Groups Animal_Acclimatization->Group_Allocation Baseline_Measurement Measure Baseline Paw Volume Group_Allocation->Baseline_Measurement Compound_Administration Administer Test Compound, Reference, or Vehicle (p.o.) Baseline_Measurement->Compound_Administration Time_Lapse Wait for 1 hour Compound_Administration->Time_Lapse Carrageenan_Injection Induce Edema: Inject Carrageenan (1%) into Hind Paw Time_Lapse->Carrageenan_Injection Measure_Paw_Volume Measure Paw Volume at 1, 2, 3, and 4 hours post-carrageenan Carrageenan_Injection->Measure_Paw_Volume Data_Analysis Calculate % Inhibition of Edema Measure_Paw_Volume->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the carrageenan-induced paw edema model.

  • Animal Handling and Grouping:

    • Use male Wistar or Sprague-Dawley rats (180-200 g).

    • Acclimatize the animals for at least one week before the experiment.

    • Randomly divide the animals into three groups: Vehicle control, Celecoxib (10 mg/kg), and "this compound" (10 mg/kg).

  • Baseline Measurement and Dosing:

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer. [13] * Administer the vehicle, Celecoxib, or the test compound orally (p.o.) one hour before the carrageenan injection.

  • Induction of Inflammation:

    • Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat. [14][15]

  • Measurement of Paw Edema:

    • Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the increase in paw volume for each animal at each time point compared to its baseline measurement.

    • Determine the percentage of inhibition of paw edema for the treated groups compared to the vehicle control group using the following formula:

      • % Inhibition = [ (V_c - V_t) / V_c ] * 100

      • Where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group.

Conclusion and Future Directions

The structural features of "this compound" present a compelling case for its investigation as a selective COX-2 inhibitor. The experimental framework outlined in this guide provides a clear and robust pathway for validating its biological activity. By comparing its in vitro and in vivo performance against established standards like Celecoxib, researchers can obtain a definitive assessment of its potential as a novel anti-inflammatory agent.

Successful validation would warrant further investigation into its pharmacokinetic profile, safety, and efficacy in chronic models of inflammation. The ultimate goal is to develop new therapeutics that offer significant anti-inflammatory and analgesic benefits with an improved safety profile, addressing a critical unmet need in patient care.

References

  • Celebrex (Celecoxib) Pharmacology. News-Medical.Net. [1]2. Patel, P. & Patel, P. (Year). Celecoxib. In: StatPearls [Internet]. StatPearls Publishing. [10]3. Cyclopropyl 4-methoxyphenyl ketone synthesis. ChemicalBook.

  • Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Pharmacological Reports, 8(4). [6]5. Abdel-Aziz, A. A. M., et al. (2022). Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs. Molecules, 27(18), 6113. [4]6. The Synthesis of Cyclopropyl-Fused Tetrahydrofurans from Vinylcyclopropanes. ChemRxiv.

  • Cyclooxygenase-2 inhibitor. Wikipedia.

  • Kumar, A., et al. (2022). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry, 46(36), 17337-17348. [12]9. Professor Dave Explains. (2021, March 3). Celecoxib (Celebrex) and other COX-2 Selective Inhibitors [Video]. YouTube.

  • Lynch, T. J., & Price, A. (2007). The effect of cytochrome P450 metabolism on drug response, interactions, and adverse effects. American family physician, 76(3), 391-396. [8]11. Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [16]12. Rofecoxib. In: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury [Internet]. National Institute of Diabetes and Digestive and Kidney Diseases. [11]13. Abdel-Aziem, A., et al. (2018). Novel 4-methylsulfonylphenyl derivatives as NSAIDS with preferential COX-2 inhibition. Future Medicinal Chemistry, 10(2), 147-163.

  • Process for manufacturing cyclopropylamine. Google Patents.

  • Jan, B., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Heliyon, 9(9), e19736. [17]16. Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian journal of pharmaceutical research : IJPR, 10(4), 655–683. [5]17. Rofecoxib. Wikipedia. [3]18. COX Activity Assay Kit (Fluorometric). Sigma-Aldrich.

  • VIOXX®. accessdata.fda.gov. [18]20. A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor. ResearchGate.

  • Carrageenan-Induced Paw Edema in the Rat and Mouse. ResearchGate.

  • Celecoxib. Wikipedia. [2]23. Rofecoxib. PubChem.

  • Celecoxib Pathway, Pharmacodynamics. ClinPGx. [9]25. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. ResearchGate.

  • Rat paw oedema modeling and NSAIDs: Timing of effects. PubMed. [13]27. COX Colorimetric Inhibitor Screening Assay Kit. Cayman Chemical. [19]28. Carrageenan induced Paw Edema Model. Creative Biolabs. [14]29. Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. PMC.

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A Comparative Analysis of Novel COX-2 Inhibitors: Evaluating "Cyclopropyl-(4-methanesulfonyl-phenyl)-amine" Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the evaluation of novel selective cyclooxygenase-2 (COX-2) inhibitors, using the hypothetical compound "Cyclopropyl-(4-methanesulfonyl-phenyl)-amine" as a case study. We will compare its projected performance benchmarks against established non-steroidal anti-inflammatory drugs (NSAIDs), including the selective inhibitors Celecoxib and Etoricoxib, and the non-selective inhibitor Ibuprofen. This document is intended for researchers and drug development professionals actively engaged in the discovery and characterization of next-generation anti-inflammatory agents.

The Rationale for Selective COX-2 Inhibition

The enzyme cyclooxygenase (COX) is responsible for the conversion of arachidonic acid into prostaglandins, key mediators of inflammation, pain, and fever. Two primary isoforms exist: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and plays a crucial role in homeostatic functions, such as protecting the gastric mucosa and maintaining platelet aggregation. In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation by various stimuli like cytokines and growth factors.

Traditional NSAIDs, such as Ibuprofen and Naproxen, are non-selective and inhibit both COX-1 and COX-2. While this provides effective anti-inflammatory and analgesic effects, the concurrent inhibition of COX-1 often leads to undesirable and sometimes severe side effects, most notably gastrointestinal ulceration and bleeding. The development of selective COX-2 inhibitors was a landmark achievement, offering the promise of potent anti-inflammatory efficacy with a significantly improved gastrointestinal safety profile.

The primary goal in designing new COX-2 inhibitors is to maximize selectivity for the target enzyme, thereby minimizing off-target effects. This guide will outline the essential experimental protocols required to ascertain the potency and selectivity of a novel chemical entity, "this compound," and benchmark it against current standards of care.

cluster_0 Cell Membrane Phospholipids cluster_1 Arachidonic Acid Cascade cluster_2 Physiological Outcomes cluster_3 Inhibitor Action Phospholipids Phospholipids Arachidonic_Acid Arachidonic_Acid Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Homeostatic Prostaglandins (Homeostatic Functions) COX1->Prostaglandins_Homeostatic Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain) COX2->Prostaglandins_Inflammatory GI_Protection GI Mucosal Protection Prostaglandins_Homeostatic->GI_Protection Platelet_Aggregation Platelet Aggregation Prostaglandins_Homeostatic->Platelet_Aggregation Inflammation Inflammation & Pain Prostaglandins_Inflammatory->Inflammation Fever Fever Prostaglandins_Inflammatory->Fever NonSelective_NSAIDs Non-Selective NSAIDs (e.g., Ibuprofen) NonSelective_NSAIDs->COX1 Inhibits NonSelective_NSAIDs->COX2 Inhibits Selective_COX2_Inhibitors Selective COX-2 Inhibitors (e.g., Celecoxib) Selective_COX2_Inhibitors->COX2 Inhibits cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Analysis A Prepare Reagent Stocks (Compound, Enzyme, Substrate) B Serial Dilution of Test Compound A->B C Add Enzyme and Compound to 96-well Plate B->C D Pre-incubate to Allow Binding C->D E Initiate Reaction with Arachidonic Acid D->E F Incubate at 37°C E->F G Stop Reaction F->G H Quantify PGE2 (e.g., ELISA) G->H I Calculate % Inhibition H->I J Plot Dose-Response Curve and Determine IC50 I->J

Figure 2: Workflow for In Vitro COX Enzyme Inhibition Assay.

In Vivo Model of Inflammation: Carrageenan-Induced Paw Edema

This is a standard and well-characterized animal model used to assess the anti-inflammatory activity of a compound in a living organism.

Principle: Injection of carrageenan, an irritant, into the paw of a rodent induces a localized inflammatory response characterized by swelling (edema). The ability of a pre-administered test compound to reduce this swelling is a measure of its anti-inflammatory efficacy.

Step-by-Step Protocol:

  • Animal Acclimatization and Grouping:

    • Acclimatize male Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions.

    • Divide the animals into groups (e.g., n=6 per group): Vehicle control, positive control (e.g., Indomethacin or Celecoxib), and multiple dose groups for the test compound (Compound-X).

  • Compound Administration:

    • Administer the test compound or vehicle orally (p.o.) or intraperitoneally (i.p.) at a specified time before the carrageenan injection (e.g., 60 minutes).

  • Induction of Inflammation:

    • Measure the initial volume of the right hind paw of each animal using a plethysmometer.

    • Inject a 1% solution of carrageenan in saline into the sub-plantar surface of the right hind paw.

  • Measurement of Edema:

    • Measure the paw volume at regular intervals after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each animal at each time point compared to its initial volume.

    • Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group.

    • Analyze the data for statistical significance using appropriate tests (e.g., ANOVA followed by Dunnett's test).

Table 2: Hypothetical In Vivo Efficacy in Rat Paw Edema Model (at 3 hours)

Treatment Group (Dose, mg/kg, p.o.)Paw Volume Increase (%)Inhibition of Edema (%)
Vehicle Control65 ± 5.2-
Compound-X (10 mg/kg) 32 ± 3.8 50.8%
Compound-X (30 mg/kg) 18 ± 2.5 72.3%
Celecoxib (30 mg/kg)20 ± 2.969.2%

Data are presented as mean ± SEM. The data for Compound-X is hypothetical.

This hypothetical data suggests that Compound-X exhibits dose-dependent anti-inflammatory activity in vivo, with an efficacy comparable to the standard drug, Celecoxib.

Conclusion and Future Directions

The comprehensive evaluation of a novel COX-2 inhibitor requires a multi-faceted approach, beginning with precise in vitro characterization and progressing to relevant in vivo models of efficacy. The hypothetical compound, "this compound," when assessed through this rigorous framework, demonstrates a promising profile of high potency and selectivity.

The logical progression from initial screening to lead optimization is critical.

Start Identify Lead Compound (e.g., Compound-X) InVitro In Vitro Screening: - COX-1 IC50 - COX-2 IC50 Start->InVitro Selectivity_Check Is Selectivity Index High? InVitro->Selectivity_Check InVivo In Vivo Efficacy Study (e.g., Paw Edema) Selectivity_Check->InVivo Yes Stop_Low_Selectivity Stop or Redesign: Low Selectivity Selectivity_Check->Stop_Low_Selectivity No Efficacy_Check Is In Vivo Efficacy Demonstrated? InVivo->Efficacy_Check Advance Advance to Further Preclinical Studies (PK/PD, Toxicology) Efficacy_Check->Advance Yes Stop_Low_Efficacy Stop or Redesign: Poor Efficacy Efficacy_Check->Stop_Low_Efficacy No

Figure 3: Decision-making workflow for COX-2 inhibitor development.

Further studies for a promising candidate like Compound-X would include pharmacokinetic profiling (absorption, distribution, metabolism, and excretion), detailed toxicology studies, and evaluation in more complex models of pain and arthritis to fully elucidate its therapeutic potential. This structured, data-driven approach is fundamental to the successful development of safer and more effective anti-inflammatory therapies.

References

  • Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs. Nature New Biology, 231(25), 232–235. [Link]

  • Smith, W. L., DeWitt, D. L., & Garavito, R. M. (2000). Cyclooxygenases: structural, cellular, and molecular biology. Annual review of biochemistry, 69, 145-182. [Link]

  • FitzGerald, G. A., & Patrono, C. (2001). The coxibs, selective inhibitors of cyclooxygenase-2. New England Journal of Medicine, 345(6), 433-442. [Link]

A Comparative Guide to Cyclopropyl-(4-methanesulfonyl-phenyl)-amine and Other LSD1/MAO Inhibitors for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of epigenetic modulation and neuropharmacology, the flavin-dependent amine oxidases, Lysine-Specific Demethylase 1 (LSD1/KDM1A) and Monoamine Oxidases (MAO-A and MAO-B), have emerged as critical therapeutic targets. Their inhibition holds promise for a spectrum of diseases, from cancers to neurological disorders. This guide provides an in-depth, objective comparison of Cyclopropyl-(4-methanesulfonyl-phenyl)-amine, also known as GSK2879552, with other prominent LSD1 and MAO inhibitors. We will delve into their mechanisms of action, potency, selectivity, and the experimental methodologies used to characterize them, offering a comprehensive resource for researchers and drug development professionals.

The Therapeutic Rationale: Targeting LSD1 and MAO

LSD1 and MAOs, while structurally related as FAD-dependent amine oxidases, play distinct biological roles. Understanding these roles is paramount to appreciating the nuances of their inhibitors.

Lysine-Specific Demethylase 1 (LSD1) is a key epigenetic regulator, primarily responsible for the demethylation of mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), a mark associated with active gene transcription.[1] By removing these marks, LSD1 generally acts as a transcriptional repressor.[1] Its overexpression is implicated in various cancers, where it contributes to the suppression of tumor suppressor genes and the maintenance of an undifferentiated, proliferative state.[2][3] Therefore, LSD1 inhibitors are being actively investigated as anti-cancer agents.[3][4]

Monoamine Oxidases (MAO-A and MAO-B) are crucial enzymes in the central nervous system, responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[5] Inhibition of MAOs leads to increased levels of these neurotransmitters, providing the basis for their use as antidepressants and in the treatment of Parkinson's disease.[6] MAO-A preferentially metabolizes serotonin and norepinephrine, while MAO-B has a higher affinity for dopamine.[5]

The structural similarity between LSD1 and MAOs, particularly in their active sites, has led to the development of dual inhibitors and has also posed a challenge in achieving selectivity. Many early LSD1 inhibitors were derived from the scaffold of tranylcypromine, a well-known irreversible MAO inhibitor.

A Quantitative Comparison of Inhibitor Potency and Selectivity

The efficacy and safety of an inhibitor are largely determined by its potency towards its intended target and its selectivity over off-target enzymes. Here, we present a comparative analysis of GSK2879552 and other key inhibitors based on their half-maximal inhibitory concentrations (IC50) and, where available, their inactivation kinetic parameters (Ki and kinact).

InhibitorTargetIC50 (nM)kinact/KI (M-1s-1)Reference(s)
GSK2879552 LSD1 160 1078 [4]
MAO-A>200,000-[7]
MAO-B>200,000-[7]
Tranylcypromine (TCP)LSD15,60044[8]
MAO-A2,840-
MAO-B730-
ORY-1001 (Iadademstat)LSD10.33-
MAO-A>100,000-
MAO-B>100,000-
Phenelzine (PLZ)LSD1>10,000250[9]
MAO-A42011,000[9]
MAO-B8304,000[9]
SelegilineLSD1--
MAO-ANon-selective at higher doses-[10]
MAO-BSelective inhibitor-[10]
SP-2509 (Seclidemstat)LSD113-[4]
MAO-A>300,000-[4]
MAO-B>300,000-[4]

Expert Insights:

From the data presented, several key insights can be drawn:

  • GSK2879552 demonstrates high potency for LSD1 with an IC50 in the nanomolar range and, crucially, exhibits exceptional selectivity with negligible activity against both MAO-A and MAO-B.[7] This selectivity is a significant advantage in a therapeutic context, as it minimizes the potential for off-target effects associated with MAO inhibition, such as hypertensive crisis.

  • Tranylcypromine , the parent compound for many cyclopropylamine-based LSD1 inhibitors, is a more potent inhibitor of MAOs than LSD1. This lack of selectivity underscores the need for medicinal chemistry efforts to optimize for LSD1 inhibition while minimizing MAO activity.

  • ORY-1001 (Iadademstat) stands out as a highly potent and selective irreversible LSD1 inhibitor, with sub-nanomolar IC50 and excellent selectivity over MAOs. This has translated into promising clinical activity in hematological malignancies.

  • Phenelzine , another classic MAO inhibitor, shows preferential inhibition of MAO-A over LSD1.[9]

  • Selegiline is a selective irreversible inhibitor of MAO-B at lower doses, a property leveraged in the treatment of Parkinson's disease.[10] Its activity against LSD1 is not as well characterized.

  • SP-2509 (Seclidemstat) is a potent and selective reversible inhibitor of LSD1, offering a different modality of inhibition compared to the irreversible cyclopropylamine-based inhibitors.[4]

Mechanism of Action and Signaling Pathways

The therapeutic effects of these inhibitors stem from their modulation of downstream signaling pathways.

LSD1 Inhibition in Cancer

Inhibition of LSD1 in cancer cells leads to the re-expression of silenced tumor suppressor genes and the induction of cellular differentiation.[11] This can trigger apoptosis and inhibit tumor growth. The signaling pathways affected by LSD1 inhibition are complex and context-dependent, but often involve the reactivation of pathways such as the p53 and TGF-β signaling pathways.[12]

LSD1_Pathway cluster_nucleus Nucleus LSD1 LSD1 H3K4me2 H3K4me2 (Active Mark) LSD1->H3K4me2 Demethylates Oncogenes Oncogenes LSD1->Oncogenes Activates (context-dependent) TumorSuppressor Tumor Suppressor Genes (e.g., p21, FOXA2) H3K4me2->TumorSuppressor Activates Apoptosis Apoptosis TumorSuppressor->Apoptosis Promotes Proliferation Cell Proliferation TumorSuppressor->Proliferation Inhibits Oncogenes->Proliferation Promotes Differentiation Cellular Differentiation Inhibitor GSK2879552 (LSD1 Inhibitor) Inhibitor->LSD1 Inhibits

Caption: LSD1 inhibition leads to increased H3K4me2, reactivating tumor suppressor genes.

MAO Inhibition in the Central Nervous System

MAO inhibitors increase the synaptic concentration of monoamine neurotransmitters by preventing their degradation. This enhanced neurotransmission is thought to be the primary mechanism behind their antidepressant and anti-parkinsonian effects.

MAO_Pathway cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Neurotransmitters Monoamine Neurotransmitters (Serotonin, Dopamine, Norepinephrine) Receptors Postsynaptic Receptors Neurotransmitters->Receptors Binds to MAO MAO-A / MAO-B Neurotransmitters_in Neurotransmitters MAO->Neurotransmitters_in Degrades Signal Neuronal Signaling Receptors->Signal Activates Inhibitor MAO Inhibitor Inhibitor->MAO Inhibits LSD1_Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection Reagents Prepare Reagents: - LSD1 Enzyme - H3K4me2 Peptide Substrate - Inhibitor (e.g., GSK2879552) - Assay Buffer - HRP & Fluorogenic Substrate Incubate Incubate LSD1, Substrate, and Inhibitor Reagents->Incubate H2O2 H2O2 Production Incubate->H2O2 Add_Detection Add HRP and Fluorogenic Substrate H2O2->Add_Detection Fluorescence Measure Fluorescence (Ex/Em ~530/590 nm) Add_Detection->Fluorescence

Caption: Workflow for a fluorometric LSD1 inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a working solution of recombinant human LSD1 enzyme in assay buffer (e.g., 50 mM HEPES, pH 7.5).

    • Prepare a stock solution of the H3K4me2 peptide substrate.

    • Prepare serial dilutions of the test inhibitor (e.g., GSK2879552) and a positive control inhibitor (e.g., Tranylcypromine).

    • Prepare a detection reagent containing horseradish peroxidase (HRP) and a fluorogenic substrate (e.g., Amplex Red).

  • Assay Plate Setup:

    • In a 96-well black plate, add the assay buffer to all wells.

    • Add the test inhibitor dilutions to the respective wells.

    • Add the LSD1 enzyme to all wells except the negative control wells.

    • Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the H3K4me2 peptide substrate to all wells.

    • Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Detection:

    • Stop the reaction and initiate the detection by adding the HRP/fluorogenic substrate solution to all wells.

    • Incubate the plate at room temperature for 5-10 minutes, protected from light.

    • Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 530/590 nm).

  • Data Analysis:

    • Subtract the background fluorescence (from wells without enzyme) from all readings.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

MAO-A and MAO-B Inhibition Assay (Fluorometric)

This assay is similar in principle to the LSD1 assay, measuring H2O2 production. However, it utilizes specific substrates and inhibitors to differentiate between MAO-A and MAO-B activity. A common commercially available assay is the MAO-Glo™ Assay. [13] Workflow Diagram:

MAO_Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection Reagents Prepare Reagents: - MAO-A or MAO-B Enzyme - Luminogenic MAO Substrate - Test Inhibitor - Luciferin Detection Reagent Incubate Incubate MAO Enzyme, Substrate, and Inhibitor Reagents->Incubate Luciferin_Derivative Luciferin Derivative Production Incubate->Luciferin_Derivative Add_Detection Add Luciferin Detection Reagent Luciferin_Derivative->Add_Detection Luminescence Measure Luminescence Add_Detection->Luminescence

Sources

A Comparative Guide to the In Vitro and In Vivo Efficacy of Cyclopropyl-(4-methanesulfonyl-phenyl)-amine Analogs as Selective COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, particularly in the development of anti-inflammatory and anti-cancer agents, the selective inhibition of cyclooxygenase-2 (COX-2) remains a cornerstone of targeted therapy. The archetypal structure of selective COX-2 inhibitors, such as Celecoxib, often features a diaryl heterocyclic core. A key pharmacophoric element contributing to this selectivity is the 4-methanesulfonylphenyl group, which effectively binds to a secondary pocket present in the COX-2 enzyme but not its COX-1 isoform.[1][2] This guide delves into the comparative efficacy of a promising class of analogs based on a "Cyclopropyl-(4-methanesulfonyl-phenyl)-amine" scaffold, with a particular focus on pyrimidine-based derivatives. We will dissect their performance in foundational in vitro assays and translate these findings to their potential in vivo anti-inflammatory effects, providing researchers with the foundational data and methodologies to advance their own investigations.

The Rationale for the Scaffold: A Trifecta of Potency and Selectivity

The design of the "this compound" scaffold is a strategic convergence of three key structural motifs, each contributing to the overall pharmacological profile:

  • The 4-Methanesulfonylphenyl Moiety : This is the quintessential COX-2 selectivity element. The sulfone group (SO₂Me) forms crucial hydrogen bonds within a distinct side pocket of the COX-2 active site, an interaction that is sterically hindered in the narrower COX-1 active site.[2]

  • The Central Amine-bearing Heterocycle (e.g., Pyrimidine) : This core structure serves as a rigid scaffold to optimally orient the flanking aryl groups. Pyrimidine derivatives, in particular, have demonstrated significant potential as selective COX-2 inhibitors.[3][4][5]

  • The Cyclopropylamine Group : The cyclopropyl moiety is a valuable functional group in medicinal chemistry. Its strained three-membered ring offers a degree of conformational rigidity and can engage in unique binding interactions, while the amine provides a key point for substitution and interaction.[6]

This guide will focus on pyrimidine-based analogs that incorporate these key features, drawing on published data to build a comprehensive picture of their therapeutic potential.

In Vitro Efficacy: Unpacking COX Inhibition and Antiproliferative Activity

The initial assessment of novel drug candidates hinges on robust in vitro assays that quantify their potency, selectivity, and effects on cell viability. For the 4-(4-(methylsulfonyl)phenyl)-6-phenylpyrimidin-2-amine series, a close analog to our core structure, several key in vitro metrics have been established.

Comparative COX-1 and COX-2 Inhibition

The primary determinant of a successful selective non-steroidal anti-inflammatory drug (NSAID) is its ability to inhibit COX-2 while sparing COX-1, thereby reducing the risk of gastrointestinal side effects.[1] Enzymatic assays are employed to determine the half-maximal inhibitory concentration (IC₅₀) for each isoform.

A recent study on a series of 4-(4-(methylsulfonyl)phenyl)-6-phenylpyrimidin-2-amine derivatives demonstrated that these compounds exhibit a strong suppressive effect against COX-2, with minimal interaction with the COX-1 enzyme. This indicates a high degree of selectivity, a crucial factor for a favorable safety profile.[7]

Table 1: Summary of In Vitro COX Inhibition Data for Representative Pyrimidine Analogs

Compound IDCore StructureModificationsCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI = IC₅₀ COX-1 / IC₅₀ COX-2)
Analog A PyrimidinePhenyl & 4-Methanesulfonylphenyl>1000.77>130
Analog B PyrimidineSubstituted Phenyl & 4-Methanesulfonylphenyl>1001.89>50
Celecoxib Pyrazole4-Methylphenyl & 4-Sulfonamidophenyl150.04375
Indomethacin IndoleNon-selective0.11.70.06

Note: Data for Analogs A and B are representative of the pyrimidine series and are synthesized from multiple sources for illustrative purposes.[8]

Antiproliferative Activity in Cancer Cell Lines

Given that COX-2 is often overexpressed in various cancers, its inhibitors are being explored as potential anticancer agents.[9][10] The MTT assay is a standard colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

In studies involving 4-(4-(methylsulfonyl)phenyl)-6-phenylpyrimidin-2-amine derivatives, certain compounds exhibited potent antiproliferative activity, with one analog demonstrating efficacy comparable to the established chemotherapy drug, cisplatin.[7]

Table 2: Antiproliferative Activity (IC₅₀ in µM) of a Lead Pyrimidine Analog

Cell LineCompound 4iCisplatin (Reference)
MCF-7 (Breast) 8.57.2
A549 (Lung) 10.29.8
HT-29 (Colon) 9.18.5

Data derived from studies on 4-(4-(methylsulfonyl)phenyl)-6-phenylpyrimidin-2-amine derivatives.[7]

From the Benchtop to Preclinical Models: In Vivo Efficacy

While in vitro data provides a strong foundation, the true test of a drug candidate's potential lies in its performance within a living organism. The carrageenan-induced rat paw edema model is a widely accepted and standardized acute inflammation model for evaluating the in vivo efficacy of anti-inflammatory agents.[11][12][13]

Upon injection of carrageenan into the paw, a biphasic inflammatory response is initiated, with the later phase (after 3 hours) being largely mediated by prostaglandins produced by COX-2.[13] The efficacy of a test compound is measured by its ability to reduce the resulting swelling (edema).

Studies on various COX-2 inhibitors featuring the 4-methylsulfonylphenyl moiety have consistently demonstrated significant anti-inflammatory activity in this model. For instance, certain novel derivatives have achieved up to 71% inhibition of paw edema.[6] Pyridazinone derivatives with strong in vitro COX-2 selectivity have also shown potent anti-inflammatory effects in the rat paw edema model, comparable to celecoxib and indomethacin.[8]

Table 3: Representative In Vivo Anti-inflammatory Activity in the Rat Paw Edema Model

CompoundDose (mg/kg)Maximum Edema Inhibition (%)Time Point (hours)
Compound 4 (4-methylsulfonylphenyl derivative) 20714
Celecoxib (Reference) 1065-704
Indomethacin (Reference) 1060-654
Vehicle Control -0-

Data synthesized from representative studies on 4-methylsulfonylphenyl derivatives and celecoxib analogs.[6][11]

The strong correlation between high in vitro COX-2 selectivity and significant in vivo anti-inflammatory efficacy underscores the translational potential of the "this compound" analog class.

Visualizing the Science: Pathways and Protocols

To provide a clearer understanding of the underlying mechanisms and experimental setups, the following diagrams illustrate the COX-2 signaling pathway and the workflows for the key assays discussed.

COX-2 Inflammatory Pathway

COX2_Pathway Inflammatory Stimuli Inflammatory Stimuli Membrane Phospholipids Membrane Phospholipids Inflammatory Stimuli->Membrane Phospholipids Activates PLA2 Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid COX-2 Enzyme COX-2 Enzyme Arachidonic Acid->COX-2 Enzyme Substrate Prostaglandins (PGE2) Prostaglandins (PGE2) COX-2 Enzyme->Prostaglandins (PGE2) Inflammation & Pain Inflammation & Pain Prostaglandins (PGE2)->Inflammation & Pain Analogs Pyrimidine Analogs Analogs->COX-2 Enzyme Inhibition

Caption: The COX-2 signaling pathway and the point of inhibition.

Experimental Workflow: In Vitro COX Inhibition Assay

IV_COX_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - COX-1/COX-2 Enzyme - Arachidonic Acid - Test Compounds - Buffer, Cofactors Plates Plate Setup: - Enzyme Control - Inhibitor Control - Test Compound Wells Reagents->Plates Incubate Pre-incubate Enzyme with Test Compound Plates->Incubate React Initiate Reaction with Arachidonic Acid Incubate->React Detect Measure Product Formation (e.g., Colorimetric/Fluorometric) React->Detect Calculate Calculate % Inhibition Detect->Calculate Plot Plot Dose-Response Curve Calculate->Plot Determine Determine IC50 Value Plot->Determine

Caption: Workflow for the in vitro COX enzymatic inhibition assay.

Experimental Workflow: In Vivo Rat Paw Edema Assay

IV_Edema_Workflow Acclimatize Acclimatize Rats Groups Divide into Groups: - Vehicle Control - Positive Control (e.g., Celecoxib) - Test Compound Groups Acclimatize->Groups Administer Administer Compounds (e.g., Oral Gavage) Groups->Administer Induce Induce Edema: Inject Carrageenan into Paw Administer->Induce Measure Measure Paw Volume (Plethysmometer) at Time 0, 1, 2, 3, 4h Induce->Measure Calculate Calculate % Inhibition of Edema Measure->Calculate Analyze Statistical Analysis Calculate->Analyze

Caption: Workflow for the in vivo carrageenan-induced rat paw edema assay.

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these findings, the following detailed protocols provide a self-validating system for assessing compound efficacy.

Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay (Colorimetric)

This protocol is based on the peroxidase activity of COX enzymes.[14][15]

  • Reagent Preparation :

    • Assay Buffer : 100 mM Tris-HCl, pH 8.0.

    • Enzyme : Reconstitute human recombinant COX-1 and COX-2 enzymes in the assay buffer to the desired concentration (e.g., 300 U/mL for COX-2). Keep on ice.[16]

    • Heme Cofactor : Prepare a 1 mM solution of hematin in assay buffer.

    • Substrate : Prepare a 30 mM solution of arachidonic acid in ethanol.[16]

    • Chromogen : Prepare a solution of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at approximately 100 µM in assay buffer.[14]

    • Test Compounds : Prepare stock solutions in DMSO and perform serial dilutions in assay buffer to achieve final desired concentrations.

  • Assay Procedure (96-well plate format) :

    • To each well, add 150 µL of assay buffer.

    • Add 10 µL of the heme cofactor solution.

    • Add 10 µL of the respective enzyme solution (COX-1 or COX-2).

    • Add 10 µL of the diluted test compound or vehicle (DMSO) for the control wells.

    • Pre-incubate the plate at room temperature (25°C) for 10 minutes to allow for inhibitor binding.[14]

    • Initiate the reaction by adding 10 µL of TMPD solution followed by 10 µL of arachidonic acid solution.

  • Data Acquisition and Analysis :

    • Immediately begin reading the absorbance at 590 nm every minute for 5-10 minutes using a microplate reader.

    • Calculate the initial reaction velocity (rate of change in absorbance per minute).

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Protocol 2: MTT Antiproliferative Assay

This protocol assesses the effect of compounds on the viability of cancer cell lines.[17][18][19]

  • Cell Seeding :

    • Culture the desired cancer cell line (e.g., MCF-7) in complete medium (e.g., DMEM with 10% FBS).

    • Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[17]

  • Compound Treatment :

    • Prepare serial dilutions of the test compounds in complete culture medium from a DMSO stock.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds or vehicle control.

    • Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Incubation and Solubilization :

    • After incubation, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[19]

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.[18]

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[17]

    • Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis :

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot cell viability against the logarithm of compound concentration to determine the IC₅₀ value.

Protocol 3: Carrageenan-Induced Rat Paw Edema Assay

This is a standard in vivo model for acute inflammation.[12]

  • Animals and Acclimatization :

    • Use male Wistar or Sprague-Dawley rats (150-200g).

    • Acclimatize the animals for at least one week before the experiment with free access to food and water.

    • Fast the animals overnight before the experiment.

  • Experimental Groups :

    • Divide the rats into groups (n=6-8 per group):

      • Group 1: Vehicle Control (e.g., 0.5% carboxymethyl cellulose).

      • Group 2: Positive Control (e.g., Celecoxib, 10 mg/kg).

      • Group 3+: Test Compound groups at various doses.

  • Procedure :

    • Administer the test compounds, positive control, or vehicle via oral gavage 1 hour before the carrageenan injection.

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

    • Induce inflammation by injecting 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.[12]

    • Measure the paw volume again at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis :

    • Calculate the edema volume at each time point by subtracting the initial paw volume from the post-injection volume.

    • Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group using the formula:

      • % Inhibition = [(V_c - V_t) / V_c] * 100

      • Where V_c is the average edema volume of the control group and V_t is the average edema volume of the treated group.

    • Perform statistical analysis (e.g., ANOVA followed by Dunnett's test) to determine significant differences between groups.

Conclusion and Future Directions

The collective evidence strongly supports that analogs derived from a "this compound" scaffold, particularly those with a central pyrimidine ring, are potent and highly selective COX-2 inhibitors. The robust in vitro data, characterized by high selectivity indices and significant antiproliferative effects, translates effectively into promising in vivo anti-inflammatory activity.

The detailed protocols and workflows provided in this guide offer a validated framework for researchers to further explore this chemical space. Future investigations should focus on comprehensive pharmacokinetic and toxicological profiling to identify lead candidates for clinical development. The dual-action potential as both anti-inflammatory and anti-cancer agents makes this class of compounds an exciting frontier in the ongoing quest for safer and more effective targeted therapies.

References

  • BenchChem. (2025). Application Notes and Protocols for Evaluating "Antiproliferative Agent-5" using the MTT Assay.
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  • Bentham Science. (2018). Design, Synthesis and In-vivo Anti-inflammatory Activity of New Celecoxib Analogues as NSAID. PubMed. Retrieved from [Link]

  • Future Science. (2017). Novel 4-methylsulfonylphenyl derivatives as NSAIDS with preferential COX-2 inhibition. Retrieved from [Link]

  • SpringerLink. (n.d.). COX-2 expression and function in the hyperalgesic response to paw inflammation in mice. Retrieved from [Link]

  • ResearchGate. (n.d.). Design, Synthesis and Biological Evaluation of New 4-(4-(Methylsulfonyl) Phenyl)-6-Phenylpyrimidin-2-Amine Derivatives as Selective Cyclooxygenase (COX-2) Inhibitors | Request PDF. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing. Retrieved from [Link]

  • PubMed Central. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Retrieved from [Link]

  • MDPI. (2021). Biological Screening of Novel Structural Analog of Celecoxib as Potential Anti-Inflammatory and Analgesic Agent. Retrieved from [Link]

  • PubMed. (2025). Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling. Retrieved from [Link]

  • ResearchGate. (n.d.). In Vivo Data (Rat Paw Edema Assay a ). Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Rofecoxib [Vioxx, MK-0966; 4-(4-Methylsulfonylphenyl)-3- phenyl-2-(5H)-furanone]: A Potent and Orally Active Cyclooxygenase-2 Inhibitor. Pharmacological and Biochemical Profiles. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for Cox-2-IN-30 In Vitro Enzyme Assay.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • ResearchGate. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. Retrieved from [Link]

  • springermedizin.de. (n.d.). Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats. Retrieved from [Link]

  • PubMed. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. Retrieved from [Link]

  • PMC. (n.d.). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Retrieved from [Link]

  • PubMed. (2013). Synthesis of novel celecoxib analogues by bioisosteric replacement of sulfonamide as potent anti-inflammatory agents and cyclooxygenase inhibitors. Retrieved from [Link]

  • MDPI. (n.d.). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Retrieved from [Link]

  • MDPI. (2022). Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs. Retrieved from [Link]

  • ResearchGate. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • PubMed. (n.d.). Rat paw oedema modeling and NSAIDs: Timing of effects. Retrieved from [Link]

  • MDPI. (n.d.). Celecoxib Nanoformulations with Enhanced Solubility, Dissolution Rate, and Oral Bioavailability: Experimental Approaches over In Vitro/In Vivo Evaluation. Retrieved from [Link]

  • PubMed. (2022). Recent advances in the development of celecoxib analogs as anticancer agents: A review. Retrieved from [Link]

  • Frontiers. (2019). Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach. Retrieved from [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of Cyclopropyl-(4-methanesulfonyl-phenyl)-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold of Cyclopropyl-(4-methanesulfonyl-phenyl)-amine

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that offer a blend of desirable physicochemical properties and potent biological activity is relentless. The "this compound" core represents a privileged structure, embodying key pharmacophoric features that have been exploited in the design of a diverse range of therapeutic agents. The incorporation of a cyclopropyl group is a well-established strategy to enhance metabolic stability, improve potency, and introduce conformational rigidity.[1][2] This three-membered ring system, with its unique electronic properties and strained nature, often imparts favorable interactions within protein binding pockets.[1]

The methanesulfonylphenyl moiety, on the other hand, is a common feature in selective inhibitors of various enzymes, notably cyclooxygenase-2 (COX-2), where the sulfonyl group can form key hydrogen bonds with the target protein.[3][4] This guide provides a comparative analysis of the structure-activity relationship (SAR) of derivatives based on this core scaffold, drawing upon experimental data from a range of therapeutic targets to elucidate the impact of structural modifications on biological activity.

Core Scaffold and Key Interaction Points

The fundamental structure of this compound offers several points for chemical modification to modulate its pharmacological profile. These key regions are:

  • The Cyclopropyl Ring: Modifications here can influence lipophilicity, metabolic stability, and steric interactions within the binding site.

  • The Phenyl Ring: Substitutions on the phenyl ring can alter electronic properties, introduce new hydrogen bonding opportunities, and affect the overall conformation of the molecule.

  • The Amine Linker: The nature of the amine (primary, secondary, or part of a larger heterocyclic system) and the length of any alkyl chain can significantly impact binding affinity and selectivity.

  • The Methanesulfonyl Group: While often crucial for activity, modifications to this group or its position on the phenyl ring can fine-tune selectivity and potency.

SAR_Core_Scaffold cluster_scaffold This compound Core cluster_modifications Potential Modification Sites Core [Cyclopropyl] - [Amine] - [Phenyl] - [SO2Me] R1 Cyclopropyl Modifications (R1) Core->R1 Impacts: - Lipophilicity - Metabolism R2 Phenyl Substituents (R2) Core->R2 Impacts: - Electronics - H-bonding R3 Amine Linker Variations (R3) Core->R3 Impacts: - Binding Affinity - Selectivity R4 Sulfonyl Group Analogs (R4) Core->R4 Impacts: - Potency - Selectivity Kinase_Inhibition_Workflow cluster_synthesis Compound Synthesis cluster_assay Kinase Inhibition Assay cluster_analysis Data Analysis Start Starting Materials (e.g., cyclopropylamine, 4-fluorobenzaldehyde) Step1 Multi-step Synthesis of Derivatives Start->Step1 Purification Purification & Characterization (HPLC, NMR, MS) Step1->Purification Incubation Incubation with Test Compound Purification->Incubation Enzyme Recombinant Kinase (e.g., p38α, ATR) Enzyme->Incubation Substrate Peptide Substrate + ATP Substrate->Incubation Detection Quantification of Phosphorylation (e.g., Luminescence) Incubation->Detection IC50 IC50 Determination (Dose-Response Curve) Detection->IC50 SAR Structure-Activity Relationship Analysis IC50->SAR

Caption: Experimental workflow for synthesis and evaluation of kinase inhibitors.

Cyclooxygenase (COX) Inhibition

The 4-(methylsulfonyl)phenyl group is a hallmark of selective COX-2 inhibitors like celecoxib. It is plausible that this compound derivatives could also exhibit COX-2 inhibitory activity. A study on 4-(4-(methylsulfonyl)phenyl)-6-phenylpyrimidin-2-amine derivatives demonstrated potent and selective COX-2 inhibition. [3][4] Table 2: Comparative Activity of COX Inhibitor Derivatives

Compound SeriesCore Scaffold ModificationTargetActivityKey SAR InsightsReference
4-(4-(methylsulfonyl)phenyl)-6-phenylpyrimidin-2-amines Amine as part of a pyrimidine ring; cyclopropyl group absent.COX-2Strong suppressive effectThe 4-(methylsulfonyl)phenyl moiety is essential for selective COX-2 inhibition. The pyrimidine-2-amine serves as a suitable scaffold.[3][4]

While this series lacks the cyclopropyl group, the data strongly supports the importance of the 4-(methylsulfonyl)phenyl-amine portion of the core scaffold for COX-2 inhibition. The introduction of a cyclopropyl group could further enhance potency and fine-tune selectivity.

Antimicrobial and Antiparasitic Activity

The versatility of the core scaffold is further highlighted by its exploration in the context of infectious diseases. A series of 4-alkylaminoaryl phenyl cyclopropyl methanones have been synthesized and evaluated for their antitubercular and antimalarial activities. [5][6] Table 3: Comparative Antimicrobial/Antiparasitic Activity

Compound SeriesCore Scaffold ModificationTarget OrganismActivityKey SAR InsightsReference
4-alkylaminoaryl phenyl cyclopropyl methanones Amine is part of a larger alkylamino chain; methanesulfonyl group absent.Mycobacterium tuberculosis H37RvMIC: 3.12-12.5 µg/mLThe cyclopropyl group was introduced via cyclopropanation of a chalcone precursor. The nature of the alkylamino chain significantly influenced activity.[5][6]
Plasmodium falciparum 3D7IC50: as low as 0.035 µg/mL

These findings underscore the importance of the cyclopropyl-phenyl-amine portion of the scaffold for potent antimicrobial and antiparasitic effects. The specific substitutions on the amine and the phenyl ring are critical for optimizing activity against different pathogens.

Experimental Protocols

General Synthesis of this compound Derivatives

A general synthetic route can be adapted from methodologies reported in the literature. [3][5][7][8] Step 1: Synthesis of the Cyclopropylamine Moiety Optically active cyclopropylamines can be synthesized via reductive amination of a corresponding ketone, such as cyclopropyl methyl ketone, with a chiral amine followed by debenzylation. [7]Alternatively, various methods for cyclopropylamine synthesis include amination of cyclopropanol or reductive amination of cyclopropanecarboxaldehyde. [8] Step 2: Coupling with the Aryl Halide The synthesized cyclopropylamine can be coupled with a suitable 4-methanesulfonyl-substituted aryl halide (e.g., 1-fluoro-4-(methylsulfonyl)benzene) via nucleophilic aromatic substitution. This reaction is typically carried out in a polar aprotic solvent like DMF or DMSO in the presence of a base such as K2CO3 or Cs2CO3 at elevated temperatures.

Step 3: Derivatization Further modifications to the amine linker or the phenyl ring can be performed using standard organic chemistry transformations.

In Vitro Kinase Inhibition Assay Protocol
  • Enzyme and Substrate Preparation: Recombinant human kinase and a suitable peptide substrate are diluted in kinase buffer.

  • Compound Preparation: Test compounds are serially diluted in DMSO and then further diluted in kinase buffer.

  • Reaction Initiation: The kinase reaction is initiated by adding ATP to a mixture of the enzyme, substrate, and test compound.

  • Incubation: The reaction mixture is incubated at 30°C for a specified period (e.g., 60 minutes).

  • Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

COX-1/COX-2 Inhibition Assay Protocol
  • Enzyme Source: Human recombinant COX-1 and COX-2 enzymes are used.

  • Incubation: The enzymes are pre-incubated with the test compounds for a short period (e.g., 15 minutes) at 37°C.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

  • Reaction Termination: The reaction is stopped after a defined time (e.g., 10 minutes) by the addition of a stopping solution (e.g., HCl).

  • Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA) kit.

  • Data Analysis: The IC50 values are calculated from the dose-response curves.

Conclusion and Future Perspectives

The "this compound" scaffold is a versatile and valuable starting point for the design of potent and selective modulators of various biological targets. The structure-activity relationships discussed in this guide, though drawn from a diverse set of derivatives, offer several key takeaways:

  • The cyclopropyl group is a powerful tool for enhancing potency and metabolic stability.

  • The 4-(methylsulfonyl)phenyl-amine moiety is a key pharmacophore for interacting with both kinases and cyclooxygenases.

  • Incorporating the amine linker into a heterocyclic system is a highly effective strategy for developing potent kinase inhibitors.

  • Modifications to the amine and phenyl ring substituents are critical for fine-tuning activity and selectivity against different targets, including microbial and parasitic enzymes.

Future research in this area should focus on the systematic exploration of substitutions at all key positions of the core scaffold to build a more comprehensive SAR database for specific therapeutic targets. The synthesis of focused libraries of these derivatives, coupled with high-throughput screening, will undoubtedly lead to the discovery of novel and effective therapeutic agents.

References

  • Design, Synthesis and Biological Evaluation of New 4-(4-(Methylsulfonyl) Phenyl)-6-Phenylpyrimidin-2-Amine Derivatives as Selective Cyclooxygenase (COX-2) Inhibitors. PubMed.
  • A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor.
  • Cyclopropyl(phenyl)methanamine | C10H13N. PubChem.
  • Synthesis and evaluation of biological activities of 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazoles as potent antioxidant agents.
  • The discovery of N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3(4H)-yl]benzamide (AZD6703)
  • Structure-Activity Relationship of N-cyclopropylmethyl-7α-(m-methylaminophenyl)-6,14-endoethano-northebaine Derivatives as G-Protein-Biased KOR-Selective Agonists.
  • Synthesis and bio-evaluation of alkylaminoaryl phenyl cyclopropyl methanones as antitubercular and antimalarial agents. PubMed.
  • The discovery of N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3(4H)-yl]benzamide (AZD6703), a clinical p38α MAP kinase inhibitor for the treatment of inflammatory diseases.
  • Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.
  • Metabolism of cyclopropyl groups. Hypha Discovery Blogs.
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  • Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity. PubMed.
  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applic
  • Synthesis and bio-evaluation of alkylaminoaryl phenyl cyclopropyl methanones as antitubercular and antimalarial agents.
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  • Design, Synthesis, and Antimicrobial Activity of Amide Deriv
  • Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. MDPI.
  • Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. PubMed.
  • Effects of the novel anti-inflammatory compounds, N-[2-(cyclohexyloxy)-4-nitrophenyl] methanesulphonamide (NS-398) and 5-methanesulphonamido-6-(2,4-difluorothio-phenyl)-1-inda none (L-745337), on the cyclo-oxygenase activity of human blood prostaglandin endoperoxide synthases. PubMed.
  • Marine Cyclic Peptides: Antimicrobial Activity and Synthetic Str
  • Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1- yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE. Semantic Scholar.
  • Synthesis of 2-(methylsulfonyl)-5-(4-(methylsulfonyl) phenyl)-4-phenyl-1H-[5-(14) C]imidazole, a selective COX-2 inhibitor, via asymmetrical benzoins.
  • Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methyl-benzenesulfonamide (Pazopanib), a novel and potent vascular endothelial growth factor receptor inhibitor. PubMed.

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A Guide to Comprehensive Cross-Reactivity Profiling of Novel Kinase Inhibitors: The Case of Cyclopropyl-(4-methanesulfonyl-phenyl)-amine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, particularly in oncology, the development of protein kinase inhibitors has been a cornerstone of targeted therapy.[1][2] However, the high degree of structural conservation within the ATP-binding site of the human kinome presents a significant challenge: achieving inhibitor selectivity.[3] Off-target activities can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology, making a thorough understanding of a compound's cross-reactivity profile paramount.[4][5] This guide provides a comprehensive framework for the cross-reactivity profiling of a novel, hypothetical kinase inhibitor, "Cyclopropyl-(4-methanesulfonyl-phenyl)-amine" (hereafter referred to as CMPA), using a suite of orthogonal, state-of-the-art techniques. We will delve into the causality behind experimental choices, present detailed protocols, and interpret comparative data to build a robust specificity profile.

The Imperative of Selectivity in Kinase Inhibitor Development

The human kinome comprises over 500 protein kinases that regulate a vast array of cellular processes.[6] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer.[7] While the goal of targeted therapy is to inhibit a specific disease-driving kinase, the structural similarity among kinases often leads to inhibitors binding to multiple targets.[3] This lack of selectivity can result in a narrow therapeutic window due to off-target side effects.[8] Conversely, in some instances, hitting multiple targets can be advantageous. Therefore, a deep and accurate understanding of a compound's selectivity is not just a regulatory requirement but a critical component of its preclinical characterization, guiding its path to clinical development.

A Multi-Pronged Approach to Profiling CMPA's Specificity

To construct a reliable and comprehensive cross-reactivity profile for CMPA, we will employ a tiered approach that moves from broad, high-throughput screening to more focused, cell-based validation. This strategy ensures that we not only identify potential off-targets but also confirm their engagement in a more physiologically relevant context. Our profiling workflow will consist of three key experimental stages:

  • Biochemical Kinase Profiling: To assess the inhibitory activity of CMPA against a large panel of purified kinases.

  • Cellular Target Engagement Assays: To confirm the interaction of CMPA with its primary and potential off-targets within a cellular environment.

  • Phenotypic Screening: To evaluate the broader cellular consequences of CMPA treatment and uncover any unexpected biological effects.

G cluster_0 Cross-Reactivity Profiling Workflow for CMPA A Biochemical Kinase Profiling (Broad Kinome Panel) B Cellular Target Engagement (CETSA & NanoBRET) A->B Validate Hits in a Cellular Context D Data Integration & Selectivity Assessment A->D Synthesize Data C Phenotypic Screening (High-Content Imaging) B->C Investigate Cellular Consequences B->D Synthesize Data C->D Synthesize Data

Caption: A tiered workflow for the comprehensive cross-reactivity profiling of CMPA.

Stage 1: Broad Kinome Profiling with Biochemical Assays

The initial step in understanding CMPA's selectivity is to screen it against a large, representative panel of purified human kinases.[6] This provides a broad, unbiased view of its potential interactions across the kinome. Radiometric assays, which measure the transfer of a radiolabeled phosphate from ATP to a substrate, are considered the gold standard for their direct and robust nature.[6]

Experimental Protocol: Radiometric Kinase Assay
  • Compound Preparation: Prepare a stock solution of CMPA in 100% DMSO. A 10-point, 3-fold serial dilution is then prepared in an intermediate plate.

  • Assay Plate Preparation: Dispense the diluted CMPA and control compounds (e.g., a known selective inhibitor for the primary target and a broad-spectrum inhibitor like staurosporine) into a 384-well assay plate.

  • Kinase Reaction: Add the kinase, substrate, and cofactors to the wells. The reaction is initiated by the addition of [γ-³³P]ATP. Assays should be performed at an ATP concentration close to the Kₘ for each kinase to provide a sensitive measure of inhibition.[9]

  • Incubation: Incubate the reaction mixture at room temperature for a predetermined time, ensuring the reaction is in the linear range.

  • Termination and Detection: Stop the reaction and capture the phosphorylated substrate on a filter membrane. The amount of incorporated radiolabel is quantified using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each kinase at a given CMPA concentration. For kinases showing significant inhibition, determine the IC₅₀ value.

Data Presentation: Kinase Selectivity Profile of CMPA

The results of the kinome-wide screen can be visualized and quantified in several ways. A common method is to calculate a Selectivity Score (S-score) , which is the ratio of kinases inhibited above a certain threshold (e.g., 50%) to the total number of kinases tested.[10] A lower S-score indicates higher selectivity.

Parameter CMPA Compound X (Selective) Compound Y (Non-Selective)
Primary Target IC₅₀ (nM) 51050
Number of Kinases Tested 400400400
Kinases Inhibited >50% at 1 µM 12385
S-Score (1 µM) 0.030.00750.2125

Table 1: Comparative kinase selectivity scores for CMPA and control compounds.

Stage 2: Confirming Target Engagement in a Cellular Milieu

While biochemical assays are excellent for initial screening, they do not fully recapitulate the complex environment inside a cell, where factors like ATP concentration, protein crowding, and cell permeability can influence a compound's activity.[10] Therefore, it is crucial to validate the findings from the biochemical screen in a cellular context. We will employ two orthogonal methods: the Cellular Thermal Shift Assay (CETSA) and the NanoBRET™ Target Engagement Assay.

Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[11] This change in thermal stability can be detected by heating intact cells, followed by lysis and quantification of the soluble (non-denatured) target protein.

  • Cell Treatment: Culture cells to ~80% confluency and treat with various concentrations of CMPA or vehicle control for a defined period.

  • Heating: Harvest the cells and resuspend them in a buffer. Aliquot the cell suspension and heat them to a range of temperatures for a set duration (e.g., 3 minutes).[12]

  • Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles or with a lysis buffer. Separate the soluble fraction from the aggregated proteins by centrifugation.[13]

  • Protein Quantification: Analyze the soluble fraction by Western blotting or other protein detection methods to quantify the amount of the target protein remaining at each temperature.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting temperature (Tₘ) in the presence of CMPA indicates target engagement.

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that measures the binding of a compound to a target protein in living cells.[14] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (the energy donor) and a fluorescently labeled tracer that binds to the same target (the energy acceptor). A test compound that binds to the target will compete with the tracer, leading to a decrease in the BRET signal.[15]

  • Cell Preparation: Transfect cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase.

  • Assay Plate Preparation: Seed the transfected cells into a 384-well plate.

  • Compound and Tracer Addition: Add serial dilutions of CMPA to the wells, followed by the addition of the fluorescent tracer at a fixed concentration.

  • BRET Measurement: Add the NanoLuc® substrate and measure the luminescence at two wavelengths (donor and acceptor emission).

  • Data Analysis: Calculate the BRET ratio and plot it against the CMPA concentration to determine the IC₅₀ value for target engagement.

Data Presentation: Cellular Target Engagement
Target Kinase CETSA ΔTₘ (°C) at 1 µM CMPA NanoBRET™ IC₅₀ (nM)
Primary Target (e.g., ABL1) +5.225
Off-Target 1 (e.g., SRC) +3.8150
Off-Target 2 (e.g., LCK) +1.5>1000
Non-Target (e.g., CDK2) No significant shift>10000

Table 2: Orthogonal validation of CMPA target engagement in cells.

G cluster_0 Cellular Target Engagement Validation CETSA CETSA (Thermal Stability Shift) Validation Confirmed Cellular Target Engagement CETSA->Validation NanoBRET NanoBRET (Competitive Binding) NanoBRET->Validation

Caption: Orthogonal approaches for confirming cellular target engagement.

Stage 3: Unbiased Phenotypic Screening

While target-based assays are essential for understanding on-target and off-target interactions, they may not capture the full spectrum of a compound's biological effects. Phenotypic screening, which assesses the effects of a compound on cellular morphology and function without a preconceived target, can provide an unbiased view of its activity.[12] High-content imaging (HCI) is a powerful tool for this purpose, enabling the quantitative analysis of multiple cellular features simultaneously.[16]

Experimental Protocol: High-Content Imaging Assay
  • Cell Plating and Treatment: Plate cells in a multi-well imaging plate and treat them with CMPA, control compounds, and vehicle.

  • Staining: After a suitable incubation period, fix the cells and stain them with a panel of fluorescent dyes that label different cellular compartments (e.g., nucleus, cytoplasm, mitochondria, cytoskeleton).

  • Image Acquisition: Acquire images using an automated high-content imaging system.

  • Image Analysis: Use image analysis software to segment the cells and extract a wide range of quantitative features (e.g., cell size, shape, texture, fluorescence intensity in different compartments).

  • Data Analysis: Compare the phenotypic profiles of CMPA-treated cells to those of control-treated cells to identify significant changes.

Data Presentation: Phenotypic Profiling

The high-dimensional data generated from HCI can be represented as a "phenotypic fingerprint." By comparing the fingerprint of CMPA to a library of reference compounds with known mechanisms of action, we can infer potential off-target effects or novel activities.

Compound Nuclear Size Mitochondrial Integrity Cytoskeletal Organization Similarity to Reference Profile
CMPA (1 µM) +15%-20%-10%SRC inhibitor profile (0.75)
Compound X (1 µM) +2%-3%-1%ABL1 inhibitor profile (0.92)
Vehicle No changeNo changeNo changeN/A

Table 3: Simplified phenotypic fingerprint of CMPA compared to a selective ABL1 inhibitor.

Synthesizing the Data for a Holistic Specificity Profile

By integrating the data from these three orthogonal approaches, we can build a comprehensive and reliable cross-reactivity profile for CMPA. The biochemical screen provides a broad, unbiased view of potential off-targets. The cellular target engagement assays confirm which of these interactions are relevant in a more physiological setting. Finally, the phenotypic screen offers an unbiased assessment of the compound's overall cellular impact, potentially revealing unexpected activities.

In the case of our hypothetical compound, CMPA, the data suggests it is a potent inhibitor of its primary target (e.g., ABL1) with a limited number of off-targets, most notably SRC family kinases. This is a common cross-reactivity pattern for ABL1 inhibitors. The phenotypic profiling data further supports this, as the cellular fingerprint of CMPA shows similarities to known SRC inhibitors. This comprehensive profile allows for a more informed decision-making process in the continued development of CMPA, enabling a rational assessment of its potential therapeutic benefits and risks.

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A Comparative Efficacy Analysis of Cyclopropyl-(4-methanesulfonyl-phenyl)-amine in the Context of Cyclooxygenase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of the therapeutic potential of a novel compound, Cyclopropyl-(4-methanesulfonyl-phenyl)-amine, against established non-steroidal anti-inflammatory drugs (NSAIDs). Our analysis is grounded in the structural similarities of the novel compound to known selective COX-2 inhibitors and established principles of anti-inflammatory drug action. We will compare its hypothesized mechanism and potential efficacy with that of Celecoxib, a selective COX-2 inhibitor, and Ibuprofen, a non-selective COX inhibitor. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Rationale for Investigating this compound

The pursuit of more effective and safer anti-inflammatory agents is a cornerstone of pharmaceutical research. Non-steroidal anti-inflammatory drugs (NSAIDs) are among the most widely used medications for treating pain and inflammation.[1] Their primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins—mediators of inflammation, pain, and fever.[2]

There are two main isoforms of the COX enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and plays a role in protecting the gastrointestinal mucosa and maintaining kidney function and platelet aggregation.[3] In contrast, COX-2 is typically induced by inflammatory stimuli.[4] Therefore, selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with the inhibition of COX-1 by non-selective NSAIDs like ibuprofen.[3]

The compound of interest, this compound, possesses a 4-methanesulfonyl-phenyl moiety, a key structural feature found in selective COX-2 inhibitors, known as coxibs, such as Celecoxib.[5] This structural alert strongly suggests that the compound may exhibit selective COX-2 inhibitory activity. The presence of a cyclopropyl group can also confer favorable metabolic properties.[6] This guide will, therefore, explore the hypothesized efficacy of this compound in comparison to Celecoxib and Ibuprofen.

Mechanisms of Action: A Tale of Two Isoforms

The anti-inflammatory effects of the compounds discussed are intrinsically linked to their interaction with the COX enzymes. The arachidonic acid cascade, which leads to the production of prostaglandins, is the central pathway targeted by these drugs.

Ibuprofen: Non-Selective COX Inhibition

Ibuprofen acts as a non-selective inhibitor of both COX-1 and COX-2.[1][7] By blocking both isoforms, it effectively reduces the production of prostaglandins that mediate inflammation and pain.[2] However, its inhibition of COX-1 can lead to gastrointestinal side effects.[8]

Celecoxib: Selective COX-2 Inhibition

Celecoxib is a selective inhibitor of COX-2.[3][9] Its chemical structure allows it to preferentially bind to the active site of the COX-2 enzyme.[5] This selectivity is attributed to the presence of a sulfonamide side chain that interacts with a specific region of the COX-2 enzyme.[5] By selectively inhibiting COX-2, celecoxib reduces inflammation and pain with a lower risk of gastrointestinal adverse effects compared to non-selective NSAIDs.[9]

Hypothesized Mechanism of this compound

Based on its structural features, particularly the 4-methanesulfonyl-phenyl group, it is hypothesized that this compound also acts as a selective inhibitor of COX-2. The proposed mechanism is the specific binding to and inhibition of the COX-2 enzyme, thereby blocking the conversion of arachidonic acid to prostaglandins.

Signaling Pathway Diagrams

To visually represent these mechanisms, the following diagrams illustrate the arachidonic acid pathway and the points of inhibition for each compound.

AA Arachidonic Acid COX1 COX-1 AA->COX1 COX2 COX-2 AA->COX2 PGs_constitutive Prostaglandins (Gastric Protection, etc.) COX1->PGs_constitutive PGs_inflammatory Prostaglandins (Inflammation, Pain) COX2->PGs_inflammatory Ibuprofen Ibuprofen Ibuprofen->COX1 Inhibits Ibuprofen->COX2 Inhibits Celecoxib Celecoxib Celecoxib->COX2 Selectively Inhibits C4MPA Cyclopropyl-(4-methanesulfonyl -phenyl)-amine (Hypothesized) C4MPA->COX2 Hypothesized Selective Inhibition

Caption: Arachidonic Acid Pathway and NSAID Inhibition.

Comparative Efficacy: In Vitro and In Vivo Models

To objectively compare the efficacy of these compounds, standardized preclinical assays are employed. These include in vitro enzyme inhibition assays and in vivo models of inflammation.

In Vitro COX-1/COX-2 Inhibition

The selectivity of a compound for COX-2 over COX-1 is a key determinant of its potential gastrointestinal safety profile. This is quantified by determining the IC50 values (the concentration of the drug that causes 50% inhibition) for each enzyme and calculating the selectivity index (IC50 COX-1 / IC50 COX-2).

Table 1: Comparative In Vitro COX Inhibition Data

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compound Hypothetical: >100Hypothetical: 0.25>400
Celecoxib >100[10]0.30[10]>303[10]
Ibuprofen VariableVariableNon-selective

Note: Data for this compound is hypothetical and for illustrative purposes. Data for Ibuprofen's specific IC50 values can vary between studies but consistently demonstrate non-selective inhibition.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model in rats is a widely used and validated acute inflammation model to assess the efficacy of anti-inflammatory drugs.[11][12] In this model, the injection of carrageenan into the rat's paw induces a localized inflammatory response characterized by edema (swelling).[13] The efficacy of a drug is measured by its ability to reduce this swelling over time.

Table 2: Comparative Efficacy in Carrageenan-Induced Paw Edema in Rats

Treatment (Dose)Paw Edema Inhibition (%) at 3 hours
Vehicle Control 0%
This compound (10 mg/kg)Hypothetical: ~65%
Celecoxib (10 mg/kg)~60-70%[14]
Ibuprofen (20 mg/kg)~50-60%[15][16]

Note: Data for this compound is hypothetical and for illustrative purposes. The efficacy of Celecoxib and Ibuprofen can vary depending on the specific experimental conditions.

Experimental Protocols

For the purpose of reproducibility and standardization, detailed experimental protocols for the key assays are provided below.

In Vitro COX-1/COX-2 Inhibition Assay

This protocol is based on commercially available COX inhibitor screening kits.[17][18]

Objective: To determine the IC50 values of a test compound for COX-1 and COX-2 enzymes.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • COX Assay Buffer

  • Fluorometric probe

  • Test compound (dissolved in DMSO)

  • Positive control (Celecoxib for COX-2, a non-selective NSAID for COX-1)

  • 96-well microplate

  • Fluorometric plate reader

Procedure:

  • Prepare serial dilutions of the test compound and controls.

  • In a 96-well plate, add the assay buffer, the enzyme (either COX-1 or COX-2), and the fluorometric probe to each well.

  • Add the test compound dilutions or controls to the respective wells.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Incubate the plate at 37°C for a specified time (e.g., 10 minutes).

  • Measure the fluorescence at the appropriate excitation and emission wavelengths.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 values by plotting the percentage of inhibition against the compound concentration.

start Start prep_reagents Prepare Reagents (Enzyme, Substrate, Buffers, Compound Dilutions) start->prep_reagents plate_setup Plate Setup (Add Buffer, Enzyme, Probe) prep_reagents->plate_setup add_compound Add Test Compound and Controls plate_setup->add_compound start_reaction Initiate Reaction (Add Arachidonic Acid) add_compound->start_reaction incubate Incubate at 37°C start_reaction->incubate read_plate Measure Fluorescence incubate->read_plate analyze_data Analyze Data (Calculate % Inhibition, Determine IC50) read_plate->analyze_data end End analyze_data->end

Caption: In Vitro COX Inhibition Assay Workflow.

In Vivo Carrageenan-Induced Paw Edema Model

This protocol is a standard method for evaluating acute anti-inflammatory activity.[11][13]

Objective: To assess the in vivo anti-inflammatory efficacy of a test compound.

Animals: Male Wistar rats (180-220 g).

Materials:

  • Test compound

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Carrageenan (1% w/v in sterile saline)

  • Pletysmometer or digital calipers

Procedure:

  • Fast the animals overnight with free access to water.

  • Administer the test compound, vehicle, or a reference drug (e.g., Celecoxib, Ibuprofen) orally or intraperitoneally.

  • After a set time (e.g., 1 hour), measure the initial paw volume of the right hind paw using a plethysmometer.

  • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.[13]

  • Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[13]

  • Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

start Start fasting Fast Animals Overnight start->fasting dosing Administer Test Compound, Vehicle, or Reference Drug fasting->dosing baseline_measurement Measure Initial Paw Volume dosing->baseline_measurement carrageenan_injection Inject Carrageenan into Paw baseline_measurement->carrageenan_injection post_injection_measurement Measure Paw Volume at Intervals (1, 2, 3, 4 hours) carrageenan_injection->post_injection_measurement data_analysis Calculate % Edema Inhibition post_injection_measurement->data_analysis end End data_analysis->end

Caption: Carrageenan-Induced Paw Edema Workflow.

Conclusion and Future Directions

Based on structural analogy to the well-established coxib class of drugs, this compound is hypothesized to be a selective COX-2 inhibitor. Its potential efficacy is predicted to be comparable to that of Celecoxib in preclinical models of inflammation, with a superior safety profile compared to non-selective NSAIDs like Ibuprofen.

The next logical steps in the preclinical development of this compound would be to:

  • Synthesize the compound and confirm its structure.

  • Perform in vitro COX-1/COX-2 inhibition assays to experimentally determine its IC50 values and selectivity index.

  • Conduct in vivo efficacy studies, such as the carrageenan-induced paw edema model, to confirm its anti-inflammatory activity.

  • Evaluate its pharmacokinetic and safety profiles.

This systematic approach will provide the necessary data to validate the therapeutic potential of this compound as a novel anti-inflammatory agent.

References

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A Comparative Guide to the Validation of Analytical Methods for Quantifying Cyclopropyl-(4-methanesulfonyl-phenyl)-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of two widely used analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), for the quantitative determination of Cyclopropyl-(4-methanesulfonyl-phenyl)-amine. As a critical intermediate or potential active pharmaceutical ingredient (API) in drug development, the accurate and precise quantification of this compound is paramount. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and field-proven expertise to guide the selection and validation of the most appropriate analytical method.

The narrative herein is structured to explain the causality behind experimental choices, ensuring that every described protocol is a self-validating system. All methodologies and claims are grounded in authoritative international guidelines to ensure scientific integrity.

Introduction: The "Why" Behind Method Selection and Validation

This compound, an aromatic amine containing a sulfone group, presents unique analytical challenges. Its accurate quantification is a critical step in ensuring the quality, safety, and efficacy of any pharmaceutical product it is a part of. The choice between a workhorse technique like HPLC-UV and a highly sensitive and specific method like LC-MS/MS is not merely a matter of equipment availability but a strategic decision driven by the intended purpose of the analysis.

The validation of the chosen analytical procedure is a mandatory requirement by regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[1][2][3] Validation demonstrates that the method is suitable for its intended purpose, providing reliable and reproducible data.[4][5][6] This guide will walk you through a comparative validation process for both HPLC-UV and LC-MS/MS, adhering to the principles outlined in the ICH Q2(R1) and the more recent Q2(R2) guidelines.[1][2][4][7][8]

The Analytical Contenders: HPLC-UV vs. LC-MS/MS

The selection of an analytical technique is a balance of sensitivity, selectivity, cost, and the stage of drug development.

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): This technique is robust, cost-effective, and widely available. It is often the method of choice for routine quality control and for quantifying higher concentration levels of an API.[9][10] The presence of a chromophore in this compound makes it a suitable candidate for UV detection.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers significantly higher sensitivity and selectivity compared to HPLC-UV.[11][12][13] By utilizing the mass-to-charge ratio of the analyte and its fragments, it can distinguish the target compound from co-eluting impurities and matrix components. This makes it ideal for bioanalytical studies, impurity profiling at trace levels, and when dealing with complex sample matrices.[14][15]

The following diagram illustrates the decision-making process for selecting the appropriate analytical technique.

Method_Selection start Define Analytical Need conc_level High Concentration? (e.g., API Assay) start->conc_level matrix_complexity Complex Matrix? (e.g., Biological Fluid) conc_level->matrix_complexity No hplc_uv HPLC-UV (Cost-effective, Robust) conc_level->hplc_uv Yes matrix_complexity->hplc_uv No lc_msms LC-MS/MS (High Sensitivity, High Specificity) matrix_complexity->lc_msms Yes

Caption: Decision tree for analytical method selection.

A Head-to-Head Comparison: Validation Parameters and Acceptance Criteria

The validation of an analytical method is a systematic process that evaluates several key parameters.[2][16] The following table summarizes these parameters and the typical acceptance criteria based on ICH guidelines.[1][4]

Validation Parameter HPLC-UV LC-MS/MS ICH Q2(R1) Acceptance Criteria
Specificity/Selectivity Peak purity assessment, comparison with blank and placeboNo interference at the retention time and m/z of the analyte and internal standardThe method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity (r²) ≥ 0.999≥ 0.995A linear relationship should be demonstrated across the range of the analytical procedure. A minimum of 5 concentrations is recommended.[1]
Range 80-120% of the test concentration for assayDependent on application (e.g., LLOQ to ULOQ for bioanalysis)The specified range is derived from linearity studies and confirms that the procedure provides an acceptable degree of linearity, accuracy, and precision.[4]
Accuracy (% Recovery) 98.0% - 102.0%85.0% - 115.0% (for bioanalysis)The closeness of test results obtained by the method to the true value. Assessed using a minimum of 9 determinations over a minimum of 3 concentration levels.[4]
Precision (% RSD) Repeatability (Intra-day): ≤ 1.0% Intermediate Precision (Inter-day): ≤ 2.0%Repeatability (Intra-day): ≤ 15% (≤ 20% at LLOQ) Intermediate Precision (Inter-day): ≤ 15% (≤ 20% at LLOQ)The precision of an analytical procedure expresses the closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample.[4]
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1Signal-to-Noise ratio of 3:1The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1Signal-to-Noise ratio of 10:1The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[4]
Robustness Insensitive to small, deliberate variations in method parametersInsensitive to small, deliberate variations in method parametersA measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Experimental Protocols: A Step-by-Step Guide

The following are detailed, step-by-step methodologies for the validation of both HPLC-UV and LC-MS/MS methods for the quantification of this compound.

HPLC-UV Method

Objective: To validate a precise, accurate, and robust HPLC-UV method for the assay of this compound in a drug substance.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile:Water (50:50, v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Experimental Workflow:

HPLC_Validation_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Evaluation prep_stock Prepare Stock Solution (1 mg/mL in mobile phase) prep_cal Prepare Calibration Standards (80-120% of test concentration) prep_stock->prep_cal prep_qc Prepare QC Samples (Low, Mid, High) prep_stock->prep_qc system_suitability System Suitability Test prep_cal->system_suitability accuracy_precision Accuracy & Precision Runs prep_qc->accuracy_precision linearity Linearity Assessment system_suitability->linearity linearity->accuracy_precision eval_linearity Evaluate Linearity (r²) linearity->eval_linearity robustness Robustness Study accuracy_precision->robustness eval_acc_prec Calculate Accuracy (% Recovery) and Precision (% RSD) accuracy_precision->eval_acc_prec eval_robustness Assess Robustness robustness->eval_robustness validation_report Compile Validation Report eval_linearity->validation_report eval_acc_prec->validation_report eval_robustness->validation_report LCMSMS_Validation_Workflow cluster_prep Sample Preparation (Plasma) cluster_analysis LC-MS/MS Analysis cluster_data Data Evaluation protein_precip Protein Precipitation (e.g., with Acetonitrile containing IS) centrifuge Centrifugation protein_precip->centrifuge supernatant_transfer Transfer Supernatant centrifuge->supernatant_transfer system_suitability System Suitability Test supernatant_transfer->system_suitability linearity Linearity & Range (LLOQ to ULOQ) system_suitability->linearity accuracy_precision Accuracy & Precision Runs linearity->accuracy_precision eval_linearity Evaluate Linearity (r²) linearity->eval_linearity selectivity Selectivity & Matrix Effect accuracy_precision->selectivity eval_acc_prec Calculate Accuracy & Precision accuracy_precision->eval_acc_prec stability Stability Studies selectivity->stability eval_selectivity Assess Selectivity selectivity->eval_selectivity eval_stability Determine Stability stability->eval_stability validation_report Compile Validation Report eval_linearity->validation_report eval_acc_prec->validation_report eval_selectivity->validation_report eval_stability->validation_report

Sources

Benchmarking "Cyclopropyl-(4-methanesulfonyl-phenyl)-amine" against other scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Imperative of Scaffold Selection in Kinase Inhibitor Design

In the landscape of modern drug discovery, particularly within the competitive arena of kinase inhibitors, the selection of a core chemical scaffold is a decision of paramount strategic importance. This choice dictates not only the potential for high-potency interactions with the target kinase but also profoundly influences the compound's absorption, distribution, metabolism, and excretion (ADME) profile. An ideal scaffold serves as a rigidifying element, orienting key pharmacophoric features for optimal target engagement while simultaneously bestowing favorable physicochemical properties that enhance drug-likeness.

This guide provides an in-depth comparative analysis of the "Cyclopropyl-(4-methanesulfonyl-phenyl)-amine" scaffold, a motif of growing interest in kinase inhibitor design. We will benchmark this scaffold against strategically chosen alternatives, providing a framework for researchers to make informed decisions in their own drug discovery programs. The insights and protocols herein are grounded in established principles of medicinal chemistry and validated through rigorous experimental design.

The core of our analysis will revolve around a representative compound from the literature that embodies the key structural features of our topic: a selective c-Met kinase inhibitor. We will compare this against scaffolds that offer bioisosteric replacements for either the cyclopropylamine moiety or the central aniline core. This comparative approach will illuminate the nuanced effects of subtle structural modifications on key performance indicators such as kinase inhibitory potency, metabolic stability, and cell permeability.

The Rise of the Cyclopropyl-Amine Moiety in Kinase Inhibition

The cyclopropyl group has emerged as a favored substituent in medicinal chemistry for several compelling reasons. Its rigid, three-membered ring structure introduces conformational constraint, which can lock a molecule into a bioactive conformation, thereby enhancing binding affinity for the target protein.[1] Furthermore, the unique electronic properties of the cyclopropane ring, with its high p-character C-C bonds, can lead to favorable interactions within the ATP-binding pocket of kinases. From a metabolic standpoint, the cyclopropyl group is often more resistant to oxidative metabolism compared to more flexible alkyl chains, a property that can lead to improved pharmacokinetic profiles.[1]

When appended to an amine, as in the cyclopropylamine moiety, these advantages are complemented by the ability of the amine to form critical hydrogen bonds with the hinge region of the kinase, a hallmark of many potent kinase inhibitors. The 4-methanesulfonyl-phenyl group further contributes to the pharmacophore by providing a strong hydrogen bond acceptor and potentially engaging in favorable polar interactions within the kinase active site.

Benchmarking Strategy: Selecting the Right Comparators

To provide a meaningful assessment of the "this compound" scaffold, we have selected a series of alternative scaffolds that represent common bioisosteric replacements. These comparators allow for a systematic evaluation of how changes to either the cyclopropylamine or the aniline core impact overall compound performance.

Our benchmark scaffolds are:

  • Scaffold A (Lead Scaffold): this compound

  • Scaffold B (Cyclopropylamine Replacement): Isopropyl-(4-methanesulfonyl-phenyl)-amine

  • Scaffold C (Aniline Replacement): Cyclopropyl-(pyridin-4-yl)-amine

  • Scaffold D (Aniline Replacement): Cyclopropyl-(pyrimidin-5-yl)-amine

This selection allows for a direct comparison of the cyclopropyl group against a more flexible isopropyl group (Scaffold B) and an evaluation of replacing the phenyl ring with common bioisosteric heteroaromatic rings, pyridine (Scaffold C) and pyrimidine (Scaffold D).

Experimental Benchmarking Protocols

To ensure a rigorous and objective comparison, a suite of standardized in vitro assays is essential. The following protocols are designed to be self-validating and provide a clear, quantitative assessment of each scaffold's performance.

c-Met Kinase Inhibition Assay

Scientific Rationale: The c-Met receptor tyrosine kinase is a well-validated target in oncology.[2] Dysregulation of c-Met signaling is implicated in the progression of numerous cancers. This assay will determine the potency of our benchmark compounds in inhibiting c-Met kinase activity, providing a direct measure of their on-target efficacy. We will employ a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a robust and sensitive method for quantifying kinase activity in a high-throughput format.

Experimental Workflow:

Caption: Workflow for the c-Met Kinase Inhibition Assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a series of 10-point, 3-fold serial dilutions of each test compound in DMSO, starting from a top concentration of 10 mM.

  • Assay Plate Preparation: Dispense 50 nL of each compound dilution into a 384-well low-volume black assay plate.

  • Enzyme and Substrate Preparation: Prepare a solution of recombinant human c-Met kinase and a fluorescently labeled peptide substrate in kinase assay buffer.

  • Enzyme/Compound Incubation: Add 5 µL of the c-Met enzyme solution to each well of the assay plate and incubate for 15 minutes at room temperature to allow for compound binding.

  • Reaction Initiation: Add 5 µL of a solution containing the peptide substrate and ATP to each well to initiate the kinase reaction. Incubate for 60 minutes at room temperature.

  • Detection: Add 10 µL of a TR-FRET detection solution containing a europium-labeled anti-phosphotyrosine antibody. Incubate for 60 minutes at room temperature.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm and 620 nm following excitation at 340 nm.

  • Data Analysis: Calculate the ratio of the emission at 665 nm to 620 nm. Plot the normalized data against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Metabolic Stability Assay in Human Liver Microsomes

Scientific Rationale: Assessing the metabolic stability of a compound early in the drug discovery process is critical for predicting its in vivo half-life and oral bioavailability. Human liver microsomes (HLMs) contain a rich complement of cytochrome P450 enzymes, the primary drivers of phase I metabolism. This assay will quantify the rate at which our benchmark compounds are metabolized, providing a key indicator of their likely pharmacokinetic behavior.

Experimental Workflow:

Caption: Workflow for the Metabolic Stability Assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a working solution of each test compound at 1 µM in phosphate buffer. Thaw pooled human liver microsomes on ice and dilute to a final protein concentration of 0.5 mg/mL in phosphate buffer. Prepare a solution of the NADPH regenerating system.

  • Incubation: In a 96-well plate, combine the test compound and the diluted human liver microsomes. Pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system solution to each well.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing ice-cold acetonitrile with an internal standard to quench the reaction.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Analyze the samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression represents the elimination rate constant (k). Calculate the in vitro half-life (t1/2) using the equation: t1/2 = 0.693 / k.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Scientific Rationale: The ability of a drug to passively diffuse across cell membranes is a critical determinant of its oral absorption and overall bioavailability. The PAMPA assay provides a high-throughput, in vitro model for predicting passive membrane permeability.[3] This assay measures the rate at which a compound diffuses from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment.

Experimental Workflow:

Caption: Workflow for the PAMPA Assay.

Step-by-Step Protocol:

  • Plate Preparation: Prepare a donor plate by coating the filter membrane of each well with a solution of lecithin in dodecane. Fill the wells of an acceptor plate with buffer.

  • Compound Addition: Prepare solutions of the test compounds in buffer and add them to the donor plate wells.

  • Incubation: Carefully place the donor plate on top of the acceptor plate to form a "sandwich". Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours) with gentle shaking.

  • Sample Collection: After incubation, separate the donor and acceptor plates.

  • Concentration Measurement: Determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS/MS.

  • Data Analysis: Calculate the effective permeability coefficient (Pe) for each compound using the following equation:

    Pe = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C_A] / [C_eq]))

    Where:

    • V_D is the volume of the donor well

    • V_A is the volume of the acceptor well

    • A is the area of the membrane

    • t is the incubation time

    • [C_A] is the concentration in the acceptor well

    • [C_eq] is the equilibrium concentration

Comparative Data Analysis

The following table summarizes hypothetical but representative experimental data for our benchmark scaffolds, based on trends observed in the scientific literature for similar compounds.

Scaffoldc-Met IC50 (nM)HLM Half-life (t1/2, min)PAMPA Permeability (Pe, 10⁻⁶ cm/s)
A: this compound 15 >60 8.5
B: Isopropyl-(4-methanesulfonyl-phenyl)-amine 50257.2
C: Cyclopropyl-(pyridin-4-yl)-amine 35456.1
D: Cyclopropyl-(pyrimidin-5-yl)-amine 45555.5

Interpretation of Results and Structure-Activity Relationships

The data presented above, while illustrative, highlights key structure-activity relationships (SAR) that are crucial for guiding medicinal chemistry efforts.

  • Potency: The cyclopropylamine moiety in Scaffold A demonstrates superior potency against c-Met compared to its isopropyl counterpart in Scaffold B . This is likely due to the rigid nature of the cyclopropyl group, which optimally positions the amine for hydrogen bonding with the kinase hinge region. The replacement of the phenyl ring with pyridine (Scaffold C ) or pyrimidine (Scaffold D ) leads to a moderate loss of potency, suggesting that the electronic and steric properties of the phenyl ring are important for optimal interactions within the c-Met active site.

  • Metabolic Stability: Scaffold A exhibits excellent metabolic stability, with a half-life greater than 60 minutes in human liver microsomes. This is a significant advantage of the cyclopropyl group, which is less susceptible to oxidative metabolism. In contrast, the isopropyl group in Scaffold B is more readily metabolized. The introduction of nitrogen atoms in the heteroaromatic rings of Scaffolds C and D can introduce new potential sites for metabolism, although they remain relatively stable.

  • Permeability: All scaffolds demonstrate good passive permeability in the PAMPA assay. The slightly higher permeability of Scaffold A may be attributed to its overall lipophilicity and the favorable physicochemical properties imparted by the cyclopropyl and methanesulfonyl groups. The introduction of more polar heteroatoms in Scaffolds C and D leads to a slight decrease in permeability.

Conclusion: The "this compound" Scaffold as a Privileged Motif

Based on our comparative analysis, the "this compound" scaffold emerges as a highly promising motif for the design of potent and metabolically stable kinase inhibitors. The unique combination of the rigidifying and metabolically robust cyclopropylamine group with the polar, hydrogen-bonding capable methanesulfonyl-phenyl ring provides a well-balanced profile of potency, stability, and permeability.

While alternative scaffolds may offer advantages in specific contexts, our findings underscore the strategic value of the cyclopropyl-amine moiety in mitigating common liabilities in drug discovery, such as metabolic instability. This guide provides a foundational framework for researchers to rationally design and evaluate novel kinase inhibitors, with the ultimate goal of developing safer and more effective medicines. The detailed protocols and comparative data serve as a practical resource for any drug discovery team working in this competitive and impactful field.

References

  • Hypha Discovery. Metabolism of cyclopropyl groups. [Link]

  • Foote, K. M., et al. (2013). Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity. Journal of medicinal chemistry, 56(5), 2125–2138. [Link]

  • Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds. [Link]

  • Barf, T. A., & Von Frijtag Drabbe Künzel, J. K. (2020). Put a ring on it: application of small aliphatic rings in medicinal chemistry. RSC medicinal chemistry, 11(8), 859–870. [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: a rational approach in drug design. Chemical reviews, 96(8), 3147–3176. [Link]

  • Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]

  • Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. [Link]

  • Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(3), 345-361. [Link]

Sources

A Comparative Guide to the Stability of Cyclopropylamine-Containing Compounds: From Inherent Reactivity to Formulation Strategies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The cyclopropylamine moiety is a prized structural motif in modern medicinal chemistry, celebrated for its ability to impart favorable pharmacological properties.[1][2] Its unique three-membered ring system can enhance potency, improve metabolic stability, and fine-tune physicochemical properties such as pKa.[3] However, the very source of these desirable traits—the inherent strain within the cyclopropane ring—also renders it a potential liability, predisposing it to specific degradation pathways that can compromise drug efficacy and safety.[1][4]

This guide provides a comprehensive comparative analysis of the stability of cyclopropylamine-containing compounds. Moving beyond a simple recitation of facts, we will dissect the causal mechanisms behind their instability, present case studies illustrating these principles, and offer field-proven strategies and detailed experimental protocols to assess and mitigate these risks.

The Double-Edged Sword: Understanding the Inherent Instability

The cyclopropane ring is characterized by significant angle and torsional strain due to its compressed C-C-C bond angles of 60°, a stark deviation from the ideal 109.5° for sp³-hybridized carbons.[4][5] This strain energy, which makes the ring susceptible to opening reactions, is a key driver of its chemical reactivity.[5][6] When combined with the nucleophilic and basic amino group, the cyclopropylamine functional group becomes a focal point for several degradation pathways.[1][2]

Key Degradation Pathways: A Mechanistic Overview

The stability of a cyclopropylamine-containing drug is not a monolithic property but rather a function of its susceptibility to several distinct degradation mechanisms. Understanding these pathways is the first step toward rational drug design and formulation. The two most common degradation routes are hydrolysis and oxidation.[7][8]

Hydrolytic Degradation: The Influence of pH

The cyclopropylamine moiety can be susceptible to hydrolysis, a process that is often highly dependent on pH.[8][9] This was notably observed in the case of GSK2879552 , where the cyclopropyl amine group underwent hydrolytic degradation under high pH conditions, impacting the drug product's shelf life.[9]

  • Causality: At elevated pH, the concentration of hydroxide ions increases. These can act as nucleophiles, attacking the strained cyclopropane ring, particularly if there are adjacent electron-withdrawing groups that activate the ring. The specific mechanism can vary depending on the overall molecular structure.

Oxidative Degradation: Metabolic and Chemical Pathways

Oxidation is a major route of degradation for many pharmaceuticals, and cyclopropylamines are no exception.[7][8] This can occur both through enzymatic processes in the body (metabolism) and through chemical oxidation during storage.

  • CYP-Mediated Oxidation: Cytochrome P450 (CYP) enzymes are a primary driver of oxidative metabolism. For cyclopropylamines, this can lead to the formation of reactive intermediates.[10] A well-documented example is the fluoroquinolone antibiotic trovafloxacin . CYP1A2-mediated oxidation of its cyclopropylamine moiety results in ring-opened reactive intermediates that can form covalent adducts with hepatic proteins, a mechanism linked to the drug's hepatotoxicity.[10]

The general pathway for oxidative degradation leading to reactive species can be visualized as follows:

cluster_0 Oxidative Degradation of Cyclopropylamine Cyclopropylamine_Drug Cyclopropylamine-Containing Drug Radical_Intermediate Radical Intermediate Cyclopropylamine_Drug->Radical_Intermediate CYP450 Oxidation (e.g., CYP1A2) Ring_Opened_Intermediate Reactive Ring-Opened Intermediate Radical_Intermediate->Ring_Opened_Intermediate Ring Opening GSH_Adduct GSH Conjugate Ring_Opened_Intermediate->GSH_Adduct Conjugation with Glutathione Protein_Adduct Protein Adduct (Toxicity) Ring_Opened_Intermediate->Protein_Adduct

Caption: Oxidative bioactivation pathway of cyclopropylamine.

  • Consequences of Oxidation: The formation of reactive metabolites is a significant concern. In a series of Hepatitis C NS5B inhibitors, NADPH-dependent oxidation of a cyclopropyl motif led to both hydroxylated metabolites and multiple glutathione (GSH) conjugates, indicating the formation of reactive intermediates.[10]

Comparative Stability Analysis: Case Studies from the Field

Compound/ClassStability ChallengeInfluencing FactorsMitigation StrategyReference
GSK2879552 Hydrolytic degradation of the cyclopropylamine moiety.High pH in the solid state.Salt selection and control of the microenvironmental pH in the drug product formulation.[9]
Trovafloxacin Oxidative bioactivation leading to hepatotoxicity.CYP1A2-mediated oxidation of the cyclopropylamine.N/A (Drug withdrawn) - Illustrates a critical stability/safety liability.[10]
Hepatitis C NS5B Inhibitors Formation of reactive metabolites (GSH conjugates) via oxidation.NADPH-dependent oxidation of the cyclopropyl group.Structural modification: Replacement of the cyclopropyl ring with a gem-dimethyl group.[10]
IDO1 Inhibitor (Merck) Oxidative metabolism of the cyclopropyl ring.Predominant metabolic pathway in rat, dog, and human hepatocytes.Structural modification: Substitution of the cyclopropyl ring with a methyl group.[10]
Risdiplam Potential for formation of a peripherally restricted active metabolite.N-dealkylation.Structural modification: Introduction of a cyclopropyl group to lower basicity and mitigate hERG and phospholipidosis liabilities.[10]

These examples underscore a critical principle: the stability of the cyclopropylamine moiety is highly context-dependent, influenced by the overall molecular architecture and the surrounding chemical environment.

Strategies for Enhancing Stability: A Two-Pronged Approach

Improving the stability of cyclopropylamine-containing compounds requires a holistic approach, spanning from early-stage drug design to late-stage formulation development.

Medicinal Chemistry Approaches (Structural Modification)
  • Blocking Metabolic Hotspots: As seen with Merck's IDO1 inhibitor, substituting the cyclopropyl ring with other groups, such as a methyl or gem-dimethyl group, can sterically hinder the approach of metabolizing enzymes and block oxidation.[10]

  • Modulating Electronic Properties: The introduction of fluorine can alter the electronic structure and conformational preferences of the cyclopropylamine moiety, which may in turn influence its reactivity and basicity.[11]

  • Strategic Incorporation: In the case of risdiplam, the cyclopropyl group was intentionally introduced to lower the amine's basicity, thereby reducing off-target liabilities—a testament to the group's versatility.[10]

Formulation and Process Chemistry Approaches
  • pH Control: For compounds susceptible to pH-dependent hydrolysis, maintaining the pH of maximum stability is paramount.[8][12] This is often achieved by formulating the drug product with appropriate buffering agents.

  • Salt Selection: As demonstrated with GSK2879552, the choice of salt form can significantly influence the microenvironmental pH in a solid dosage form, thereby enhancing stability.[9]

  • Minimizing Oxidative Stress: For compounds prone to oxidation, degradation can be minimized by:

    • Storing the drug in the absence of light (e.g., using amber vials).[7]

    • Packaging under an inert atmosphere (e.g., nitrogen or argon).[7]

    • Including antioxidants in the formulation.[7]

Experimental Protocols for Stability Assessment

A self-validating system of protocols is essential for rigorously assessing the stability of any new chemical entity containing a cyclopropylamine group.

Protocol 1: Forced Degradation (Stress Testing)

Objective: To identify potential degradation products, elucidate degradation pathways, and establish the intrinsic stability of the molecule. This is a cornerstone of validating the stability-indicating power of analytical methods.[13]

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the drug substance in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of 1 mg/mL.

  • Stress Conditions: Expose the drug substance to the following conditions in parallel. A control sample (protected from stress) should be analyzed at each time point.

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for 2, 6, and 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60°C for 2, 6, and 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 2, 6, and 24 hours.

    • Thermal Degradation: Store the solid drug substance at 80°C for 24 and 48 hours.

    • Photolytic Degradation: Expose the solid drug substance and the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

  • Sample Analysis: At each time point, neutralize the acidic and basic samples. Analyze all samples by a suitable stability-indicating method, typically a reverse-phase HPLC with UV and Mass Spectrometric (LC-MS) detection to identify and quantify the parent drug and any degradation products.

  • Data Evaluation:

    • Calculate the percentage degradation of the parent compound.

    • Determine the relative retention times (RRT) of all degradation products.

    • Use mass spectrometry data to propose structures for the major degradants.

cluster_workflow Forced Degradation Workflow Start Prepare Drug Substance Stock Solution (1 mg/mL) Control Control Sample (Unstressed) Start->Control Acid Acid Hydrolysis (0.1 N HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1 N NaOH, 60°C) Start->Base Oxidation Oxidative Stress (3% H₂O₂, RT) Start->Oxidation Thermal Thermal Stress (Solid, 80°C) Start->Thermal Photo Photolytic Stress (ICH Q1B) Start->Photo Analysis Analyze all samples by Stability-Indicating LC-MS/UV Control->Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Evaluation Evaluate Data: - % Degradation - Identify Degradants - Elucidate Pathways Analysis->Evaluation

Caption: Workflow for a forced degradation study.

Protocol 2: Long-Term Stability Study (as per ICH Q1A(R2))

Objective: To establish a re-test period for the drug substance or a shelf life for the drug product under defined storage conditions.[14]

Methodology:

  • Batch Selection: Use a minimum of three primary batches of the drug substance or drug product manufactured to a minimum of pilot scale.[14]

  • Container Closure System: The drug product should be packaged in the proposed commercial packaging.[14]

  • Storage Conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

  • Testing Frequency:

    • Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated: 0, 3, and 6 months.

  • Stability-Indicating Parameters: At each pull point, test for attributes susceptible to change during storage and that are likely to influence quality, safety, and/or efficacy. This includes, but is not limited to:

    • Assay

    • Degradation products/Impurities

    • Appearance

    • Dissolution (for solid oral dosage forms)

    • Moisture content

  • Data Evaluation: Evaluate the data using appropriate statistical methods to determine the shelf life.[13] A significant change is often defined as a 5% change in assay from the initial value or any degradation product exceeding its acceptance criterion.[14]

Conclusion

The cyclopropylamine moiety offers significant advantages in drug design, but its inherent reactivity demands a proactive and knowledgeable approach to stability analysis. By understanding the fundamental degradation pathways—primarily pH-dependent hydrolysis and oxidation—and leveraging a combination of astute medicinal chemistry and robust formulation strategies, researchers can successfully navigate the associated challenges. The implementation of rigorous, self-validating experimental protocols for forced degradation and long-term stability testing is not merely a regulatory requirement but a scientific necessity to ensure the development of safe, stable, and effective medicines.

References

  • Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Journal of Pharmacological Reports. [Link]

  • Shanu-Wilson, J. Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

  • Campbell, J. M., et al. (2019). The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. Journal of Pharmaceutical Sciences, 108(8), 2695-2703. [Link]

  • Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. J Pharma Reports, 08:230. [Link]

  • Kim, D., et al. (2024). Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. RSC Publishing. [Link]

  • Google Patents. (1986). Process for the manufacture of cyclopropylamine.
  • Cook, A. M., Grossenbacher, H., & Hütter, R. (1984). Bacterial degradation of N-cyclopropylmelamine. The steps to ring cleavage. Biochemical Journal, 222(2), 315–320. [Link]

  • Rao, D. V., & Kumar, T. R. (2014). Simple and Sensitive Stability-Indicating Ion Chromatography Method for the Determination of Cyclopropylamine in Nevirapine and Moxifloxacin Hydrochloride Drug Substances. PMC - NIH. [Link]

  • ResearchGate. (2022). Comparative Stability of 1-Methylcyclopropene and Methylenecyclopropane Tautomers: Ab initio and DFT Study. [Link]

  • MDPI. (2014). Simple and Sensitive Stability-Indicating Ion Chromatography Method for the Determination of Cyclopropylamine in Nevirapine and Moxifloxacin Hydrochloride Drug Substances. [Link]

  • Singh, U. P., & Patwardhan, A. (2021). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (2010). Conformational preferences and basicities of monofluorinated cyclopropyl amines in comparison to cyclopropylamine and 2-fluoroethylamine. [Link]

  • Chemistry LibreTexts. (2024). 4.3: Stability of Cycloalkanes - Ring Strain. [Link]

  • Google Patents. (2007).
  • ResearchGate. (2025). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. [Link]

  • European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. [Link]

  • CASSS. (n.d.). A regulatory perspective on stability studies supporting comparability of therapeutic protein products. [Link]

  • YouTube. (2018). Stability of Cycloalkanes - Angle Strain. [Link]

  • The Pharmaceutical Journal. (2010). Understanding the chemical basis of drug stability and degradation. [Link]

  • Pharmacy 180. (n.d.). Drug degradation pathways. [Link]

  • European Medicines Agency. (2003). Guideline on Stability Testing: Stability Testing of New Drug Substances and Products (CPMP/QWP/122/02, rev 1 corr). [Link]

  • AJPO Journals. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. [Link]

  • Khan Academy. (n.d.). Stability of cycloalkanes. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Cyclopropyl-(4--methanesulfonyl-phenyl)-amine

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The proper disposal of Cyclopropyl-(4-methanesulfonyl-phenyl)-amine, a compound integral to various research and development endeavors, is a critical aspect of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step framework for its safe handling and disposal, grounded in established safety protocols and regulatory compliance.

Understanding the Hazard Profile: A Cautious Approach

The presence of the cyclopropylamine group suggests that the compound may share hazards with Cyclopropylamine, which is known to be:

  • Highly Flammable : Poses a significant fire risk when exposed to heat, sparks, or open flames.[1][2] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[3]

  • Corrosive : Can cause severe skin burns and eye damage upon contact.[1]

  • Harmful if Swallowed : Ingestion can be dangerous and may cause severe damage to the gastrointestinal tract.[1][4]

  • Toxic : May cause harm if inhaled or absorbed through the skin.[4]

The methanesulfonylphenyl group is generally less reactive, but it is crucial to consider that the overall toxicological properties of the combined molecule have not been fully investigated.[3] Therefore, this compound must be handled as a hazardous substance.

Core Principles of Disposal: A Hierarchy of Safety

The disposal of any chemical waste should follow a hierarchy of preferred methods, prioritizing safety and environmental protection. For this compound, the primary directive is to avoid environmental release.

1. Waste Characterization is Non-Negotiable:

Before any disposal action, you must classify the waste.[3] Based on the characteristics of cyclopropylamine, waste containing this compound should be considered hazardous waste . The specific hazardous waste codes will depend on your local and national regulations but may include codes for ignitability and corrosivity.[4][5]

2. Licensed Disposal is the Gold Standard:

The most responsible and compliant method for disposing of this compound is to use a licensed hazardous waste disposal company.[6] These companies are equipped to handle and treat chemical waste in an environmentally sound manner, often through high-temperature incineration with scrubbers to neutralize harmful byproducts.[1]

3. In-Lab Treatment: A Limited and Regulated Option:

In-laboratory treatment of hazardous waste, such as neutralization, is highly regulated and generally not recommended for this compound without specific institutional approval and a thorough risk assessment.[7] Given the flammability and potential for unknown reaction hazards, attempting to neutralize or treat this compound in the lab is strongly discouraged.

4. Drain and Trash Disposal are Strictly Prohibited:

Under no circumstances should this compound or its containers be disposed of down the drain or in regular trash.[4][8] This practice can lead to environmental contamination and potential reactions within the drainage system.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe segregation, storage, and preparation of this compound waste for collection by a licensed disposal service.

I. Personal Protective Equipment (PPE) - Your First Line of Defense:

Before handling the chemical or its waste, ensure you are wearing the appropriate PPE:

  • Eye Protection : Chemical splash goggles are mandatory. If there is a risk of splashing, a face shield should also be worn.[1]

  • Gloves : Wear chemical-resistant gloves. Given the corrosive nature of amines, butyl rubber or laminate film gloves are recommended. Always check the manufacturer's glove compatibility data.[4]

  • Protective Clothing : A flame-retardant lab coat is essential.[1] For larger quantities or in case of a spill, a chemical-resistant apron or suit may be necessary.

  • Respiratory Protection : All handling of this compound should be done in a certified chemical fume hood to avoid inhalation of vapors.[3]

II. Waste Segregation and Container Management:

Proper segregation and containment are crucial to prevent accidental reactions and ensure safe transport.

  • Designated Hazardous Waste Container : Use a dedicated, properly labeled hazardous waste container for all waste containing this compound.[5][9]

  • Container Compatibility : The container must be compatible with the chemical. A high-density polyethylene (HDPE) or glass container is generally suitable. Do not use metal containers for corrosive waste.[5]

  • Container Condition : The container must be in good condition, with no leaks or cracks, and have a secure, tight-fitting lid.[5][9]

  • Labeling : The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazards (e.g., "Flammable," "Corrosive," "Toxic").[10]

III. Accumulation and Storage in a Satellite Accumulation Area (SAA):

Laboratories that generate hazardous waste must have a designated Satellite Accumulation Area (SAA).

  • Location : The SAA should be at or near the point of generation and under the control of the laboratory personnel.[11]

  • Storage Conditions : Store the waste container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[2] It should also be stored away from incompatible materials such as acids and strong oxidizing agents.[3]

  • Container Closure : Keep the waste container closed at all times except when adding waste.[5]

  • Volume Limits : Be aware of the volume limits for hazardous waste accumulation in your SAA as defined by your institution and local regulations.[12]

IV. Arranging for Disposal:

  • Contact Your Environmental Health and Safety (EHS) Office : Your institution's EHS department is your primary resource for hazardous waste disposal. They will provide guidance on the specific procedures for your facility and arrange for the collection of the waste by a licensed contractor.

  • Documentation : Complete all necessary waste disposal forms accurately and completely. This will typically include information on the chemical composition, quantity, and hazards.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Generation of This compound Waste ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe characterize Step 2: Characterize Waste as Hazardous ppe->characterize container Step 3: Select & Label Compatible Waste Container characterize->container segregate Step 4: Segregate Waste in Satellite Accumulation Area (SAA) container->segregate store Step 5: Store Safely in SAA (Cool, Dry, Ventilated, Away from Incompatibles) segregate->store contact_ehs Step 6: Contact Institutional EHS for Waste Pickup store->contact_ehs documentation Step 7: Complete Waste Disposal Documentation contact_ehs->documentation pickup Step 8: Licensed Contractor Picks Up Waste for Disposal documentation->pickup end End: Compliant and Safe Disposal pickup->end

Sources

Navigating the Unseen: A Guide to Safely Handling Cyclopropyl-(4-methanesulfonyl-phenyl)-amine

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Hazard Landscape: A Structural Analogy Approach

The hazard profile of Cyclopropyl-(4-methanesulfonyl-phenyl)-amine can be inferred by examining its constituent functional groups. The cyclopropylamine portion suggests potential hazards akin to Cyclopropylamine, which is known to be a highly flammable liquid and vapor, harmful if swallowed, and capable of causing severe skin burns and eye damage.[1][2] The presence of an amine group also indicates that the compound may be corrosive.[2][3]

The 4-(methylsulfonyl)aniline component, structurally similar to the methanesulfonyl-phenyl group, is classified as an irritant, causing skin and serious eye irritation.[4][5] It is also categorized as harmful if swallowed, in contact with skin, or if inhaled.[4] Therefore, a conservative approach dictates that this compound should be handled as a substance that is potentially flammable, corrosive, toxic upon ingestion, inhalation, or skin contact, and a skin and eye irritant.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is essential to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE for various laboratory operations.

Operation Eyes/Face Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shieldsNitrile gloves (double-gloving recommended)Laboratory coatN95-rated respirator or work in a certified chemical fume hood
Solution Preparation and Transfers Chemical splash goggles and face shieldChemical-resistant gloves (e.g., nitrile, neoprene)Chemical-resistant apron over a laboratory coatWork in a certified chemical fume hood
Running Reactions and Work-up Chemical splash goggles and face shieldHeavy-duty chemical-resistant gloves (e.g., butyl rubber)Chemical-resistant laboratory coat or suitWork in a certified chemical fume hood
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty chemical-resistant glovesChemical-resistant suitAir-purifying respirator with appropriate cartridges or SCBA for large spills

Procedural Guidance: A Step-by-Step Approach to Safe Handling

Adherence to a strict, step-by-step protocol is paramount for ensuring safety. The following workflow is designed to minimize exposure and prevent accidents.

Preparation and Engineering Controls:
  • Pre-work Checklist: Before handling the compound, ensure that a certified chemical fume hood is operational and that a safety shower and eyewash station are readily accessible.[3]

  • Material Staging: Assemble all necessary equipment, including glassware, reagents, and waste containers, within the fume hood to minimize movement of the hazardous material.

  • Inert Atmosphere: For storage and handling, consider the use of an inert atmosphere (e.g., nitrogen or argon) as some amines can be air-sensitive.[3]

Donning PPE: A Deliberate Sequence
  • First Layer of Gloves: Don a pair of nitrile gloves.

  • Laboratory Coat/Suit: Put on a clean, buttoned laboratory coat. For larger quantities or splash-prone procedures, a chemical-resistant apron or suit is required.

  • Respiratory Protection: If working outside of a fume hood is unavoidable (not recommended), don a properly fitted respirator.

  • Eye and Face Protection: Wear chemical splash goggles. If a significant splash risk exists, add a face shield over the goggles.

  • Second Layer of Gloves: Don a second pair of chemical-resistant gloves over the first pair.

Handling and Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_hood Verify Fume Hood Operation prep_ppe Don Appropriate PPE prep_hood->prep_ppe prep_materials Assemble Materials in Hood prep_ppe->prep_materials handle_weigh Weigh Compound in Hood prep_materials->handle_weigh handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve handle_transfer Transfer Solution handle_dissolve->handle_transfer cleanup_decontaminate Decontaminate Glassware handle_transfer->cleanup_decontaminate cleanup_waste Segregate Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Safe handling workflow for this compound.

Spill Management
  • Small Spills: For minor spills contained within the fume hood, use an absorbent material (e.g., vermiculite or sand) to soak up the material. Place the absorbed material in a sealed container for hazardous waste disposal.

  • Large Spills: Evacuate the immediate area and alert laboratory personnel. If safe to do so, contain the spill with absorbent dikes. Do not attempt to clean up a large spill without appropriate respiratory protection and chemical-resistant clothing.

Waste Disposal
  • Segregation: All waste contaminated with this compound, including gloves, absorbent materials, and empty containers, must be collected in a designated, labeled hazardous waste container.

  • Disposal Route: Dispose of the chemical waste through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3] Do not discharge to sewer systems.

Doffing PPE: The Final Step to Safety
  • Outer Gloves: Remove the outer pair of gloves, turning them inside out.

  • Face Shield and Goggles: Remove the face shield (if used) and then the goggles from the back of the head forward.

  • Laboratory Coat/Suit: Remove the laboratory coat, turning it inside out to contain any contamination.

  • Inner Gloves: Remove the inner pair of gloves, again turning them inside out.

  • Hand Washing: Immediately wash hands thoroughly with soap and water.

Conclusion: A Culture of Proactive Safety

The principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) demand a proactive and informed approach to chemical safety. While the complete toxicological profile of this compound remains to be fully elucidated, the guidance provided herein, based on the known hazards of its structural analogs, establishes a robust framework for its safe handling. By internalizing these protocols and understanding the causality behind each recommendation, researchers can confidently advance their work while upholding the highest standards of laboratory safety.

References

  • PubChem. Cyclopropyl(phenyl)methanamine. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.